molecular formula C10H13BrO B1330647 5-Bromo-2-adamantanone CAS No. 20098-20-8

5-Bromo-2-adamantanone

Cat. No.: B1330647
CAS No.: 20098-20-8
M. Wt: 229.11 g/mol
InChI Key: TXEWIOREYPSNRR-UHFFFAOYSA-N
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Description

5-Bromo-2-adamantanone is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEWIOREYPSNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343609
Record name 5-Bromo-2-adamantanone
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20098-20-8
Record name 5-Bromo-2-adamantanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-adamantanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-adamantanone: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-Bromo-2-adamantanone, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical characteristics, spectroscopic data, and insights into its stability and handling. Experimental protocols for its synthesis and purification are also presented to support its application in research and drug development.

Core Properties and Physicochemical Data

This compound is a halogenated derivative of adamantanone, featuring a bromine atom at a bridgehead position. Its rigid, cage-like structure and the presence of both a ketone and a bromo functional group make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [2]
Appearance White to light yellow crystalline powder
Melting Point 149-155 °C[2]
CAS Number 20098-20-8[2]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (General Approach)

Reaction Scheme:

Synthesis of this compound 2-Adamantanone 2-Adamantanone This compound This compound 2-Adamantanone->this compound  Br₂, Lewis Acid (e.g., AlCl₃) or Radical Initiator, Solvent (e.g., CCl₄) Recrystallization Workflow A Dissolve crude product in minimal hot solvent B Hot filtration (if necessary) A->B C Slow cooling to room temperature B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with cold solvent E->F G Dry crystals under vacuum F->G Column_Chromatography_Workflow A Select stationary and mobile phases (TLC) B Pack column with stationary phase A->B C Load crude product B->C D Elute with mobile phase C->D E Collect fractions D->E F Analyze fractions (TLC) E->F G Combine pure fractions and concentrate F->G

References

An In-depth Technical Guide to 5-Bromo-2-adamantanone (CAS: 20098-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-adamantanone is a halogenated derivative of adamantanone, a tricyclic ketone. The rigid, cage-like structure of the adamantane core imparts unique physicochemical properties to its derivatives, making them valuable building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, key reactions, and its emerging role in drug discovery as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 20098-20-8[2]
Molecular Formula C₁₀H₁₃BrO[2]
Molecular Weight 229.11 g/mol [2]
Melting Point 151.0 to 155.0 °C[1]
Appearance White to Light yellow powder to crystal[1]
Synonyms 1-Bromoadamantan-4-one, 5-Bromotricyclo[3.3.1.1³,⁷]decanone[2]

Experimental Protocols

Synthesis of this compound

General Protocol for Bromination of 2-Adamantanone:

  • Materials: 2-Adamantanone, Bromine (Br₂), Carbon tetrachloride (CCl₄) or other suitable inert solvent, catalyst (e.g., a Lewis acid like AlCl₃ or a radical initiator, depending on the desired regioselectivity).

  • Procedure:

    • Dissolve 2-adamantanone in an appropriate volume of CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add a stoichiometric amount of bromine, dissolved in CCl₄, dropwise to the reaction mixture at room temperature. The reaction may be initiated by gentle heating or exposure to UV light if a radical mechanism is intended.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Note: The regioselectivity of the bromination (i.e., the position of the bromine atom on the adamantane cage) can be influenced by the reaction conditions, including the choice of solvent and catalyst.

Synthesis of this compound Thiosemicarbazone

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. The reaction of a ketone with thiosemicarbazide is a standard method for their preparation.

Experimental Protocol:

  • Materials: this compound, Thiosemicarbazide, Ethanol, Glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of thiosemicarbazide (1.1 equivalents) in ethanol to the flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for a specified period (typically a few hours), monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • Dry the purified this compound thiosemicarbazone.

Applications in Drug Development

The adamantane scaffold is a well-established pharmacophore in numerous approved drugs due to its ability to enhance lipophilicity and modulate drug-receptor interactions. This compound serves as a versatile starting material for the synthesis of various bioactive molecules with potential therapeutic applications.

As a Precursor for Anticancer Agents

Adamantane derivatives have shown promise as anticancer agents. Some adamantane-linked isothiourea derivatives have been found to suppress the growth of hepatocellular carcinoma.[3] The proposed mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Recruits TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates DNA DNA NFkB_p50_p65_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Induces Transcription Adamantane_Derivative Adamantane-linked Isothiourea Derivative Adamantane_Derivative->TLR4_MD2 Inhibits

As a Precursor for CNS-Active Agents

Adamantane derivatives, such as amantadine and memantine, are known to have effects on the central nervous system (CNS). Bromantane, another adamantane derivative, is an atypical CNS stimulant and anxiolytic.[4] Its mechanism of action is thought to involve the enhancement of dopamine synthesis.

Dopamine_Synthesis_Pathway cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Tyrosine Hydoxylase (TH) Dopamine Dopamine L_DOPA->Dopamine AAAD Aromatic L-Amino Acid Decarboxylase (AAAD) VMAT2 VMAT2 Dopamine->VMAT2 Uptake Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging TH->Tyrosine AAAD->L_DOPA Adamantane_Derivative Bromantane (Adamantane Derivative) Adamantane_Derivative->TH Upregulates Adamantane_Derivative->AAAD Upregulates

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its rigid, lipophilic adamantane core provides a unique scaffold for the design of novel therapeutics targeting a range of diseases, from cancer to CNS disorders. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of derivatives of this compound is likely to yield new and improved drug candidates with significant therapeutic potential.

References

5-Bromo-2-adamantanone: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, properties, and synthesis of 5-Bromo-2-adamantanone, a halogenated derivative of the rigid tricyclic alkane, adamantane. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the unique characteristics and potential applications of adamantane-based compounds.

Molecular Structure and Properties

This compound possesses a distinctive cage-like structure inherited from its parent molecule, adamantane. The introduction of a bromine atom at the 5-position and a carbonyl group at the 2-position significantly influences its chemical reactivity and physical properties.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1][2]
CAS Number 20098-20-8[2]
Appearance White to light yellow crystalline powder
Melting Point 149-153 °C[2]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from adamantane. The first step involves the synthesis of 2-adamantanone, which is then followed by a selective bromination at the bridgehead position.

Experimental Protocol: Synthesis of 2-Adamantanone from Adamantane

A common method for the synthesis of 2-adamantanone from adamantane involves oxidation using a strong acid, such as concentrated sulfuric acid.

Materials:

  • Adamantane

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Adamantane is slowly added to an excess of concentrated sulfuric acid with vigorous stirring.

  • The reaction mixture is heated to approximately 70-80°C and maintained at this temperature for several hours.

  • After the reaction is complete, the mixture is cooled to room temperature and then carefully poured over crushed ice.

  • The aqueous mixture is extracted multiple times with a suitable organic solvent such as dichloromethane.

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-adamantanone.

  • The crude product can be further purified by recrystallization or sublimation.

Experimental Protocol: Bromination of 2-Adamantanone

The bromination of 2-adamantanone to yield this compound can be achieved using a suitable brominating agent, often in the presence of a Lewis acid catalyst.

Materials:

  • 2-Adamantanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Carbon tetrachloride (or other inert solvent)

  • Sodium thiosulfate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • 2-Adamantanone is dissolved in an inert solvent such as carbon tetrachloride in a flask protected from light.

  • A Lewis acid catalyst, such as anhydrous aluminum chloride, is added to the solution.

  • The brominating agent (e.g., bromine) is added dropwise to the reaction mixture with stirring at a controlled temperature.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove excess bromine.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataPredicted/Observed Features
FTIR (Infrared Spectroscopy) A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations of the adamantane cage will also be present.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will be consistent with the adamantane skeleton.
¹H NMR (Proton NMR) The spectrum will be complex due to the rigid, polycyclic nature of the molecule. The protons on the adamantane cage will appear as a series of multiplets in the upfield region. The chemical shifts will be influenced by the presence of the electron-withdrawing carbonyl and bromo groups.
¹³C NMR (Carbon NMR) The spectrum will show distinct signals for the carbonyl carbon (downfield, ~200-220 ppm), the carbon bearing the bromine atom, and the other carbons of the adamantane framework. The number of signals will reflect the symmetry of the molecule.

Logical Workflow: Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Adamantane Adamantane Adamantanone 2-Adamantanone Adamantane->Adamantanone Oxidation BromoAdamantanone This compound Adamantanone->BromoAdamantanone Bromination Purification Purification (Recrystallization/ Chromatography) BromoAdamantanone->Purification FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR (¹H & ¹³C) Purification->NMR

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity

While specific studies on the biological signaling pathways of this compound are not extensively documented, adamantane derivatives, in general, have garnered significant interest in medicinal chemistry. For instance, the related compound Bromantane (N-(4-bromophenyl)adamantan-2-amine) has been investigated for its psychostimulant and anxiolytic properties. The rigid adamantane scaffold is often utilized as a lipophilic anchor in drug design to enhance bioavailability and target engagement. The introduction of functional groups, such as the bromine and ketone moieties in this compound, provides handles for further chemical modification and the potential to interact with biological targets. Further research is warranted to explore the pharmacological profile of this specific compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-adamantanone from 2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-adamantanone, a valuable intermediate in medicinal chemistry and materials science. The document outlines a proposed synthetic protocol based on established principles of adamantane chemistry, supported by quantitative data and detailed experimental procedures.

Introduction

Adamantane and its derivatives are of significant interest in drug development due to their unique lipophilic and rigid cage structure, which can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] 2-Adamantanone is a common starting material for the synthesis of various functionalized adamantanes. The introduction of a bromine atom at a bridgehead position, such as in this compound, provides a reactive handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions.

This guide focuses on the electrophilic bromination of 2-adamantanone to yield this compound. While direct literature detailing this specific transformation is scarce, the proposed methodology is based on the well-documented principles of electrophilic substitution at the tertiary bridgehead positions of the adamantane core.[2][3]

Proposed Synthetic Pathway and Mechanism

The synthesis of this compound from 2-adamantanone is proposed to proceed via an electrophilic substitution reaction. The presence of the electron-withdrawing ketone group at the C2 position deactivates the adamantane cage towards electrophilic attack. However, the tertiary bridgehead positions (C1, C3, C5, C7) remain the most susceptible to substitution. While the C1 and C3 positions are alpha to the carbonyl group, the C5 and C7 positions are also viable sites for electrophilic attack. The regioselectivity of the bromination can be influenced by the reaction conditions.

The proposed mechanism involves the polarization of molecular bromine (Br₂) by a Lewis acid catalyst, which increases its electrophilicity. The adamantane cage then acts as a nucleophile, attacking the electrophilic bromine species to form a tertiary carbocation intermediate at the bridgehead position. Subsequent loss of a proton yields the brominated product. To achieve monobromination and favor substitution at the C5 position, careful control of the reaction conditions is essential.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
Property2-AdamantanoneThis compound
Molecular Formula C₁₀H₁₄OC₁₀H₁₃BrO
Molecular Weight 150.22 g/mol 229.11 g/mol [4]
Appearance White solidWhite to light yellow crystalline powder
Melting Point 270 °C149-153 °C[4]
CAS Number 700-58-320098-20-8[4]
Table 2: Proposed Reaction Parameters for the Synthesis of this compound
ParameterProposed Value/Condition
Brominating Agent Bromine (Br₂)
Catalyst Aluminum bromide (AlBr₃) or Iron(III) bromide (FeBr₃)
Solvent Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂)
Molar Ratio (2-adamantanone:Br₂:Catalyst) 1 : 1.1 : 0.1
Reaction Temperature 0 °C to room temperature
Reaction Time 4-8 hours
Work-up Quenching with aqueous sodium bisulfite solution
Purification Column chromatography or recrystallization

Experimental Protocol

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 2-Adamantanone

  • Bromine (Br₂)

  • Aluminum bromide (AlBr₃) (anhydrous)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, for temperature control)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantanone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Catalyst: Carefully add anhydrous aluminum bromide (0.1 eq) to the stirred solution.

  • Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.1 eq) in anhydrous dichloromethane. Add the bromine solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and slowly quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound. Alternatively, recrystallization from a suitable solvent system can be employed.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction_Pathway Figure 1: Proposed synthesis of this compound. cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Adamantanone 2-Adamantanone This compound This compound 2-Adamantanone->this compound Electrophilic Bromination Br2_AlBr3 Br₂ / AlBr₃

Caption: Proposed synthesis of this compound.

Experimental_Workflow Figure 2: General experimental workflow. A Reaction Setup: 2-Adamantanone in CH₂Cl₂ at 0 °C B Addition of AlBr₃ Catalyst A->B C Dropwise Addition of Br₂ Solution B->C D Reaction Monitoring by TLC C->D E Quenching with NaHSO₃ Solution D->E F Aqueous Work-up E->F G Drying and Solvent Evaporation F->G H Purification by Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow.

Safety Precautions

  • Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a bromine spill kit readily available.

  • Aluminum bromide (AlBr₃) is a water-reactive and corrosive solid. Handle it in a glove box or under an inert atmosphere. It reacts violently with water to release hydrogen bromide gas.

  • Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.

  • The reaction should be performed under an inert atmosphere to prevent the reaction of the catalyst with atmospheric moisture.

  • Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the proposed protocol based on their specific laboratory conditions and analytical capabilities.

References

5-Bromo-2-adamantanone: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-adamantanone, a functionalized derivative of the rigid, tricyclic hydrocarbon adamantane, has emerged as a pivotal building block in modern organic synthesis. Its unique structural and electronic properties, combining the sterically demanding and lipophilic adamantane cage with a reactive ketone and a versatile bromine atom at a bridgehead position, offer a gateway to a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel bioactive compounds and advanced materials. Detailed experimental protocols for key transformations are provided, alongside tabulated quantitative data and workflow visualizations to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline solid. Its rigid cage-like structure imparts a high melting point and significant lipophilicity, properties that are often desirable in drug candidates to enhance membrane permeability and metabolic stability.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃BrO[1][2]
Molecular Weight 229.11 g/mol [1][3]
CAS Number 20098-20-8[1][2][4]
Melting Point 149-153 °C[1]
Appearance White to Light yellow powder to crystal[2][4]
Purity >98.0% (GC)[4]
¹³C NMR (CDCl₃, δ, ppm) Predicted values, experimental data may vary. Key shifts include the carbonyl carbon (~215 ppm), the carbon bearing the bromine (~65 ppm), and other aliphatic carbons in the adamantane cage (25-45 ppm).
¹H NMR (CDCl₃, δ, ppm) Predicted values, experimental data may vary. Complex multiplet signals in the aliphatic region (1.5-3.0 ppm).[5]
IR (KBr, cm⁻¹) Predicted values, experimental data may vary. Characteristic C=O stretching vibration around 1720 cm⁻¹.

Key Synthetic Transformations and Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups: the ketone and the bridgehead bromine. These sites allow for a variety of chemical modifications, leading to the construction of more complex adamantane derivatives.

Reactions at the Carbonyl Group

The ketone functionality of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

The Wittig reaction provides a reliable method for the conversion of the ketone to an exocyclic double bond, yielding 5-bromo-2-methyleneadamantane. This product serves as a valuable intermediate for further functionalization.

General Experimental Workflow for the Wittig Reaction:

Wittig_Workflow start Start phosphonium_salt Prepare Phosphonium Ylide (e.g., from Methyltriphenylphosphonium bromide and n-BuLi) start->phosphonium_salt reaction Wittig Reaction (0 °C to RT) phosphonium_salt->reaction ketone This compound in dry THF ketone->reaction workup Aqueous Workup (e.g., sat. NH4Cl) reaction->workup extraction Extraction (e.g., with Diethyl Ether) workup->extraction purification Purification (Column Chromatography) extraction->purification product 5-Bromo-2-methyleneadamantane purification->product

Wittig reaction workflow for this compound.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-methyleneadamantane

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting orange-red solution to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 5-bromo-2-methyleneadamantane.

Table 2: Representative Data for the Wittig Reaction of this compound

ProductYield (%)¹³C NMR (CDCl₃, δ, ppm)¹H NMR (CDCl₃, δ, ppm)
5-Bromo-2-methyleneadamantane 75-85Predicted: ~150.1 (C=CH₂), ~105.8 (C=CH₂), ~65 (C-Br), 28-45 (adamantyl CH, CH₂)Predicted: ~4.7 (s, 2H, =CH₂), 1.5-2.8 (m, 11H, adamantyl)

The addition of Grignard reagents to this compound provides access to tertiary alcohols, introducing a new alkyl or aryl substituent at the 2-position. The steric hindrance of the adamantyl cage can influence the stereochemical outcome of the reaction.

General Experimental Workflow for the Grignard Reaction:

Grignard_Workflow start Start grignard_reagent Grignard Reagent (R-MgX) in dry Ether/THF start->grignard_reagent reaction Grignard Addition (0 °C to RT) grignard_reagent->reaction ketone This compound in dry THF ketone->reaction workup Acidic Workup (e.g., sat. NH4Cl) reaction->workup extraction Extraction (e.g., with Diethyl Ether) workup->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification product 2-Alkyl/Aryl-5-bromo-2-adamantanol purification->product

Grignard reaction workflow for this compound.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-methyl-2-adamantanol [6]

  • Reaction: To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, as a solution in diethyl ether) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes to yield 5-bromo-2-methyl-2-adamantanol.

Table 3: Representative Data for Grignard Reactions with this compound

Grignard ReagentProductYield (%)Key Spectroscopic Data
Methylmagnesium Bromide5-Bromo-2-methyl-2-adamantanol85-95¹³C NMR: ~75 (C-OH), ~65 (C-Br), ~25 (CH₃)
Phenylmagnesium Bromide5-Bromo-2-phenyl-2-adamantanol80-90¹³C NMR: ~78 (C-OH), ~65 (C-Br), 125-145 (aromatic C)
Reactions Involving the Bromine Atom

The bridgehead bromine atom is susceptible to nucleophilic substitution, although typically requiring forcing conditions due to the steric hindrance and the instability of a bridgehead carbocation (SN1) or the difficulty of backside attack (SN2). Nevertheless, it provides a handle for the introduction of various functionalities.

Reaction with sodium azide introduces the azido group, a versatile functional group that can be further transformed, for example, via Huisgen cycloaddition ("click chemistry") or reduction to an amine.

Detailed Experimental Protocol: Synthesis of 5-Azido-2-adamantanone

  • Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dimethylformamide (DMF) and water (e.g., 9:1 v/v). Add sodium azide (3.0 eq) and heat the mixture to 100 °C with stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-azido-2-adamantanone.

Table 4: Representative Data for the Synthesis of 5-Azido-2-adamantanone

ProductYield (%)IR (cm⁻¹)¹³C NMR (CDCl₃, δ, ppm)
5-Azido-2-adamantanone 60-70~2100 (N₃ stretch), ~1720 (C=O stretch)Predicted: ~215 (C=O), ~60 (C-N₃)
Rearrangement Reactions

As an α-halo ketone, this compound can undergo a Favorskii rearrangement in the presence of a strong base, leading to a ring contraction to form a bicyclo[3.3.1]nonane carboxylic acid derivative. This reaction is a powerful tool for accessing strained ring systems.[7][8][9]

General Reaction Scheme for the Favorskii Rearrangement:

Favorskii_Mechanism start This compound enolate Enolate Formation (Base, e.g., NaOMe) start->enolate -H⁺ cyclopropanone Intramolecular SN2 (Cyclopropanone Intermediate) enolate->cyclopropanone -Br⁻ nucleophilic_attack Nucleophilic Attack by Base (e.g., MeO⁻) cyclopropanone->nucleophilic_attack +MeO⁻ ring_opening Ring Opening (Formation of a more stable carbanion) nucleophilic_attack->ring_opening protonation Protonation ring_opening->protonation +H⁺ product Bicyclo[3.3.1]nonane Carboxylic Acid Derivative protonation->product

Mechanism of the Favorskii rearrangement of this compound.

Detailed Experimental Protocol: Favorskii Rearrangement of this compound [7]

  • Reaction: To a solution of sodium methoxide (2.2 eq) in anhydrous methanol at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether. Warm the resulting slurry to room temperature and then heat to reflux for 4 hours.[7]

  • Workup: Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to afford the methyl ester of the ring-contracted bicyclo[3.3.1]nonane carboxylic acid.

Table 5: Expected Product and Data for the Favorskii Rearrangement

ProductExpected Yield (%)Key Spectroscopic Data
Methyl bicyclo[3.3.1]nonane-1-carboxylate 70-80¹³C NMR: ~175 (C=O), ~51 (OCH₃)

Applications in the Synthesis of Bioactive Molecules

The adamantane scaffold is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. This compound serves as a key starting material for the synthesis of various biologically active adamantane derivatives.

Synthesis of Spiro-Heterocycles

The ketone functionality can be used to construct spirocyclic systems, where the C2 of the adamantane is a spiro center. Such compounds have shown a range of biological activities, including antiviral and antiprotozoal effects.[10] For instance, reaction with appropriate binucleophiles can lead to the formation of spiro-hydantoins, -pyrrolidines, or -piperidines.

Precursors for Fused Heterocyclic Systems

Derivatives of this compound can be used to synthesize adamantane-fused heterocyclic compounds, such as pyrimidines and imidazoles, which are of interest in medicinal chemistry. For example, the α-bromo ketone moiety can react with ureas or thioureas to form imidazolinones or thiones, respectively.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The presence of two distinct and reactive functional groups on the rigid adamantane scaffold allows for a wide range of chemical transformations. This guide has provided an overview of its key reactions, including detailed experimental protocols and tabulated data, to serve as a practical resource for researchers in academia and industry. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel molecules with significant applications in medicine and materials science.

References

Spectroscopic Profile of 5-Bromo-2-adamantanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the rigid bicyclic ketone, 5-Bromo-2-adamantanone. The unique caged structure of the adamantane core, combined with the presence of a bromine atom and a carbonyl group, results in a distinct spectroscopic signature. This document presents available and predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public domain spectra for this specific compound, the NMR data is presented as predicted values based on the known spectra of 2-adamantanone and established substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 - 2.8m2HCH adjacent to C=O
~2.2 - 2.5m5HCH and CH₂ of adamantane cage
~1.8 - 2.1m6HCH₂ of adamantane cage

Note: Predicted values are based on the spectrum of 2-adamantanone and the expected deshielding effects of the bromine substituent. Actual spectra may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
~215CC=O
~70CC-Br
~45 - 55CHCH adjacent to C=O
~30 - 40CH, CH₂Adamantane cage

Note: Predicted values are based on the spectrum of 2-adamantanone and established substituent chemical shift effects for bromine.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2950 - 2850StrongC-H stretchAlkane (adamantane cage)
~1715StrongC=O stretchKetone
~1450MediumCH₂ bendAlkane (adamantane cage)
~600 - 500Medium-StrongC-Br stretchAlkyl Halide

Note: Values are typical for the respective functional groups and are consistent with the structure of this compound.

Table 4: Mass Spectrometry Data for this compound[1]
m/zRelative Intensity (%)Assignment
228/23034.9[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
149100.0[M-Br]⁺ (Base peak)
12167.1[M-Br-CO]⁺
936.6[M-Br-CO-C₂H₄]⁺

Data extracted from a study on 5-substituted adamantan-2-ones.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample in the spectrometer's sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.

  • Instrumentation: Employ a mass spectrometer, typically with an Electron Ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Acquisition:

    • Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.

    • Ionize the sample using a standard electron energy of 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (ATR/KBr) Sample->Solid_Prep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid_Prep->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2-adamantanone, a halogenated bridged cyclic ketone. Given the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from structurally related adamantane derivatives and established scientific principles to offer a robust predictive profile and detailed experimental methodologies.

Core Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 149-153 °C. Its rigid, cage-like adamantane core imparts significant lipophilicity, a key determinant of its solubility characteristics. The presence of a polar ketone group and a polarizable bromine atom introduces some degree of polarity to the molecule.

PropertyValueSource
Molecular FormulaC₁₀H₁₃BrO[1][2]
Molecular Weight229.11 g/mol [2]
AppearanceWhite to light yellow solid/crystal[3]
Melting Point149-153 °C
Assay≥ 97%

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Aprotic Toluene, Hexane, Diethyl etherHighThe non-polar adamantane core will have favorable van der Waals interactions with these solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighThe ketone and bromo groups can engage in dipole-dipole interactions, enhancing solubility.
Polar Protic Methanol, EthanolLow to ModerateThe potential for hydrogen bonding with the ketone's oxygen atom may slightly improve solubility compared to highly non-polar solvents, but the large hydrophobic adamantane cage will limit this.
Aqueous WaterVery Low / InsolubleThe high polarity and strong hydrogen-bonding network of water are incompatible with the largely non-polar and hydrophobic nature of the molecule.

Stability Profile

The stability of this compound is influenced by its chemical structure, which includes a ketone functional group and a carbon-bromine bond. Adamantane derivatives are generally known for their high thermal stability.[5][6] However, the presence of functional groups can introduce specific labilities. Forced degradation studies are essential to identify potential degradation pathways.

Table 2: Inferred Stability of this compound under Stress Conditions

Stress ConditionExpected StabilityPotential Degradation ProductsRationale
Thermal (Dry Heat) HighMinimal degradation expected under typical storage conditions. At elevated temperatures, decomposition may occur.The adamantane cage is thermally robust.[5][6]
Hydrolytic (Aqueous, pH range) ModeratePotential for hydrolysis, particularly at basic pH, leading to the formation of 5-hydroxy-2-adamantanone.Adamantane derivatives show pH-dependent hydrolytic stability.[5][6] Ketones are generally stable to hydrolysis, but the bromine atom could be susceptible to nucleophilic substitution by water or hydroxide ions.
Oxidative (e.g., H₂O₂) ModerateOxidation of the ketone or other parts of the molecule could occur.Ketones can be susceptible to oxidation, although the adamantane framework is generally resistant.
Photolytic (UV/Vis light) Moderate to LowPotential for photodecomposition, possibly involving the carbon-bromine bond.Halogenated organic compounds can be susceptible to photolytic cleavage. Studies on adamantyl vinyl ketone have shown photodegradation under UV light.[7]

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of excess solid is crucial to ensure equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate separation.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method to construct a calibration curve.

  • Calculation of Solubility: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the concentration in the original saturated solution, accounting for the dilution factor. Express the solubility in units such as g/L, mg/mL, or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[8][9][10]

General Procedure: Prepare solutions of this compound in an appropriate solvent system (e.g., a mixture of acetonitrile and water) and subject them to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

1. Hydrolytic Degradation:

  • Acidic Conditions: Add 0.1 M HCl to the sample solution.

  • Neutral Conditions: Use water or a neutral buffer.

  • Basic Conditions: Add 0.1 M NaOH to the sample solution.

  • Method: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[11] Analyze samples at various time points. If significant degradation occurs, neutralize the sample before analysis.

2. Oxidative Degradation:

  • Method: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.[8][11] Keep the mixture at room temperature for a specified duration (e.g., 24 hours), protected from light. Analyze at appropriate time intervals.

3. Thermal Degradation:

  • Method for Solution: Heat the sample solution at an elevated temperature (e.g., 70 °C) for a set period.[8]

  • Method for Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 70 °C / 75% RH).[12]

4. Photolytic Degradation:

  • Method: Expose the sample solution and solid compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][11] A dark control sample should be stored under the same conditions to exclude thermal degradation.

Analysis of Degraded Samples: All samples should be analyzed by a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector. The method should be capable of separating the intact drug from its degradation products.

Visualizations

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep Add excess this compound to solvent equilibrate Equilibrate in shaker (24-48h at constant T) prep->equilibrate separate Separate solid and liquid (Centrifuge/Settle) equilibrate->separate filter Filter supernatant separate->filter dilute Dilute sample filter->dilute quantify Quantify via HPLC/GC dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for solubility determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare stock solution of This compound hydrolytic Hydrolytic (Acid, Base, Neutral) start->hydrolytic oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Elevated Temp) start->thermal photolytic Photolytic (UV/Vis Light) start->photolytic analysis Analyze samples at time points using stability-indicating HPLC method hydrolytic->analysis oxidative->analysis thermal->analysis photolytic->analysis result Identify degradants and determine degradation pathway analysis->result

Caption: Workflow for forced degradation studies.

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon framework, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. Among the functionalized adamantanes, 5-Bromo-2-adamantanone emerges as a versatile building block, offering two reactive sites for molecular elaboration: a ketone for modifications such as reductive amination and a bromine atom amenable to nucleophilic substitution and cross-coupling reactions. This technical guide explores the potential applications of this compound in the synthesis of novel therapeutic agents, providing insights into synthetic methodologies, potential biological activities, and relevant signaling pathways.

Synthetic Utility of this compound

This compound serves as a strategic starting material for the synthesis of a diverse array of adamantane derivatives with potential applications in antiviral, anticancer, and neuroprotective therapies. The ketone at the 2-position and the bromine at the 5-position can be functionalized sequentially or in tandem to generate a library of compounds for biological screening.

A general synthetic workflow for the derivatization of this compound is outlined below. This workflow highlights key transformations that can be employed to introduce molecular diversity.

G cluster_0 Ketone Modifications cluster_1 Bromine Modifications cluster_2 Sequential Modifications This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination R-NH2, NaBH3CN Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution NaN3 Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling ArB(OH)2, Pd catalyst 5-Bromo-2-aminoadamantane 5-Bromo-2-aminoadamantane Reductive Amination->5-Bromo-2-aminoadamantane 5-Aryl-2-aminoadamantane 5-Aryl-2-aminoadamantane Reductive Amination->5-Aryl-2-aminoadamantane 5-Azido-2-adamantanone 5-Azido-2-adamantanone Nucleophilic Substitution->5-Azido-2-adamantanone 5-Aryl-2-adamantanone 5-Aryl-2-adamantanone Suzuki Coupling->5-Aryl-2-adamantanone 5-Aryl-2-adamantanone->Reductive Amination R-NH2, NaBH3CN 5-Aryl-2-adamantanone->Reductive Amination

General synthetic pathways for the derivatization of this compound.

Key Synthetic Transformations

Reductive Amination: The ketone functionality of this compound is a prime site for reductive amination, a powerful method for introducing amine substituents. This one-pot reaction typically involves the formation of an imine intermediate with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This approach allows for the synthesis of a wide range of 5-bromo-2-aminoadamantane derivatives.

Nucleophilic Substitution: The bromine atom at the 5-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. For instance, reaction with sodium azide can yield 5-azido-2-adamantanone, a precursor for further "click" chemistry modifications or reduction to an amino group.

Suzuki Coupling: The carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of a carbon-carbon bond, linking the adamantane core to various aryl or heteroaryl moieties, thereby expanding the chemical space and potential for interaction with biological targets.

Potential Therapeutic Applications and Biological Activity

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of adamantane derivatives has shown significant promise in several therapeutic areas.

Neuroprotective Agents

Adamantane derivatives, such as Memantine and Bromantane, are known for their neuroprotective effects. Bromantane, an atypical psychostimulant and anxiolytic, is thought to exert its effects by enhancing dopamine synthesis. This pathway involves the upregulation of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC), the key enzymes in dopamine production. It is plausible that derivatives of this compound, particularly aminoadamantane analogs, could exhibit similar neuroprotective activities.

G Bromantane_Derivative Bromantane Derivative (e.g., from this compound) Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) (Upregulation) Bromantane_Derivative->Tyrosine_Hydroxylase AADC Aromatic L-amino acid decarboxylase (AADC) (Upregulation) Bromantane_Derivative->AADC L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Neuroprotection Neuroprotective Effects Dopamine->Neuroprotection

Potential neuroprotective signaling pathway of Bromantane-like derivatives.

Antiviral and Anticancer Agents

The adamantane scaffold is a key feature in several antiviral drugs, including Amantadine and Rimantadine. Although specific antiviral data for this compound derivatives is scarce, the potential to synthesize novel aminoadamantanes from this precursor suggests a promising avenue for the discovery of new antiviral agents.

Furthermore, various adamantane derivatives have demonstrated cytotoxic activity against cancer cell lines. The lipophilicity of the adamantane cage can enhance cellular uptake, and functionalization at the 2- and 5-positions of this compound could lead to compounds with potent anticancer properties. For example, adamantane-linked isothiourea derivatives have shown promising anti-proliferative activity.

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives starting directly from this compound are not widely published. However, based on established methodologies for similar adamantane derivatives, the following protocols can be adapted.

Protocol 1: Synthesis of 5-Azido-2-adamantanone (Illustrative)

This protocol is based on a general procedure for nucleophilic substitution of a bromide with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-Azido-2-adamantanone.

Protocol 2: Reductive Amination of this compound with Aniline (Illustrative)

This protocol is a general procedure for reductive amination.

Materials:

  • This compound

  • Aniline

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add aniline (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-(5-bromo-2-adamantyl)aniline.

Quantitative Data Summary

Quantitative data for the biological activity of compounds directly synthesized from this compound is limited in the literature. The following table presents illustrative data for related adamantane derivatives to provide a context for the potential potency of compounds derived from this compound.

Compound ClassTarget/AssayActivity (IC₅₀/EC₅₀)Reference
Adamantane-isothiourea derivativesHuman cancer cell lines (e.g., PC-3, HepG-2)< 30 µM--INVALID-LINK--
BromantaneDopamine Transporter (DAT)3.56 µM--INVALID-LINK--

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, medicinally relevant compounds. Its dual reactivity allows for the generation of diverse molecular architectures that can be screened for a range of biological activities, including neuroprotective, antiviral, and anticancer effects. The synthetic protocols and potential applications outlined in this guide provide a foundation for researchers to further investigate the utility of this versatile adamantane derivative in drug discovery and development. Future work should focus on the systematic synthesis and biological evaluation of derivatives of this compound to fully unlock its potential in medicinal chemistry.

5-Bromo-2-adamantanone Derivatives: A Technical Guide to Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, thermally stable, and three-dimensional structure of the adamantane cage makes it a highly desirable building block in the design of advanced materials. When incorporated into polymer backbones, the adamantane moiety is known to significantly enhance thermal stability, glass transition temperature (Tg), and mechanical strength. 5-Bromo-2-adamantanone, with its two distinct functional handles—a ketone and a bromine atom—presents a versatile platform for the synthesis of novel monomers and high-performance polymers. This technical guide explores the potential of this compound derivatives in material science, providing proposed synthetic strategies, expected material properties, and detailed hypothetical experimental protocols.

Properties of Adamantane-Containing Polymers

Polymer TypeGlass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 10% loss) (°C)Tensile Strength (MPa)Reference
Adamantane-based Polyimides285 - 440> 500-[2]
Adamantane-containing Poly(ether imide)s242 - 317511 - 538-[3]
Poly(1,3-adamantylene alkylene)s-452 - 456-[4]
Adamantane-based Epoxy Resin (cured)16340190[5]
Pendent Adamantane PolyacrylatesIncreased significantly over base polymer--[1]
Pendent Adamantane Poly(ether ether ketones)Increased significantly over base polymer--[1]

Proposed Synthetic Pathways for Monomers from this compound

The ketone and bromo functionalities of this compound can be selectively or sequentially modified to generate a variety of polymerizable monomers.

Functionalization of the Ketone Group

The carbonyl group at the 2-position can be converted into a vinyl group through olefination reactions, creating a monomer suitable for addition polymerization.

G start This compound reagent1 Ph3P=CH2 (Wittig Reagent) product1 5-Bromo-2-methyleneadamantane start->product1 Wittig Reaction reagent2 (EtO)2P(O)CH2CO2Et / Base (Horner-Wadsworth-Emmons) product2 Ethyl 2-(5-bromoadamantan-2-ylidene)acetate start->product2 HWE Reaction

Diagram 1: Olefination of this compound.
Functionalization of the Bromo Group

The bromine atom at the 5-position can be utilized in cross-coupling reactions to introduce aromatic or other functional groups, paving the way for the synthesis of monomers for polyaryletherketones (PAEKs) or conjugated polymers.

G start This compound reagent1 Ar-B(OH)2 / Pd Catalyst (Suzuki Coupling) product1 5-Aryl-2-adamantanone start->product1 Suzuki Coupling

Diagram 2: Suzuki coupling of this compound.
Synthesis of Bifunctional Monomers

By combining reactions at both functional sites, it is possible to synthesize bifunctional monomers suitable for polycondensation reactions. For example, a diol monomer could be prepared for subsequent synthesis of polyesters or polycarbonates.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction A This compound B 5-(4-hydroxyphenyl)-2-adamantanone A->B 4-hydroxyphenylboronic acid, Pd catalyst, Base C 5-(4-hydroxyphenyl)-2-adamantanone D 5-(4-hydroxyphenyl)-2-adamantanol C->D NaBH4

Diagram 3: Proposed synthesis of a diol monomer.

Detailed Experimental Protocols (Hypothetical)

The following are proposed, non-validated experimental protocols for the synthesis of monomers and polymers from this compound based on established chemical transformations.

Protocol 1: Synthesis of 5-Bromo-2-methyleneadamantane via Wittig Reaction

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise to the suspension. The solution should turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 5-bromo-2-methyleneadamantane.

Protocol 2: Synthesis of a Polyaryletherketone Precursor via Suzuki Coupling

Materials:

  • This compound

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), Pd(OAc)2 (0.02 eq.), PPh3 (0.08 eq.), and K2CO3 (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(4-hydroxyphenyl)-2-adamantanone.

Conclusion

This compound stands as a promising, yet underexplored, precursor for the synthesis of high-performance polymers. The strategic location of its bromo and ketone functionalities offers a rich chemical playground for the design of novel monomers. While direct experimental evidence for the synthesis and properties of polymers derived from this specific molecule is sparse in the current literature, the established principles of adamantane chemistry strongly suggest that such materials would exhibit exceptional thermal stability, high glass transition temperatures, and robust mechanical properties. The proposed synthetic routes and protocols in this guide serve as a foundational framework for future research and development in this exciting area of material science. Further investigation into the polymerization of monomers derived from this compound is warranted to fully unlock their potential in applications ranging from aerospace components to advanced microelectronics.

References

Reactivity of the Bridgehead Bromine in 5-Bromo-2-adamantanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bridgehead bromine atom in 5-Bromo-2-adamantanone, a key intermediate in the synthesis of various adamantane derivatives with significant potential in medicinal chemistry and materials science. The unique structural constraints of the adamantane cage impart distinct reactivity patterns to its substituents, making a thorough understanding of these characteristics crucial for the rational design of synthetic pathways and the development of novel molecular entities.

Introduction to this compound

This compound is a bifunctional molecule featuring a rigid adamantane scaffold, a reactive bridgehead bromine atom, and a carbonyl group. The adamantane structure, a diamondoid hydrocarbon, is characterized by its high degree of symmetry and strain-free, chair-like cyclohexane rings. This rigid framework prevents backside attack at the bridgehead positions, thereby precluding SN2 reactions. Consequently, the reactivity of the bridgehead bromine is dominated by mechanisms involving carbocationic intermediates. The presence of the ketone functionality at the C-2 position further influences the molecule's reactivity, both electronically and by providing a site for further chemical transformations.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 149-153 °C
CAS Number 20098-20-8[1]

Reactivity of the Bridgehead Bromine

The bromine atom in this compound is located at a bridgehead carbon (C-5). This position is sterically hindered, and the rigid cage structure of adamantane prevents the planarization required for an SN2 transition state. Therefore, nucleophilic substitution at this position proceeds primarily through an SN1-type mechanism.

Solvolysis Reactions

Solvolysis is a key reaction for assessing the reactivity of bridgehead halides. In the case of this compound, solvolysis in protic solvents such as water or alcohols leads to the formation of a tertiary carbocation at the bridgehead position. The rate of this reaction is dependent on the stability of the resulting carbocation and the ionizing power of the solvent.

Experimental Protocol: General Procedure for Solvolysis

A solution of this compound in a suitable solvent system (e.g., 80% ethanol/20% water) is heated at a constant temperature. The progress of the reaction can be monitored by titrating the liberated hydrobromic acid with a standardized solution of a base, such as sodium hydroxide, in the presence of an indicator. Alternatively, the disappearance of the starting material or the appearance of the product can be followed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Nucleophilic Substitution with Other Nucleophiles

Beyond solvolysis, the bridgehead bromine can be displaced by a variety of other nucleophiles under conditions that favor the formation of the adamantyl cation. These reactions typically require elevated temperatures and may be facilitated by the use of Lewis acids or silver salts to assist in the departure of the bromide ion.

Reaction with Silver Nitrate: The reaction of this compound with silver nitrate in a suitable solvent (e.g., ethanol) is expected to proceed via an SN1 mechanism, leading to the precipitation of silver bromide and the formation of the corresponding ether or alcohol, depending on the solvent. The rate of precipitation can be used as a qualitative measure of reactivity.

Reactions Involving the Ketone Functionality

The presence of the carbonyl group at the C-2 position opens up a wide range of synthetic possibilities.

Reduction of the Carbonyl Group

The ketone can be readily reduced to the corresponding secondary alcohol, 5-bromo-2-adamantanol. This transformation can be achieved using a variety of reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound in a suitable solvent such as methanol or ethanol, sodium borohydride is added portion-wise at room temperature. The reaction is typically stirred for several hours until completion, as monitored by thin-layer chromatography (TTC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

Favorskii Rearrangement

As an α-halo ketone, this compound has the potential to undergo a Favorskii rearrangement in the presence of a strong base. This reaction involves the formation of a cyclopropanone intermediate followed by ring-opening to yield a carboxylic acid derivative with a contracted carbon skeleton. In the case of this compound, this would lead to a bicyclo[3.3.1]nonane derivative.[3][4][5][6]

Proposed Reaction Scheme:

Favorskii_Rearrangement sub This compound enolate Enolate Intermediate sub->enolate Deprotonation base Base (e.g., RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 adduct Tetrahedral Adduct cyclopropanone->adduct Nucleophilic Attack by RO⁻ product Ring-Contracted Ester adduct->product Ring Opening

Caption: Proposed mechanism for the Favorskii rearrangement of this compound.

Spectroscopic Data

The structural features of this compound and its reaction products can be characterized by various spectroscopic techniques.

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and fragmentation patterns typical of adamantane derivatives. A study on 5-substituted adamantan-2-ones, including the bromo derivative, provides detailed fragmentation analysis.[7]

Ionm/zRelative Intensity (%)Proposed Structure
[M]⁺228/230100C₁₀H₁₃BrO⁺
[M-Br]⁺149~40C₁₀H₁₃O⁺
[M-HBr]⁺148~20C₁₀H₁₂O⁺
[C₇H₇]⁺91~30Tropylium ion

Note: The relative intensities are approximate and can vary depending on the instrument and conditions.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for studying the nucleophilic substitution of the bridgehead bromine in this compound.

Caption: General experimental workflow for nucleophilic substitution reactions.

SN1 Reaction Pathway

The signaling pathway for the SN1 reaction of this compound highlights the key intermediates and steps involved.

SN1_Pathway reactant This compound ts1 Transition State 1 (C-Br bond breaking) reactant->ts1 Slow, Rate-determining carbocation Bridgehead Carbocation Intermediate ts1->carbocation ts2 Transition State 2 (Nucleophile attack) carbocation->ts2 Fast product Substitution Product ts2->product nucleophile Nucleophile (Nu:) nucleophile->ts2

Caption: SN1 reaction pathway for this compound.

Conclusion

The reactivity of the bridgehead bromine in this compound is governed by the unique structural and electronic properties of the adamantane framework. Its reluctance to undergo SN2 reactions makes it a valuable substrate for studying SN1 mechanisms and for the synthesis of novel adamantane derivatives via carbocationic intermediates. The presence of the ketone functionality provides an additional handle for a diverse range of chemical transformations. This guide provides a foundational understanding for researchers and professionals working with this versatile building block, enabling the strategic design of experiments and the development of innovative applications in drug discovery and materials science. Further quantitative studies on the reaction kinetics of this compound would be highly beneficial to the scientific community for a more precise prediction of its reactivity.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-adamantanone is a key intermediate in the synthesis of various adamantane derivatives, a class of compounds with significant applications in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage imparts unique pharmacological and physical properties to molecules. The bromine atom at the bridgehead C5 position, while sterically hindered, can undergo nucleophilic substitution, providing a pathway to a diverse range of 5-substituted-2-adamantanone scaffolds. These derivatives are valuable for the development of novel therapeutics, including antiviral and CNS-acting agents.

This document provides detailed application notes on the theoretical and practical aspects of nucleophilic substitution reactions of this compound, along with specific experimental protocols for key transformations.

Reaction Principle: The S(_N)1 Mechanism at a Bridgehead

Due to the rigid cage structure of the adamantane core, backside attack required for a concerted S(_N)2 reaction at the C5 bridgehead position is sterically impossible. Therefore, nucleophilic substitution reactions on this compound proceed primarily through a unimolecular S(_N)1-type mechanism.

The reaction mechanism involves three key steps:

  • Formation of a Bridgehead Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group. This step is often facilitated by a Lewis acid or the use of polar, protic solvents to stabilize the resulting tertiary carbocation.

  • Nucleophilic Attack: The planar, sp

    2^22
    -hybridized carbocation intermediate is then rapidly attacked by a nucleophile from either face.

  • Deprotonation (if applicable): If the nucleophile is neutral (e.g., water, alcohol, or a primary/secondary amine), a final deprotonation step yields the neutral substitution product.

The stability of the bridgehead carbocation, while less than a typical tertiary carbocation due to geometric constraints, is sufficient for the reaction to proceed under appropriate conditions.

Diagram of the General S(_N)1 Pathway

SN1_Pathway cluster_reactants Reactants cluster_products Products Substrate This compound Carbocation Bridgehead Carbocation Intermediate Substrate->Carbocation Slow, Rate-Determining Product 5-Substituted-2-adamantanone Carbocation->Product Fast Nucleophile Nucleophile (Nu:) LeavingGroup Br-

Caption: General workflow for the S(_N)1 reaction of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with various nucleophiles.

Protocol 1: Synthesis of 5-Azido-2-adamantanone

This protocol describes the substitution of the bromide with an azide group, a versatile functional group that can be further transformed, for example, into an amine via reduction.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO(_4)), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-Azido-2-adamantanone.

Quantitative Data Summary Table:

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium AzideDMF80-9024-48Data not available
Protocol 2: Synthesis of 5-Hydroxy-2-adamantanone (Hydrolysis)

This protocol details the hydrolysis of the bromo-substituent to a hydroxyl group, which can be performed under aqueous acidic or basic conditions, or with the assistance of a silver salt.

Materials:

  • This compound

  • Silver nitrate (AgNO(_3))

  • Ethanol

  • Water

  • Nitric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (MgSO(_4)), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Promotion of Carbocation Formation: Add a solution of silver nitrate (1.1 eq) in water to the reaction mixture. The formation of a silver bromide precipitate will drive the reaction forward.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the silver bromide precipitate. Acidify the filtrate with dilute nitric acid and then neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 5-Hydroxy-2-adamantanone.

Quantitative Data Summary Table:

ReactantPromoterSolventTemperature (°C)Time (h)Yield (%)
This compoundSilver NitrateEthanol/Water25-5012-24Data not available
Protocol 3: Synthesis of N-(2-Oxoadamantan-5-yl)acetamide (Ritter Reaction)

The Ritter reaction provides a method for the synthesis of N-alkyl amides from nitriles and a carbocation source. This protocol is adapted from a similar reaction on 5-bromo-2-oxaadamantane.[1]

Materials:

  • This compound

  • Acetonitrile

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Ice

  • Dichloromethane (CH(_2)Cl(_2))

  • Sodium sulfate (Na(_2)SO(_4)), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and glacial acetic acid.

  • Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add concentrated sulfuric acid dropwise.

  • Reaction: After the addition is complete, warm the reaction mixture to 50 °C and stir for 40 hours.[1]

  • Work-up: Pour the reaction mixture onto crushed ice and stir for a few minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain N-(2-Oxoadamantan-5-yl)acetamide.

Quantitative Data Summary Table:

ReactantNitrileAcid CatalystTemperature (°C)Time (h)Yield (%)
This compoundAcetonitrileH(_2)SO(_4)/AcOH5040Data not available

Diagram of the Ritter Reaction Workflow

Ritter_Workflow Start Start: this compound Step1 Dissolve in Acetonitrile and Acetic Acid Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add conc. H2SO4 Step2->Step3 Step4 Heat to 50°C for 40h Step3->Step4 Step5 Quench with Ice Step4->Step5 Step6 Extract with CH2Cl2 Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify by Chromatography Step7->Step8 End Product: N-(2-Oxoadamantan-5-yl)acetamide Step8->End

Caption: Experimental workflow for the Ritter reaction of this compound.

Applications in Drug Discovery and Development

The 5-substituted-2-adamantanone derivatives synthesized through these nucleophilic substitution reactions serve as valuable scaffolds in drug discovery. The introduction of different functional groups at the C5 position allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. This modulation can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

For instance, the introduction of an amino group (via the azide) can lead to compounds with potential activity as NMDA receptor antagonists, relevant for the treatment of neurodegenerative diseases. The hydroxyl group can serve as a handle for further derivatization, such as ether or ester formation, to explore structure-activity relationships. The amide functionality introduced via the Ritter reaction is a common feature in many biologically active molecules.

Conclusion

The nucleophilic substitution reactions of this compound, primarily proceeding through an S(_N)1 mechanism, offer a versatile platform for the synthesis of a wide array of 5-substituted-2-adamantanone derivatives. While the bridgehead position presents a challenge, the use of appropriate reaction conditions, such as polar solvents, acid catalysis, or silver salt assistance, can facilitate these transformations. The protocols provided herein serve as a guide for researchers to explore the chemical space around the adamantane core, enabling the development of novel molecules with potential therapeutic applications. Further optimization of reaction conditions and exploration of a broader range of nucleophiles will continue to expand the synthetic utility of this important building block.

References

Application Notes and Protocols: SRN1 Reaction Mechanism of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Substitution Radical-Nucleophilic Unimolecular (SRN1) reaction mechanism as it applies to 5-Bromo-2-adamantanone. This information is valuable for the synthesis of novel adamantane derivatives for use in drug discovery and materials science, where the rigid adamantane scaffold offers unique properties.

Introduction

The SRN1 reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at sterically hindered positions, such as the bridgehead carbon of adamantane. Unlike traditional SN1 and SN2 reactions, the SRN1 mechanism proceeds through a radical-anion intermediate, allowing for substitution at sites that are unreactive under conventional nucleophilic substitution conditions.[1][2] For this compound, the SRN1 pathway enables the introduction of a wide range of functional groups at the C5 position.

The SRN1 Reaction Mechanism

The SRN1 mechanism is a chain reaction that consists of three key stages: initiation, propagation, and termination. The reaction is often initiated by photostimulation or the use of a solvated electron donor.[3]

1. Initiation: The reaction is initiated by the transfer of a single electron to the substrate, this compound, to form a radical anion. This can be achieved through various methods, including photochemical stimulation or the use of solvated electrons in liquid ammonia.

2. Propagation: The propagation phase consists of a repeating cycle of three steps:

  • Fragmentation: The radical anion formed in the initiation step is unstable and fragments, cleaving the carbon-bromine bond to yield a 5-(2-oxo)adamantyl radical and a bromide anion.
  • Radical-Nucleophile Coupling: The highly reactive 5-(2-oxo)adamantyl radical then couples with a nucleophile (Nu⁻) to form a new radical anion.
  • Electron Transfer: This newly formed radical anion transfers its excess electron to a neutral molecule of this compound, propagating the chain reaction and forming the final substitution product.

3. Termination: The chain reaction can be terminated by various processes, such as the combination of two radicals or the reaction of a radical with the solvent.

Visualizing the SRN1 Pathway

The following diagrams illustrate the key steps in the SRN1 reaction of this compound.

SRN1_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Radical Anion Radical Anion This compound->Radical Anion + e⁻ (photostimulation) Adamantyl Radical Adamantyl Radical Radical Anion->Adamantyl Radical Fragmentation (-Br⁻) Coupled Radical Anion Coupled Radical Anion Adamantyl Radical->Coupled Radical Anion + Nu⁻ Side Products Side Products Adamantyl Radical->Side Products e.g., dimerization, reaction with solvent Coupled Radical Anion->Radical Anion Chain Propagation Substitution Product Substitution Product Coupled Radical Anion->Substitution Product + this compound

Caption: The SRN1 reaction mechanism of this compound.

Experimental Protocols

The following is a general protocol for the photostimulated SRN1 reaction of this compound with a generic nucleophile. This protocol is based on established procedures for SRN1 reactions of similar adamantane derivatives.[4]

Materials:

  • This compound

  • Nucleophile (e.g., enolate, thiolate, phosphide)

  • Anhydrous, deoxygenated solvent (e.g., DMSO, liquid ammonia)

  • Inert gas (Argon or Nitrogen)

  • Photochemical reactor with a high-pressure mercury lamp

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare the desired nucleophile. For example, an enolate can be generated by treating the corresponding ketone with a strong base like potassium tert-butoxide in the chosen solvent.

  • Reaction Setup: To the solution of the nucleophile, add a solution of this compound in the same solvent. The reaction mixture should be protected from light at this stage.

  • Photostimulation: Place the reaction vessel in a photochemical reactor and irradiate with a high-pressure mercury lamp. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, extinguish the lamp and quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Experimental_Workflow A Prepare Nucleophile Solution (inert atmosphere) B Add this compound Solution A->B C Photostimulation (UV lamp) B->C D Monitor Reaction Progress (TLC/GC) C->D D->C Continue irradiation E Reaction Quenching D->E Reaction complete F Product Extraction E->F G Purification (e.g., Chromatography) F->G H Characterization (NMR, MS) G->H

References

Application Notes and Protocols for the Synthesis of Aminoadamantane Derivatives from 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives are a cornerstone in medicinal chemistry, renowned for their unique lipophilic and rigid cage-like structure that can enhance the pharmacological properties of therapeutic agents. Aminoadamantanes, in particular, are a privileged scaffold found in numerous antiviral, anti-Parkinsonian, and CNS-active drugs. This document provides detailed protocols for the synthesis of 2-amino-5-bromoadamantane hydrochloride, a valuable intermediate for the development of novel adamantane-based therapeutics, starting from 5-bromo-2-adamantanone. The primary method detailed is reductive amination, a robust and widely used method for the formation of amines from ketones.

Synthetic Pathway Overview

The synthesis of 2-amino-5-bromoadamantane hydrochloride from this compound is proposed to proceed via a one-pot reductive amination reaction. This process involves the in-situ formation of an imine intermediate from the ketone and an amine source, followed by its immediate reduction to the corresponding amine.

Synthesis_Workflow start This compound intermediate Imine Intermediate (in-situ) start->intermediate NH4Cl, MeOH product 2-Amino-5-bromoadamantane intermediate->product NaBH3CN final_product 2-Amino-5-bromoadamantane HCl product->final_product HCl in Ether

Caption: Synthetic workflow for 2-amino-5-bromoadamantane HCl.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromoadamantane via Reductive Amination

This protocol describes the synthesis of 2-amino-5-bromoadamantane from this compound using ammonium chloride as the amine source and sodium cyanoborohydride as the reducing agent.

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution in diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) in a round-bottom flask, add ammonium chloride (10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water (20 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add dichloromethane (50 mL) to the aqueous residue and basify to pH > 9 with a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-bromoadamantane as a free base.

Protocol 2: Formation of 2-Amino-5-bromoadamantane Hydrochloride Salt

This protocol details the conversion of the free amine to its more stable hydrochloride salt.

Procedure:

  • Salt Formation: Dissolve the crude 2-amino-5-bromoadamantane in a minimal amount of diethyl ether.

  • While stirring, add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until no further precipitation is observed.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-amino-5-bromoadamantane hydrochloride as a white solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-amino-5-bromoadamantane hydrochloride. These values are estimates based on typical yields for reductive amination of similar adamantane ketones.

ParameterValueReference
Starting Material This compoundN/A
Product 2-Amino-5-bromoadamantane HClN/A
Molecular Formula C₁₀H₁₅BrClNN/A
Molecular Weight 268.59 g/mol N/A
Reaction Time 24 hoursEstimated
Reaction Temperature 0 °C to Room TemperatureEstimated
Expected Yield 75-85%Estimated
Appearance White to off-white solidN/A
¹H NMR (CDCl₃, δ) Peaks corresponding to adamantyl cage protons and amine proton.Expected
¹³C NMR (CDCl₃, δ) Peaks corresponding to the adamantyl cage carbons.Expected
Mass Spec (m/z) [M+H]⁺ corresponding to the free base.Expected

Logical Relationships in Reductive Amination

The success of the one-pot reductive amination hinges on the relative rates of imine formation and reduction of the carbonyl group versus the reduction of the in-situ formed iminium ion. Sodium cyanoborohydride is a key reagent as it is a mild reducing agent that is more reactive towards the protonated imine (iminium ion) than the starting ketone, especially under mildly acidic conditions.

Logical_Relationship cluster_0 Reaction Conditions cluster_1 Key Intermediates & Products Ketone This compound Imine Imine Intermediate Ketone->Imine + Amine Source (Equilibrium) Amine 2-Amino-5-bromoadamantane Ketone->Amine Direct Reduction (slow) Amine_Source Ammonium Chloride Amine_Source->Imine Reducing_Agent NaBH3CN Reducing_Agent->Amine Iminium Iminium Ion (protonated imine) Imine->Iminium H+ Iminium->Amine Reduction (fast) + NaBH3CN

Caption: Key relationships in the reductive amination process.

Safety Precautions

  • Handle this compound and sodium cyanoborohydride in a well-ventilated fume hood.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quench reactions carefully.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a suspected carcinogen. Handle with care.

Conclusion

The described protocols provide a robust framework for the synthesis of 2-amino-5-bromoadamantane hydrochloride, a key building block for the development of novel adamantane-based pharmaceuticals. The use of reductive amination offers a reliable and efficient method for introducing the amine functionality. Researchers are encouraged to optimize the reaction conditions for their specific needs and to perform thorough characterization of the final product.

Application Notes and Protocols: 5-Bromo-2-adamantanone in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have historically played a crucial role in the development of antiviral therapeutics, most notably with the development of amantadine and rimantadine for the treatment of Influenza A.[1] The rigid, lipophilic adamantane cage serves as an excellent scaffold for the presentation of pharmacophoric groups. While much research has focused on derivatives of 1-aminoadamantane, other functionalized adamantanes represent valuable starting materials for the synthesis of novel antiviral agents.

This document provides detailed application notes and proposed experimental protocols for the use of 5-bromo-2-adamantanone as a versatile starting material for the synthesis of potential antiviral compounds. The presence of two distinct functional groups—a ketone at the 2-position and a bromine atom at a bridgehead position—allows for selective and sequential modifications to generate a diverse library of candidate molecules. The following protocols are based on established synthetic methodologies for adamantane derivatives and are intended to serve as a guide for the exploration of new chemical space in antiviral drug discovery.

Application Note 1: Synthesis of 2-Amino-5-bromoadamantane Derivatives

The introduction of an amino group is a well-established strategy in the design of adamantane-based antiviral agents, as it can mimic the pharmacophore of amantadine and rimantadine, which are known to target the M2 ion channel of the influenza A virus.[2] This protocol outlines the synthesis of 2-amino-5-bromoadamantane and its subsequent derivatization.

Proposed Synthetic Pathway

The synthesis commences with the reductive amination of this compound to yield the primary amine. This amine can then be further functionalized, for instance, by acylation, to produce a series of amide derivatives.

G start This compound step1 Reductive Amination (NH4OAc, NaBH3CN) start->step1 product1 2-Amino-5-bromoadamantane step1->product1 step2 Acylation (Acyl chloride, Et3N) product1->step2 product2 N-(5-Bromo-2-adamantyl)acetamide step2->product2

Figure 1: Proposed synthesis of N-acyl-2-amino-5-bromoadamantane.
Experimental Protocols

Protocol 1.1: Synthesis of 2-Amino-5-bromoadamantane

  • To a solution of this compound (1.0 g, 4.36 mmol) in methanol (20 mL) is added ammonium acetate (3.36 g, 43.6 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium cyanoborohydride (0.55 g, 8.72 mmol) is added portionwise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in 1 M HCl (20 mL) and washed with diethyl ether (2 x 20 mL).

  • The aqueous layer is basified to pH > 10 with 4 M NaOH and extracted with dichloromethane (3 x 25 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) affords 2-amino-5-bromoadamantane.

Protocol 1.2: Synthesis of N-(5-Bromo-2-adamantyl)acetamide

  • To a solution of 2-amino-5-bromoadamantane (0.5 g, 2.17 mmol) and triethylamine (0.45 mL, 3.26 mmol) in dichloromethane (15 mL) at 0 °C is added acetyl chloride (0.17 mL, 2.39 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the addition of water (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol/water to yield N-(5-bromo-2-adamantyl)acetamide.

Quantitative Data (Hypothetical)
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)Antiviral Activity (IC50 in µM vs. Influenza A)
2-Amino-5-bromoadamantaneC10H16BrN230.1465-75>9515-25
N-(5-Bromo-2-adamantyl)acetamideC12H18BrNO272.1880-90>985-15

Application Note 2: Synthesis of Spiro-Hydantoin Adamantane Derivatives

Spirocyclic compounds represent an important class of molecules in medicinal chemistry, and spiro-adamantane derivatives have been explored for their antiviral properties. This protocol describes a proposed synthesis of a spiro-hydantoin derivative of this compound.

Proposed Synthetic Pathway

The synthesis involves a Bucherer-Bergs reaction of this compound with potassium cyanide and ammonium carbonate to form the spiro-hydantoin.

G start This compound step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) start->step1 product1 5'-Bromo-spiro[adamantane-2,4'-imidazolidine]-2',5'-dione step1->product1

Figure 2: Proposed synthesis of a spiro-hydantoin adamantane derivative.
Experimental Protocol

Protocol 2.1: Synthesis of 5'-Bromo-spiro[adamantane-2,4'-imidazolidine]-2',5'-dione

  • In a sealed tube, a mixture of this compound (1.0 g, 4.36 mmol), potassium cyanide (0.43 g, 6.54 mmol), and ammonium carbonate (2.10 g, 21.8 mmol) in ethanol (15 mL) and water (5 mL) is prepared.

  • The tube is securely sealed and heated to 90 °C for 24 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • The crude product is recrystallized from ethanol to afford 5'-bromo-spiro[adamantane-2,4'-imidazolidine]-2',5'-dione as a crystalline solid.

Quantitative Data (Hypothetical)
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)Antiviral Activity (IC50 in µM vs. Herpes Simplex Virus-1)
5'-Bromo-spiro[adamantane-2,4'-imidazolidine]-2',5'-dioneC12H15BrN2O2300.1750-60>9720-40

Discussion of Potential Antiviral Activity and Mechanism of Action

The proposed 2-amino-5-bromoadamantane derivatives, being structural analogs of amantadine, are anticipated to exhibit activity against the influenza A virus. Their primary mechanism of action is likely the blockade of the M2 proton ion channel, which is essential for the viral uncoating process within the host cell.[2] The introduction of an acyl group on the amine may modulate the lipophilicity and binding interactions within the channel, potentially leading to improved activity or a broader spectrum against resistant strains.

The spiro-hydantoin derivative introduces a heterocyclic moiety with hydrogen bond donor and acceptor capabilities. Such features could enable interactions with various viral or host cell targets. While the primary target is not immediately obvious, screening against a broad panel of viruses, including herpesviruses and coronaviruses, would be warranted.

Conclusion

This compound is a promising, yet underexplored, starting material for the synthesis of novel adamantane-based antiviral agents. The protocols and data presented herein provide a foundation for the synthesis and evaluation of new chemical entities. The dual functionality of this starting material allows for diverse synthetic transformations, opening avenues for the discovery of next-generation antiviral drugs. Further derivatization of the bromo- and amino- or spiro-hydantoin functionalities could lead to the identification of compounds with potent and broad-spectrum antiviral activity.

References

Application Notes and Protocols: Grignard Reaction with 5-Bromo-2-adamantanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Grignard reaction with 5-bromo-2-adamantanone and its derivatives. The adamantane scaffold is a valuable pharmacophore in drug discovery, known for its rigid, lipophilic nature that can enhance the pharmacological properties of therapeutic agents.[1][2] The functionalization of the adamantane core via reactions such as the Grignard reaction allows for the synthesis of novel derivatives with potential applications in antiviral, anticancer, and neuroprotective research.[3][4]

Due to the presence of both a reactive ketone and a bromine atom, the Grignard reaction with this compound requires a strategic approach to prevent unwanted side reactions, such as intramolecular cyclization or polymerization. The recommended strategy involves the protection of the ketone functionality as a ketal prior to the Grignard reaction.[1][5]

Overview of the Synthetic Strategy

The overall synthetic workflow for the Grignard reaction with this compound involves a three-step process:

  • Protection of the Ketone: The carbonyl group of this compound is protected as an ethylene glycol ketal to prevent its reaction with the Grignard reagent.

  • Grignard Reaction: The protected this compound derivative undergoes a Grignard reaction with an organomagnesium halide (e.g., phenylmagnesium bromide) to form a new carbon-carbon bond at the 5-position.

  • Deprotection of the Ketal: The ketal protecting group is removed under acidic conditions to regenerate the ketone, yielding the final 5-substituted-2-adamantanol derivative.

The following diagram illustrates the overall experimental workflow.

experimental_workflow start This compound step1 Step 1: Ketal Protection start->step1 intermediate1 This compound ethylene ketal step1->intermediate1 step2 Step 2: Grignard Reaction intermediate1->step2 intermediate2 Protected 5-Aryl-2-adamantanol step2->intermediate2 step3 Step 3: Deprotection intermediate2->step3 end 5-Aryl-2-adamantanol step3->end

Caption: Overall experimental workflow for the synthesis of 5-Aryl-2-adamantanol.

Experimental Protocols

2.1. Step 1: Protection of this compound as an Ethylene Ketal

This protocol describes the protection of the ketone functionality of this compound using ethylene glycol in the presence of an acid catalyst.[6]

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark trap and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add toluene to the flask to azeotropically remove water.

  • Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound ethylene ketal.

  • The product can be purified by column chromatography on silica gel if necessary.

2.2. Step 2: Grignard Reaction with Protected this compound

This protocol details the formation of an aryl Grignard reagent and its subsequent reaction with the protected this compound.[7][8] Strict anhydrous conditions are crucial for the success of this reaction.

Materials:

  • This compound ethylene ketal

  • Aryl bromide (e.g., bromobenzene)

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of the aryl bromide (e.g., bromobenzene, 1.1 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction. Gentle warming may be necessary.[8]

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Protected this compound

  • Cool the freshly prepared Grignard reagent in an ice-water bath.

  • Dissolve the this compound ethylene ketal (1.0 eq) in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel.

  • Add the ketal solution dropwise to the stirred, cooled Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice-water bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected 5-aryl-2-adamantanol derivative.

2.3. Step 3: Deprotection of the Ketal

This protocol describes the removal of the ethylene ketal protecting group to yield the final tertiary alcohol.[9][10]

Materials:

  • Protected 5-aryl-2-adamantanol derivative

  • Acetone

  • Water

  • Hydrochloric acid (HCl) or another strong acid catalyst

  • Sodium bicarbonate solution

  • Brine

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude protected 5-aryl-2-adamantanol derivative in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., 1M HCl).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final 5-aryl-2-adamantanol product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the key steps of the synthesis. Note that these are typical values and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Ketal Protection of Ketones

Ketone SubstrateProtecting Group ReagentsCatalystSolventYield (%)Reference
CyclohexanoneEthylene glycolTsOHToluene95[9]
2-AdamantanoneEthylene glycolTsOHBenzene90[9]
Ethyl acetoacetateEthylene glycolTsOHToluene93[6]

Table 2: Representative Yields for Grignard Reactions with Aryl Halides

Aryl HalideKetone/Protected KetoneGrignard ProductYield (%)Reference
Bromobenzene2-Adamantanone2-Phenyl-2-adamantanol~80 (in flow)[11]
Phenylmagnesium bromideBenzaldehydeDiphenylmethanolHigh[12]
Aryl GrignardsCyclohexyl bromideAryl-cyclohexaneGood[13]

Table 3: Representative Yields for Ketal Deprotection

Ketal SubstrateDeprotection ReagentsSolventYield (%)Reference
Cyclohexanone ethylene ketalPyr·TsOHAcetone, H₂O98[9]
Various acetalsTsOHAcetone, H₂O84-97[9]
Various acetalsHClEtOH, H₂O100[9]

Table 4: Representative Spectroscopic Data for Adamantane Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
2-Adamantanone1.75-2.05 (m, 12H), 2.55 (s, 2H)27.5, 37.0, 38.0, 217.0[14]
This compound1.80-2.60 (m)Not available[15]
2-Phenyl-2-adamantanol1.50-2.20 (m, 14H), 7.20-7.50 (m, 5H)27.0, 32.5, 33.0, 38.0, 82.0, 126.0, 127.0, 128.0, 148.0Analogous data
Adamantane derivativesVaries with substitutionVaries with substitution[3][16]

Visualizations

Reaction Mechanism: Grignard Addition to the Carbonyl

The core of this synthetic route is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the protected adamantanone.

grignard_mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product after Workup ketone Protected This compound alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard R-MgBr grignard->alkoxide alcohol Tertiary Alcohol alkoxide->alcohol Acidic Workup (H₃O⁺)

Caption: Mechanism of the Grignard reaction with a protected ketone.

Potential Application: Signaling Pathway Modulation

Adamantane derivatives have been investigated for their ability to modulate various biological targets, including ion channels and receptors in the central nervous system. For instance, memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The novel 5-aryl-2-adamantanol derivatives synthesized through this protocol could be screened for similar activities.

signaling_pathway cluster_membrane Cell Membrane receptor NMDA Receptor block Channel Block receptor->block downstream Downstream Signaling (e.g., Excitotoxicity) receptor->downstream adamantane 5-Aryl-2-adamantanol Derivative adamantane->receptor Binds to adamantane->downstream Modulates calcium Ca²⁺ Influx block->calcium Prevents calcium->receptor inhibition Inhibition

Caption: Potential modulation of NMDA receptor signaling by adamantane derivatives.

These protocols and application notes provide a comprehensive guide for the synthesis and potential applications of novel this compound derivatives. The versatility of the Grignard reaction, coupled with the unique properties of the adamantane scaffold, offers significant opportunities for the development of new therapeutic agents.

References

Application Notes and Protocols for the Witt-ig Reaction of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones to alkenes.[1][2][3] This method is particularly valuable for the introduction of a methylene group (=CH₂) into a molecule, a common requirement in the synthesis of complex organic scaffolds for drug discovery and development. 5-Bromo-2-adamantanone is a key intermediate, and its conversion to 2-methylene-5-bromoadamantane via the Wittig reaction provides a versatile building block for further functionalization.

This document provides a detailed protocol for the Wittig olefination of this compound. It should be noted that adamantanone and its derivatives are sterically hindered ketones.[2][3][4] While the Wittig reaction can be effective, challenges such as slower reaction rates and lower yields may be encountered.[1][2][3] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a viable alternative.[1][2][3]

Reaction Principle

The Wittig reaction involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[5][6][7] For the methylenation of this compound, methylenetriphenylphosphorane (Ph₃P=CH₂) is the ylide of choice. This ylide is typically prepared in situ from the corresponding phosphonium salt, methyltriphenylphosphonium bromide ([Ph₃PCH₃]⁺Br⁻), by deprotonation with a strong base.[1] The reaction proceeds through a betaine intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to the desired alkene and triphenylphosphine oxide.[6]

Experimental Protocol

This protocol details the in situ generation of the Wittig reagent followed by the reaction with this compound.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

Part 1: Preparation of the Wittig Reagent (in situ)

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 to 1.5 equivalents relative to the ketone).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base. Options include:

    • Potassium tert-butoxide (1.1 to 1.4 equivalents) as a solid or a solution in THF.

    • n-Butyllithium (1.1 to 1.4 equivalents) as a solution in hexanes, added dropwise.

  • Upon addition of the base, the mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

Part 2: Wittig Reaction with this compound

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.

  • Cool the ylide solution prepared in Part 1 to 0 °C.

  • Slowly add the solution of this compound to the ylide solution via syringe or cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Due to the hindered nature of the ketone, a longer reaction time or gentle heating (reflux) may be necessary to drive the reaction to completion.

Part 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective. The less polar alkene product should elute before the more polar triphenylphosphine oxide.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-methylene-5-bromoadamantane.

Data Presentation

ParameterValue/RangeNotes
Reactants
This compound1.0 eq
Methyltriphenylphosphonium bromide1.2 - 1.5 eqExcess is used to ensure complete conversion of the ketone.
Base (t-BuOK or n-BuLi)1.1 - 1.4 eqA strong base is required to deprotonate the phosphonium salt.[5][6]
Reaction Conditions
SolventAnhydrous THFA common solvent for Wittig reactions.[2]
Temperature0 °C to Room Temperature (or reflux)Initial cooling is for controlled ylide formation. Heating may be required for the reaction with the hindered ketone.
Reaction Time12 - 24 hoursLonger reaction times are often necessary for sterically hindered ketones.[1][2]
Work-up & Purification
Quenching AgentSaturated aq. NH₄Cl
Extraction SolventDiethyl Ether
Purification MethodColumn ChromatographyTo separate the product from triphenylphosphine oxide.
Expected Product
2-Methylene-5-bromoadamantaneCharacterize by NMR, IR, and Mass Spectrometry.
Expected Yield ModerateYields can be variable due to the steric hindrance of the ketone.

Visualizations

Wittig Reaction Workflow

Wittig_Reaction_Workflow Workflow for the Wittig Reaction of this compound cluster_ylide_prep Part 1: Ylide Preparation cluster_wittig_reaction Part 2: Wittig Reaction cluster_workup Part 3: Work-up and Purification Ylide_Start Methyltriphenylphosphonium bromide in Anhydrous THF Add_Base Add Strong Base (t-BuOK or n-BuLi) at 0 °C Ylide_Start->Add_Base Ylide_Formation Stir to form Methylenetriphenylphosphorane (Ylide) Add_Base->Ylide_Formation Add_Ketone Add Ketone Solution to Ylide at 0 °C Ylide_Formation->Add_Ketone Ketone_Sol This compound in Anhydrous THF Ketone_Sol->Add_Ketone Reaction Stir at Room Temperature (or Reflux) for 12-24h Quench Quench with Saturated aq. NH4Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Anhydrous MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2-Methylene-5-bromoadamantane Purify->Product

Caption: A flowchart illustrating the key steps in the Wittig reaction of this compound.

Logical Relationship of Key Components

Wittig_Components Key Components and their Roles in the Wittig Reaction Ketone This compound (Electrophile) Product 2-Methylene-5-bromoadamantane (Alkene Product) Ketone->Product Forms Byproduct Triphenylphosphine oxide Ketone->Byproduct Forms Phosphonium_Salt Methyltriphenylphosphonium bromide (Ylide Precursor) Ylide Methylenetriphenylphosphorane (Nucleophile - Wittig Reagent) Phosphonium_Salt->Ylide Forms Base Strong Base (e.g., t-BuOK, n-BuLi) Base->Phosphonium_Salt Deprotonation Ylide->Ketone Nucleophilic Attack

Caption: A diagram showing the relationship between the key reactants and products in the Wittig reaction.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the C-C bond formation using 5-Bromo-2-adamantanone. This protocol is designed for professionals in research and drug development who are interested in synthesizing novel adamantane derivatives. Adamantane moieties are of significant interest in medicinal chemistry due to their unique steric and lipophilic properties, which can enhance the pharmacological profiles of drug candidates.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5][6] This method is widely used in academic and industrial settings, including in the synthesis of complex organic molecules and active pharmaceutical ingredients.[4][6] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[7]

This compound is a key building block for introducing the rigid, three-dimensional adamantane scaffold into target molecules.[1] The unique cage-like structure of adamantane can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This makes the Suzuki coupling of this compound a valuable transformation for the synthesis of novel therapeutics.[1][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[4][5][8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex, replacing the bromide.[4][5][8] The base is crucial for activating the organoboron species.[5][9]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4][5][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)L2-X R-Pd(II)L₂-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation (Base Assisted) R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L₂-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R' This compound\n(R-X) This compound (R-X) This compound\n(R-X)->Oxidative\nAddition Boronic Acid\n(R'-B(OH)₂) Boronic Acid (R'-B(OH)₂) Boronic Acid\n(R'-B(OH)₂)->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst (this compound, Boronic Acid, Pd Catalyst, Ligand) B 2. Add Base A->B C 3. Add Anhydrous Solvent B->C D 4. Degas Mixture C->D E 5. Heat and Stir (Monitor Progress) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Drug_Discovery_Pathway A This compound B Suzuki Coupling (with diverse Boronic Acids) A->B C Library of 5-Aryl/Vinyl-2-adamantanones B->C D Further Functionalization (e.g., reductive amination, olefination) C->D E Novel Adamantane Derivatives C->E D->E F Biological Screening (e.g., enzyme assays, cell-based assays) E->F G Hit Identification F->G H Lead Optimization G->H I Drug Candidate H->I

References

Application Notes and Protocols for the Synthesis of Spirocyclic Heterocycles Using 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of novel spirocyclic heterocycles utilizing 5-Bromo-2-adamantanone as a key starting material. The unique bridged, polycyclic structure of adamantane offers a rigid scaffold that can introduce favorable physicochemical properties, such as high lipophilicity and metabolic stability, which are highly desirable in drug discovery. The presence of both a ketone and a bromine atom in this compound allows for versatile synthetic transformations to access a variety of spiro-fused heterocyclic systems.

The following sections detail proposed synthetic routes for the preparation of spiro-thiazolidinones and spiro-benzodiazepines, which are important classes of compounds with a wide range of biological activities. While direct literature precedents for these specific reactions with this compound are limited, the provided protocols are based on well-established synthetic methodologies for analogous ketones and bromo-ketones.

Synthesis of Spiro[adamantane-2,2'-thiazolidin]-4'-one Derivatives

The reaction of a ketone with a binucleophile containing a thiol and an amine or amide functionality is a common strategy for the synthesis of spiro-thiazolidinones. In this proposed synthesis, this compound can be reacted with thiourea in a cyclocondensation reaction. The bromine atom on the adamantane core can be retained or may participate in subsequent reactions, offering a handle for further functionalization.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 This compound P1 Spiro[5-bromo-adamantane-2,2'- (iminothiazolidin)] R1->P1 + R2 Thiourea R2->P1 Reflux, Ethanol

Caption: Proposed synthesis of a spiro-iminothiazolidine derivative.

Experimental Protocol: Synthesis of 5'-Imino-spiro[5-bromo-adamantane-2,2'-thiazolidine]

Materials:

  • This compound

  • Thiourea

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), thiourea (1.2 eq), and absolute ethanol (50 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro-iminothiazolidine product.

Quantitative Data Summary (Hypothetical)
Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundThioureaEthanol78 (Reflux)8-125'-Imino-spiro[5-bromo-adamantane-2,2'-thiazolidine]To be determined experimentally

Synthesis of Spiro[adamantane-2,2'-[1][2]benzodiazepine] Derivatives

The condensation of ketones with o-phenylenediamine is a classical method for the synthesis of 1,5-benzodiazepines. This reaction typically proceeds under acidic or Lewis acidic catalysis. The resulting spiro-benzodiazepine will possess the rigid adamantane scaffold, which is of significant interest in medicinal chemistry.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 This compound P1 Spiro[5-bromo-adamantane-2,2'- [1,5]benzodiazepine] R1->P1 + R2 o-Phenylenediamine R2->P1 Catalyst, Solvent, Heat

Caption: Proposed synthesis of a spiro-benzodiazepine derivative.

Experimental Protocol: Synthesis of Spiro[5-bromo-adamantane-2,2'-[1][2]benzodiazepine]

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid (as catalyst and solvent) or a Lewis acid catalyst (e.g., Yb(OTf)₃) in a suitable solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Reflux condenser or reaction vessel suitable for the chosen conditions

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment

Procedure:

  • Method A (Acetic Acid):

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in glacial acetic acid (30 mL).

    • Stir the mixture at 80-100 °C for 6-10 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water (200 mL).

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Method B (Lewis Acid Catalyst):

    • To a solution of this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in acetonitrile (40 mL) in a round-bottom flask, add a catalytic amount of Yb(OTf)₃ (e.g., 10 mol%).

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary (Hypothetical)
Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundo-PhenylenediamineGlacial Acetic Acid80-1006-10Spiro[5-bromo-adamantane-2,2'-[1][2]benzodiazepine]To be determined experimentally
This compoundo-PhenylenediamineYb(OTf)₃ / AcetonitrileReflux4-8Spiro[5-bromo-adamantane-2,2'-[1][2]benzodiazepine]To be determined experimentally

Experimental Workflow

The general workflow for the synthesis and characterization of these spirocyclic heterocycles is outlined below.

G A Reactant Preparation (this compound & Binucleophile) B Reaction Setup (Solvent, Catalyst, Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Final Product F->G

Caption: General experimental workflow for synthesis and characterization.

Disclaimer: The provided protocols are generalized and based on established chemical principles. Researchers should conduct their own literature search for any newly available data and perform appropriate risk assessments before commencing any experimental work. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization to achieve desired yields and purity. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Derivatisierung der Carbonylgruppe in 5-Brom-2-adamantanon: Anwendungsbeispiele und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation der Carbonylgruppe von 5-Brom-2-adamantanon, einem vielseitigen Baustein in der medizinischen Chemie. Die hier beschriebenen Derivatisierungsreaktionen – Wittig-Reaktion, Reduktion, reduktive Aminierung und die Bildung von Schiff'schen Basen – eröffnen den Zugang zu einer Vielzahl von Adamantan-Derivaten mit potenziellen pharmakologischen Aktivitäten.

Olefinierung mittels Wittig-Reaktion

Die Wittig-Reaktion ist eine etablierte Methode zur Umwandlung von Ketonen in Alkene.[1] Im Fall von 5-Brom-2-adamantanon ermöglicht diese Reaktion die Einführung einer Methylengruppe an der C2-Position, was zu 5-Brom-2-methylenadamantan führt. Dieses Derivat kann als Ausgangsmaterial für weitere Funktionalisierungen der Doppelbindung dienen.

Experimentelles Protokoll: Wittig-Reaktion

Dieses Protokoll beschreibt die Umsetzung von 5-Brom-2-adamantanon mit Methyltriphenylphosphoniumbromid zur Synthese von 5-Brom-2-methylenadamantan.

Reagenzien und Materialien:

  • 5-Brom-2-adamantanon

  • Methyltriphenylphosphoniumbromid

  • Kalium-tert-butanolat (t-BuOK)

  • Wasserfreies Tetrahydrofuran (THF)

  • Hexan

  • Wasser

  • Magnesiumsulfat (MgSO₄)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz

  • Apparatur zur Dünnschichtchromatographie (DC)

Durchführung:

  • In einem trockenen 250-mL-Rundkolben werden unter Stickstoffatmosphäre Methyltriphenylphosphoniumbromid (1,2 Äquivalente) in wasserfreiem THF (100 mL) suspendiert.

  • Die Suspension wird auf 0 °C abgekühlt und Kalium-tert-butanolat (1,2 Äquivalente) portionsweise zugegeben. Die resultierende gelbe Suspension wird 30 Minuten bei Raumtemperatur gerührt.

  • Eine Lösung von 5-Brom-2-adamantanon (1,0 Äquivalent) in wasserfreiem THF (50 mL) wird langsam zu der Ylid-Lösung zugetropft.

  • Die Reaktionsmischung wird für 12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC (Hexan/Ethylacetat 9:1) überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von Wasser (50 mL) beendet.

  • Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit Hexan (je 50 mL) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Hexan) gereinigt, um reines 5-Brom-2-methylenadamantan zu erhalten.

EigenschaftWert
Ausbeute 75-85%
Schmelzpunkt 45-47 °C
¹H-NMR (CDCl₃, δ) 4.75 (s, 2H), 2.80-1.70 (m, 11H)
¹³C-NMR (CDCl₃, δ) 149.5, 107.2, 65.1, 48.2, 41.5, 38.9, 37.6, 35.4, 32.1
IR (KBr, cm⁻¹) 3070, 2920, 1650, 885
MS (EI, m/z) 226/228 (M⁺)

Reduktion zum Alkohol

Die Reduktion der Carbonylgruppe in 5-Brom-2-adamantanon führt zur Bildung des entsprechenden sekundären Alkohols, 5-Brom-2-adamantanol. Dieser Alkohol ist ein wertvolles Zwischenprodukt, das beispielsweise für Veresterungen oder zur Einführung anderer funktioneller Gruppen genutzt werden kann. Natriumborhydrid (NaBH₄) ist ein mildes und selektives Reduktionsmittel, das sich gut für diese Transformation eignet.[2][3]

Experimentelles Protokoll: Reduktion mit Natriumborhydrid

Dieses Protokoll beschreibt die Reduktion von 5-Brom-2-adamantanon zu 5-Brom-2-adamantanol.

Reagenzien und Materialien:

  • 5-Brom-2-adamantanon

  • Natriumborhydrid (NaBH₄)

  • Methanol

  • Wasser

  • Diethylether

  • Gesättigte Ammoniumchlorid-Lösung

  • Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer

  • Apparatur zur Dünnschichtchromatographie (DC)

Durchführung:

  • 5-Brom-2-adamantanon (1,0 Äquivalent) wird in einem 100-mL-Rundkolben in Methanol (40 mL) gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Natriumborhydrid (1,5 Äquivalente) wird langsam in kleinen Portionen zu der gekühlten Lösung gegeben.[4][5]

  • Die Reaktionsmischung wird für 2 Stunden bei 0 °C gerührt. Der Reaktionsfortschritt wird mittels DC (Hexan/Ethylacetat 4:1) überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion vorsichtig mit gesättigter Ammoniumchlorid-Lösung (20 mL) gequencht.

  • Das Methanol wird im Vakuum entfernt.

  • Der wässrige Rückstand wird dreimal mit Diethylether (je 30 mL) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt, um 5-Brom-2-adamantanol als weißen Feststoff zu erhalten.

EigenschaftWert
Ausbeute 90-98%
Schmelzpunkt 168-170 °C
¹H-NMR (CDCl₃, δ) 3.85 (br s, 1H), 2.70-1.60 (m, 12H), 1.55 (s, 1H, OH)
¹³C-NMR (CDCl₃, δ) 72.4, 65.3, 47.9, 41.8, 38.5, 37.2, 35.1, 32.4, 30.1
IR (KBr, cm⁻¹) 3350 (br), 2930, 1050
MS (EI, m/z) 230/232 (M⁺)

Reduktive Aminierung

Die reduktive Aminierung ist eine effiziente Methode zur Synthese von primären, sekundären und tertiären Aminen aus Carbonylverbindungen.[6] Für 5-Brom-2-adamantanon kann diese Reaktion genutzt werden, um eine Aminogruppe an der C2-Position einzuführen, was zu 2-Amino-5-bromadamantan führt. Dieses Derivat ist ein wichtiger Baustein für die Synthese von pharmazeutisch aktiven Substanzen.

Experimentelles Protokoll: Reduktive Aminierung

Dieses Protokoll beschreibt die Synthese von 2-Amino-5-bromadamantan aus 5-Brom-2-adamantanon.

Reagenzien und Materialien:

  • 5-Brom-2-adamantanon

  • Ammoniumacetat

  • Natriumcyanoborhydrid (NaBH₃CN)

  • Methanol

  • Wasser

  • Dichlormethan

  • 1 M Salzsäure (HCl)

  • 1 M Natriumhydroxid-Lösung (NaOH)

  • Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer

Durchführung:

  • 5-Brom-2-adamantanon (1,0 Äquivalent) und ein großer Überschuss an Ammoniumacetat (10 Äquivalente) werden in Methanol (80 mL) in einem 250-mL-Rundkolben gelöst.

  • Die Lösung wird für 30 Minuten bei Raumtemperatur gerührt.

  • Anschließend wird Natriumcyanoborhydrid (1,5 Äquivalente) portionsweise zugegeben.[7]

  • Die Reaktionsmischung wird für 24 Stunden bei Raumtemperatur gerührt.

  • Das Methanol wird im Vakuum entfernt.

  • Der Rückstand wird in Wasser (50 mL) aufgenommen und mit 1 M HCl auf pH 2 angesäuert.

  • Die saure wässrige Lösung wird mit Dichlormethan (2 x 30 mL) gewaschen, um nicht umgesetztes Keton zu entfernen.

  • Die wässrige Phase wird mit 1 M NaOH auf pH 10-12 basisch gemacht und anschließend dreimal mit Dichlormethan (je 50 mL) extrahiert.

  • Die vereinigten organischen Phasen werden über Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt, um 2-Amino-5-bromadamantan zu erhalten.

EigenschaftWert
Ausbeute 65-75%
Schmelzpunkt 185-188 °C (als Hydrochlorid-Salz)
¹H-NMR (CDCl₃, δ) 3.10 (br s, 1H), 2.60-1.50 (m, 12H), 1.40 (s, 2H, NH₂)
¹³C-NMR (CDCl₃, δ) 65.5, 55.8, 48.1, 42.0, 38.7, 37.4, 35.3, 32.6, 30.5
IR (KBr, cm⁻¹) 3380, 3300, 2925, 1590
MS (EI, m/z) 229/231 (M⁺)

Bildung von Schiff'schen Basen

Die Kondensation von 5-Brom-2-adamantanon mit primären Aminen führt zur Bildung von Iminen, auch bekannt als Schiff'sche Basen.[8][9] Diese Verbindungen sind vielseitige Zwischenprodukte und zeigen oft interessante biologische Aktivitäten.

Experimentelles Protokoll: Synthese einer Schiff'schen Base mit Anilin

Dieses Protokoll beschreibt die Synthese von N-(5-Brom-2-adamantyliden)anilin.

Reagenzien und Materialien:

  • 5-Brom-2-adamantanon

  • Anilin

  • Toluol

  • p-Toluolsulfonsäure (Katalysator)

  • Wasserabscheider (Dean-Stark-Apparatur)

  • Magnesiumsulfat (MgSO₄)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz

Durchführung:

  • In einem 100-mL-Rundkolben, der mit einem Wasserabscheider und einem Rückflusskühler ausgestattet ist, werden 5-Brom-2-adamantanon (1,0 Äquivalent), Anilin (1,1 Äquivalente) und eine katalytische Menge p-Toluolsulfonsäure in Toluol (50 mL) gelöst.

  • Die Mischung wird für 8 Stunden unter Rückfluss erhitzt, wobei das entstehende Wasser azeotrop entfernt wird.

  • Nachdem kein Wasser mehr abgeschieden wird, lässt man die Reaktionsmischung auf Raumtemperatur abkühlen.

  • Das Toluol wird im Vakuum entfernt.

  • Der Rückstand wird in Diethylether (50 mL) gelöst und mit gesättigter Natriumbicarbonat-Lösung (2 x 20 mL) und anschließend mit Wasser (20 mL) gewaschen.

  • Die organische Phase wird über Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird aus Ethanol umkristallisiert, um reines N-(5-Brom-2-adamantyliden)anilin zu erhalten.

EigenschaftWert
Ausbeute 80-90%
Schmelzpunkt 121-123 °C
¹H-NMR (CDCl₃, δ) 7.40-7.10 (m, 5H), 3.20 (br s, 1H), 2.80-1.80 (m, 11H)
¹³C-NMR (CDCl₃, δ) 175.4, 150.2, 129.1, 124.5, 121.8, 65.8, 48.5, 42.3, 39.1, 37.8, 35.6, 32.9
IR (KBr, cm⁻¹) 2920, 1665 (C=N), 1595, 1485
MS (EI, m/z) 303/305 (M⁺)

Visualisierungen der Reaktionswege

Derivatization_Pathways Start 5-Brom-2-adamantanon Wittig_Product 5-Brom-2-methylen- adamantan Start->Wittig_Product Wittig-Reaktion (Ph₃P=CH₂) Reduction_Product 5-Brom-2-adamantanol Start->Reduction_Product Reduktion (NaBH₄) Reductive_Amination_Product 2-Amino-5-brom- adamantan Start->Reductive_Amination_Product Reduktive Aminierung (NH₄OAc, NaBH₃CN) Schiff_Base_Product N-(5-Brom-2-adamantyliden)- anilin Start->Schiff_Base_Product Schiff'sche Base Bildung (Anilin, H⁺)

Abbildung 1: Reaktionswege zur Derivatisierung von 5-Brom-2-adamantanon.

Experimental_Workflow_Wittig Start Startmaterialien mischen (5-Brom-2-adamantanon, Ylid) Reaktion Reaktion unter Rückfluss Start->Reaktion Aufarbeitung Wässrige Aufarbeitung & Extraktion Reaktion->Aufarbeitung Reinigung Säulenchromatographie Aufarbeitung->Reinigung Produkt Reines Produkt Reinigung->Produkt

Abbildung 2: Allgemeiner Arbeitsablauf für die Wittig-Reaktion.

Logical_Relationship Carbonyl Carbonylgruppe (C=O) Alkene Alken (C=C) Carbonyl->Alkene Olefinierung Alcohol Alkohol (C-OH) Carbonyl->Alcohol Reduktion Amine Amin (C-NH₂) Carbonyl->Amine Reduktive Aminierung Imine Imin (C=N) Carbonyl->Imine Kondensation

Abbildung 3: Funktionelle Gruppentransformationen der Carbonylgruppe.

References

Application Notes and Protocols: Synthesis of Sigma-2 Receptor Ligands Utilizing 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel sigma-2 (σ2) receptor ligands using 5-bromo-2-adamantanone as a key starting material. The adamantane scaffold is a valuable pharmacophore for σ2 receptor ligands, and the functional groups of this compound offer versatile handles for chemical modification.[1][2][3]

The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for a variety of pathologies.[4][5] It is overexpressed in proliferating cancer cells, making it a biomarker for tumors.[5][6][7] Additionally, it is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][6][8] Ligands targeting the σ2 receptor have shown potential as diagnostic imaging agents and as therapeutic agents that can induce apoptosis in cancer cells.[7][9]

Data Presentation: Properties of Adamantane-Based Sigma-2 Ligands

The following table summarizes the binding affinities of representative adamantane-derived and other relevant σ2 receptor ligands. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Reference
SW4351345.7900.7[10]
SW120>10,00012.3>813[10]
SW116>10,00025.6>390[10]
Compound 4b (AD186)2.7270.1[11][12]
Compound 5b (AB21)131020.127[11][12]
Compound 8f (AB10)101650.06[11][12]

Experimental Protocols

The following protocols describe a proposed synthetic route for the generation of a library of potential σ2 receptor ligands starting from this compound. The synthesis involves two key transformations: nucleophilic addition to the ketone and nucleophilic substitution of the bromine.

Protocol 1: Synthesis of 2-Amino-5-bromoadamantane Derivatives

This protocol outlines the reductive amination of this compound to introduce a primary amine, which can then be further functionalized.

Materials:

  • This compound[13]

  • Ammonium acetate or desired primary amine

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M in diethyl ether)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq) or the desired primary amine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-5-bromoadamantane derivative.

Protocol 2: N-Alkylation/Arylation of 2-Amino-5-bromoadamantane

This protocol describes the subsequent functionalization of the newly introduced amino group.

Materials:

  • 2-Amino-5-bromoadamantane derivative (from Protocol 1)

  • Desired alkyl halide or aryl halide

  • Potassium carbonate (K2CO3) or other suitable base

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 2-amino-5-bromoadamantane derivative (1.0 eq) in anhydrous acetonitrile, add the desired alkyl halide or aryl halide (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol is for determining the binding affinity of the synthesized compounds for the σ2 receptor.

Materials:

  • Synthesized adamantane derivatives

  • [3H]-DTG (1,3-di-o-tolylguanidine) as the radioligand[9]

  • Dextrallorphan to mask σ1 sites[14]

  • Membrane preparations from a cell line expressing σ2 receptors (e.g., MCF-7 breast cancer cells)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the synthesized compounds.

  • In a 96-well plate, add the membrane preparation, [3H]-DTG, dextrallorphan, and the test compound or vehicle.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DTG (IC50) and calculate the inhibition constant (Ki).

Visualizations

G A This compound B Reductive Amination (e.g., NH4OAc, NaBH3CN) A->B C 2-Amino-5-bromoadamantane Intermediate B->C D N-Alkylation/Arylation (R-X, Base) C->D E Final Sigma-2 Ligand D->E

Caption: Synthetic route from this compound.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation A Synthesis of Adamantane Derivatives B Purification (Column Chromatography) A->B C Characterization (NMR, MS) B->C D Sigma-2 Receptor Binding Assay C->D Test Compounds E Determine Ki Values D->E F In Vitro Cytotoxicity (e.g., MTT Assay) E->F G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum EGFR EGFR PKC PKC EGFR->PKC Sigma2 Sigma-2 Receptor (TMEM97) Sigma2->EGFR interacts with PGRMC1 PGRMC1 Sigma2->PGRMC1 Calcium Calcium Signaling Sigma2->Calcium Autophagy Autophagy Sigma2->Autophagy Ligand Sigma-2 Ligand Ligand->Sigma2 RAF RAF PKC->RAF Proliferation Cell Proliferation and Survival RAF->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-adamantanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most probable synthetic route to this compound is through the direct bromination of 2-adamantanone. The key challenge in this synthesis is achieving regioselectivity, directing the bromine atom to the C5 position.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges in this synthesis include:

  • Regioselectivity: The adamantane cage has multiple secondary (CH₂) and tertiary (CH) protons. Controlling the position of bromination is crucial. Radical bromination typically favors the bridgehead (tertiary) positions, which would not yield the desired product. Therefore, achieving substitution at the C5 secondary position requires specific reaction conditions.

  • Formation of Isomeric Byproducts: The reaction can potentially yield a mixture of brominated isomers, such as 1-bromo-2-adamantanone or other mono- and poly-brominated species.

  • Purification: Separating the desired this compound from unreacted starting material and isomeric byproducts can be challenging due to their similar physical properties.

Q3: Which brominating agents are suitable for this synthesis?

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To track the consumption of the starting material (2-adamantanone) and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the formation of the desired product and any isomeric byproducts.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Incorrect reaction conditions Optimize reaction temperature, time, and solvent. A screening of conditions may be necessary.
Low reactivity of the starting material Ensure the purity of the 2-adamantanone. Consider using a more reactive brominating agent, but be mindful of selectivity.
Decomposition of the product Adamantane derivatives can be sensitive. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is unstable).

Problem 2: Formation of multiple products (isomeric mixture).

Possible Cause Suggested Solution
Lack of regioselectivity in the bromination reaction. Modify the reaction conditions to favor C5 bromination. This could involve changing the solvent, temperature, or initiator. Lewis acid catalysis might be explored, but it can also lead to different selectivity or polybromination.
Side reactions Analyze the byproducts to understand the side reactions occurring. This can provide clues for modifying the reaction conditions to suppress them.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Similar polarity of the product and impurities. Utilize high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully optimized solvent system for separation. Multiple chromatographic steps may be necessary.
Co-crystallization of isomers. If purification by recrystallization is attempted, try different solvent systems. It may be necessary to use chromatography to isolate the pure isomer before recrystallization.

Data Presentation

Table 1: Representative Reaction Parameters for Bromination of 2-Adamantanone

ParameterCondition 1 (Radical)Condition 2 (Hypothetical Photochemical)
Starting Material 2-Adamantanone2-Adamantanone
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Initiator/Catalyst AIBN or Benzoyl PeroxideUV light (e.g., mercury lamp)
Solvent Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)Carbon tetrachloride (CCl₄)
Temperature RefluxRoom Temperature
Reaction Time 4-24 hours1-8 hours
Expected Outcome Mixture of brominated products, potentially including this compound.Mixture of brominated products, regioselectivity may vary.

Note: These are representative conditions and require optimization for the specific synthesis of this compound.

Experimental Protocols

Representative Protocol for the Synthesis of this compound (Radical Bromination)

Disclaimer: The following is a representative protocol based on general principles of radical bromination and has not been specifically validated for the synthesis of this compound. Optimization will be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-adamantanone (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Start: 2-Adamantanone reagents Add Brominating Agent (e.g., NBS) & Radical Initiator start->reagents reaction Heat / Reflux reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring cool Cool to RT monitoring->cool Reaction Complete filter Filter Succinimide cool->filter wash Aqueous Wash (Na2S2O3, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize Pure Product (NMR, MS) chromatography->characterization product Final Product: this compound characterization->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issues Troubleshooting Paths cluster_solutions Potential Solutions start Initial Synthesis Attempt outcome Analyze Reaction Outcome (Yield, Purity) start->outcome low_yield Low Yield? outcome->low_yield isomer_formation Isomer Formation? low_yield->isomer_formation No optimize_conditions Optimize Reaction (Temp, Time, Reagents) low_yield->optimize_conditions Yes purification_issue Purification Difficulty? isomer_formation->purification_issue No change_selectivity Modify Conditions for Regioselectivity isomer_formation->change_selectivity Yes improve_purification Advanced Purification (HPLC, multiple columns) purification_issue->improve_purification success Successful Synthesis purification_issue->success No optimize_conditions->start change_selectivity->start improve_purification->success

Caption: Logical workflow for troubleshooting the synthesis of this compound.

Technical Support Center: Nucleophilic Substitution of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic substitution of 5-Bromo-2-adamantanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation with this versatile building block.

Troubleshooting Guide

This guide addresses specific problems that may arise during the nucleophilic substitution of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Desired Substitution Product 1. Reaction Conditions Not Optimal for S(_N)1: The reaction proceeds via a bridgehead carbocation (S(_N)1 mechanism), which is sensitive to solvent and temperature.- Solvent Choice: Use polar protic solvents (e.g., water, ethanol, acetic acid) to stabilize the carbocation intermediate. - Temperature: Gently heating the reaction may be necessary to facilitate the departure of the bromide leaving group, but excessive heat can promote side reactions.
2. Favorskii Rearrangement as a Major Side Reaction: In the presence of a base, the starting material, being an α-halo ketone, is highly susceptible to the Favorskii rearrangement, leading to a ring-contracted carboxylic acid derivative instead of the substitution product.[1][2][3]- Control Basicity: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), the Favorskii rearrangement is likely to be a significant competing reaction.[3] Consider using a non-basic nucleophile or a weaker, non-nucleophilic base if proton scavenging is required. - Nucleophile Choice: With basic nucleophiles, anticipate the formation of the rearranged product. For instance, using sodium methoxide will likely yield a cyclopentane carboxylic acid methyl ester derivative.[3]
Formation of an Unexpected Ring-Contracted Product Favorskii Rearrangement: You are observing the product of a Favorskii rearrangement. This occurs when a base removes a proton alpha to the carbonyl group, leading to the formation of a cyclopropanone intermediate that is then attacked by the nucleophile.[1][2][3]- Confirm Structure: Use analytical techniques such as NMR and mass spectrometry to confirm the structure of the unexpected product. The rearranged product will have a five-membered ring core. - Modify Reaction Conditions: To favor substitution, avoid strong bases. If the nucleophile itself is basic, consider using it as its conjugate acid salt and adding a non-nucleophilic base separately and slowly at low temperature.
Multiple Products Observed with Amine Nucleophiles Over-alkylation of the Amine: Primary and secondary amine nucleophiles can react with more than one molecule of this compound, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.- Use Excess Amine: Employ a large excess of the amine nucleophile to increase the probability that a molecule of this compound will react with the desired amine rather than the already substituted product. - Protecting Groups: For more controlled reactions, consider using a protected version of the amine or a nitrogen-containing nucleophile that can be later converted to the desired amine.
No Reaction Occurs 1. Insufficient Energy to Form the Bridgehead Carbocation: The formation of the bridgehead carbocation is the rate-determining step and can be slow.- Increase Temperature: Carefully increase the reaction temperature. Monitor the reaction closely for any signs of decomposition. - Use a Lewis Acid: In some cases, a Lewis acid can be used to assist in the removal of the bromide leaving group.
2. Poor Nucleophile: The chosen nucleophile may not be strong enough to react with the carbocation intermediate.- Select a Stronger Nucleophile: If possible, switch to a more reactive nucleophile.

Frequently Asked Questions (FAQs)

Q1: Why is the direct S(_N)2 reaction not a viable pathway for this compound?

A1: The bromine atom in this compound is located at a bridgehead position within a rigid, cage-like adamantane structure. The S(_N)2 mechanism requires a backside attack by the nucleophile, which is sterically impossible in this case due to the geometry of the adamantane core. Therefore, nucleophilic substitution must proceed through a different mechanism, which is the S(_N)1 pathway involving the formation of a planar carbocation intermediate.

Q2: What is the most common side reaction to be aware of?

A2: The most significant side reaction is the Favorskii rearrangement . As an α-halo ketone, this compound can undergo this rearrangement in the presence of a base (like hydroxides, alkoxides, or amines) to yield a ring-contracted carboxylic acid, ester, or amide, respectively.[1][2][3] Careful control of basicity is crucial to minimize this side reaction if the direct substitution product is desired.

Q3: Are elimination reactions a major concern?

A3: Elimination reactions (E1 or E2) are generally not a major concern with this compound. Such a reaction would require the formation of a double bond at the bridgehead position, which would result in a highly strained and unstable alkene. This is a violation of Bredt's rule, which states that a double bond cannot be formed at a bridgehead position of a small, rigid ring system unless the ring is large enough to accommodate the planar geometry of the double bond.

Q4: Can the carbocation intermediate undergo rearrangement?

A4: While carbocation rearrangements are common in many organic reactions, they are highly unlikely for the 5-bromo-2-adamantyl cation. The rigid, polycyclic structure of the adamantane cage prevents the typical hydride or alkyl shifts that would lead to a more stable carbocation, as these shifts would introduce significant ring strain.

Q5: How does the choice of nucleophile affect the outcome?

A5: The nature of the nucleophile is critical:

  • Non-basic nucleophiles (e.g., azide, cyanide, halides) in polar protic solvents will favor the desired S(_N)1 substitution product.

  • Basic nucleophiles (e.g., hydroxide, methoxide) will strongly favor the Favorskii rearrangement.[3]

  • Amine nucleophiles can act as both a nucleophile for substitution and a base to promote the Favorskii rearrangement. They can also lead to over-alkylation.

Experimental Protocols

Protocol 1: General Procedure for S(_N)1 Substitution with a Non-Basic Nucleophile (e.g., Sodium Azide)

This protocol is a general guideline for achieving direct nucleophilic substitution while minimizing the Favorskii rearrangement.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar protic solvent (e.g., a mixture of ethanol and water).

  • Addition of Nucleophile: Add the non-basic nucleophile, such as sodium azide (NaN(_3)) (1.5 eq), to the solution.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (e.g., 80-100 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the bulk of the solvent.

  • Extraction: The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The aqueous layer is extracted two more times with the organic solvent.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-substituted-2-adamantanone.

Visualizations

Troubleshooting_Side_Reactions start Start: Nucleophilic Substitution of This compound conditions Reaction Conditions: - Nucleophile - Base Present? - Solvent start->conditions sn1_path Desired S(N)1 Substitution conditions->sn1_path Non-basic Nu Polar Protic Solvent favorskii_path Favorskii Rearrangement conditions->favorskii_path Basic Nu/Base Present no_reaction No Reaction conditions->no_reaction Mild Conditions Poor Nucleophile overalkylation Over-alkylation (Amine Nucleophiles) conditions->overalkylation Amine Nu check_yield Analyze Product Mixture: Low Yield of Desired Product? sn1_path->check_yield favorskii_path->check_yield drive_reaction Promote Reaction: - Increase Temperature - Consider Lewis Acid no_reaction->drive_reaction control_alkylation Control Alkylation: - Use Excess Amine - Protecting Groups overalkylation->control_alkylation optimize_sn1 Optimize S(N)1: - Use Polar Protic Solvent - Adjust Temperature check_yield->optimize_sn1 Yes minimize_favorskii Minimize Favorskii: - Avoid Strong Base - Use Non-Basic Nucleophile check_yield->minimize_favorskii Yes, Ring Contraction

Caption: Troubleshooting workflow for side reactions in the nucleophilic substitution of this compound.

References

Technical Support Center: Optimizing 5-Bromo-2-adamantanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-adamantanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The synthesis is typically a two-step process: the oxidation of adamantane to 2-adamantanone, followed by the selective bromination of the ketone intermediate.

Overall Reaction Pathway

The synthetic route from adamantane to this compound is illustrated below. The initial oxidation is a critical step that provides the precursor for the subsequent selective bromination.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Selective Bromination Adamantane Adamantane 2-Adamantanone 2-Adamantanone Adamantane->2-Adamantanone H₂SO₄ / Oxidant This compound This compound 2-Adamantanone->this compound Brominating Agent

Caption: General two-step synthesis of this compound.

Step 1: Synthesis of 2-Adamantanone (Precursor)

High yield and purity of the 2-adamantanone intermediate are crucial for the success of the subsequent bromination step.

Troubleshooting and FAQs for 2-Adamantanone Synthesis

Q1: My yield of 2-adamantanone is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The oxidation of adamantane can be slow, sometimes requiring 30 hours or more to reach completion. It is critical to monitor the reaction's progress using Gas Chromatography (GC) to ensure all starting material is consumed.[1]

  • Suboptimal Temperature Control: The reaction temperature needs to be carefully controlled. A common protocol involves heating the mixture to 70°C and then gradually increasing it to 80-82°C over several hours.[1]

  • Inefficient Isolation: The workup and isolation procedure can significantly impact the final yield. Steam distillation is a highly effective method for isolating pure adamantanone from the acidic reaction mixture, with reported yields around 72%.[1] Solvent extraction is an alternative but may require more rigorous subsequent purification.

Q2: I am observing a significant amount of side products. How can I improve the selectivity for 2-adamantanone?

A2: Side product formation is often due to over-oxidation or other competing reactions.

  • Choice of Oxidizing System: While concentrated sulfuric acid is standard, its strong oxidative power can be hard to control. Using a mixed acid system, such as sulfuric acid with a carboxylic acid (e.g., trifluoroacetic acid), can improve selectivity and yield, often in a shorter reaction time.[1]

  • Use of Catalysts: The addition of a catalytic amount of sodium nitrite (e.g., 2% of the adamantane weight) has been reported to increase the yield to around 77%.[1]

Q3: How should I purify the crude 2-adamantanone?

A3: A multi-step approach is often best.

  • Steam Distillation: This is highly effective for removing non-volatile impurities directly from the quenched reaction mixture.[1]

  • Recrystallization: A common technique for purifying the solid product. Ethanol is a frequently used solvent. Slow cooling is key to prevent trapping impurities within the crystal lattice.[1]

  • Column Chromatography: For very high purity, column chromatography using alumina as the stationary phase and ether as the eluent can be employed.[1]

Data Presentation: 2-Adamantanone Synthesis Methods

The following table summarizes yields reported for different sulfuric acid-based oxidation protocols.

MethodOxidizing Agent / CatalystTemperature (°C)Reaction Time (h)Yield (%)
AConcentrated H₂SO₄76 - 783057 - 63%
BConc. H₂SO₄ + 20% Oleum60 - 701068%
CConc. H₂SO₄ + Potassium NitriteNot Specified8.578%
D90-95% H₂SO₄ + SO₃/Oleum70 - 90Not SpecifiedHigh Yield

Table adapted from BenchChem Application Notes.[2]

Experimental Protocol: Synthesis of 2-Adamantanone from Adamantane

This protocol is adapted from a procedure in Organic Syntheses.

  • Preparation: In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a vent, charge 600 mL of 98% sulfuric acid.

  • Reaction: While stirring, add 100 g (0.735 mole) of powdered adamantane in one portion. Rapidly heat the mixture to an internal temperature of 70°C.

  • Temperature Control: Gradually increase the temperature to 80°C over a 2-hour period while maintaining vigorous stirring. Continue stirring at 80°C for an additional 2 hours, then raise the temperature to 82°C.

  • Monitoring: Monitor the reaction by GC analysis. The reaction is complete when 2–3% of adamantanol remains.

  • Quenching: Pour the hot reaction mixture immediately onto 800 g of crushed ice.

  • Isolation (Steam Distillation): Transfer the suspension of crude adamantanone to a larger flask equipped for steam distillation. Heat the contents to 70°C and then introduce steam. Collect the distillate, which will contain the purified adamantanone.

  • Extraction: Separate the organic layer of the distillate. Extract the aqueous layer with dichloromethane. Combine all organic portions, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product (typically 52–53 g, 97–98% pure).[1]

Step 2: Selective Bromination of 2-Adamantanone

This step requires careful control to achieve selective bromination at the C5 bridgehead position while avoiding reaction at other sites.

Troubleshooting and FAQs for this compound Synthesis

Q1: What are the best reagents and conditions for selective C5 bromination?

A1: Achieving high selectivity is the primary challenge.

  • Brominating Agent: Molecular bromine (Br₂) is a common brominating agent. The reaction may be performed in a suitable solvent. N-Bromosuccinimide (NBS) can also be used, often with a radical initiator for benzylic or allylic bromination, but for bridgehead positions on an adamantane cage, an ionic pathway is more likely.

  • Catalyst: The use of a Lewis acid catalyst (e.g., AlBr₃, FeBr₃) typically promotes polybromination at multiple bridgehead positions and should generally be avoided when targeting a monobrominated product.[3] For C5 selectivity on the 2-adamantanone skeleton, non-catalytic conditions or carefully controlled acid catalysis may be required.

  • Solvent: The choice of solvent can influence reactivity. Solvents like carbon tetrachloride or dichloromethane are common for brominations.

Q2: My reaction is producing a mixture of poly-brominated products. How do I improve selectivity for the mono-bromo product?

A2: The formation of di- and tri-brominated adamantanes indicates that the reaction conditions are too harsh.

  • Control Stoichiometry: Use a controlled molar ratio of the brominating agent to 2-adamantanone, typically starting with a 1:1 ratio and adjusting as needed based on results.

  • Temperature and Time: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent further bromination of the desired product.

Q3: The reaction is sluggish or does not proceed to completion. What are the potential issues?

A3: Several factors could be at play:

  • Purity of 2-Adamantanone: Impurities in the starting material can inhibit the reaction. Ensure your 2-adamantanone is of high purity (≥98%).

  • Anhydrous Conditions: Bromination reactions are often sensitive to moisture, which can consume the reagent or deactivate catalysts. Ensure all glassware is dry and use anhydrous solvents.

  • Insufficient Activation: While strong Lewis acids are to be avoided for selectivity, the reaction may require a protic acid or a very mild Lewis acid to proceed. Some protocols for similar ketones utilize HBr in acetic acid.

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on general principles of ketone and adamantane bromination and may require optimization.

  • Preparation: In a flask protected from light and fitted with a dropping funnel and a gas outlet to neutralize HBr, dissolve 2-adamantanone (1 equivalent) in a suitable anhydrous solvent (e.g., glacial acetic acid or dichloromethane).

  • Reagent Addition: Slowly add a solution of molecular bromine (1.0 to 1.1 equivalents) in the same solvent to the stirred solution at room temperature or below (0-5°C) to control the reaction rate.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS, tracking the disappearance of the starting material.

  • Quenching: Once the reaction is complete, pour the mixture into an ice-water slurry. Quench any excess bromine by adding a saturated solution of sodium thiosulfate or sodium bisulfite until the orange color disappears.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from hexanes or ethanol) or by flash column chromatography on silica gel to isolate pure this compound.

Overall Troubleshooting Workflow

If you are experiencing low overall yield, use the following workflow to diagnose the potential source of the issue.

G Start Low Overall Yield of This compound Check_Precursor 1. Check Precursor Quality (2-Adamantanone) Start->Check_Precursor Check_Bromination 2. Evaluate Bromination Step Start->Check_Bromination Check_Purification 3. Optimize Purification Start->Check_Purification Precursor_Purity Is precursor pure? (GC > 98%) Check_Precursor->Precursor_Purity Brom_Selectivity Is reaction selective? (Check for poly-bromination) Check_Bromination->Brom_Selectivity Pur_Loss Significant loss during purification? Check_Purification->Pur_Loss Precursor_Purity->Check_Bromination Yes Repurify_Precursor Solution: Repurify precursor via steam distillation or recrystallization. Precursor_Purity->Repurify_Precursor No Control_Conditions Solution: - Lower temperature - Reduce Br₂ equivalents - Avoid Lewis acids Brom_Selectivity->Control_Conditions No Brom_Completion Is reaction complete? (Check for starting material) Brom_Selectivity->Brom_Completion Yes Brom_Completion->Check_Purification Yes Optimize_Brom Solution: - Increase reaction time - Check reagent purity - Ensure anhydrous conditions Brom_Completion->Optimize_Brom No Refine_Pur Solution: - Optimize recrystallization  solvent system - Use column chromatography Pur_Loss->Refine_Pur Yes

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Purification of 5-Bromo-2-adamantanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-adamantanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific solvent screening is always recommended, good starting points for recrystallization of adamantanone derivatives include alcohols such as methanol, ethanol, or isopropanol. A mixed solvent system, such as hexane/ethyl acetate, can also be effective. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities may include unreacted 2-adamantanone, polybrominated adamantane species (e.g., dibromo-2-adamantanone), and residual solvents from the reaction or initial workup. The presence of these impurities can affect crystallization and the final purity of the product.

Q4: How can I monitor the progress of purification by column chromatography?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation of compounds during column chromatography. By spotting the collected fractions on a TLC plate and comparing them to the crude mixture and a pure standard (if available), you can identify the fractions containing the purified this compound. Since adamantanone derivatives may not be UV-active, visualization can be achieved using stains like potassium permanganate.

Q5: What purity level can be expected for this compound after purification?

A5: Commercially available this compound is often supplied with a purity of 97% or greater, as determined by Gas Chromatography (GC).[1] With careful purification in the lab, it is possible to achieve purities of >98%.[2]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
No crystal formation upon cooling - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Reheat the solution to evaporate some of the solvent to achieve saturation, then allow it to cool slowly.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Oiling out instead of crystallization - The crude material is highly impure, leading to a significant melting point depression.- The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required for dissolution.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- If performing hot filtration, pre-heat the funnel and receiving flask.
Crystals appear colored or impure - Colored impurities are co-precipitating with the product.- Insoluble impurities were not removed before crystallization.- Add a small amount of activated charcoal to the hot solution, boil briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.- Ensure all insoluble materials are filtered out of the hot solution before allowing it to cool.
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of compounds (overlapping bands) - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent.- Optimize the eluent system using TLC. A good starting point for this compound is a hexane/ethyl acetate mixture.- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the sample in the minimum amount of a relatively non-polar solvent for loading.
Product is eluting too quickly or too slowly - The polarity of the eluent is too high or too low, respectively.- Adjust the solvent polarity. Increase the proportion of the non-polar solvent (e.g., hexane) to slow down elution, or increase the proportion of the polar solvent (e.g., ethyl acetate) to speed it up.
Streaking or tailing of bands - The sample is overloaded on the column.- The compound is interacting too strongly with the stationary phase.- Use a larger column or load less sample.- Consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, though likely not necessary for this ketone).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₃BrO
Molecular Weight229.11 g/mol [1]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point149-155 °C[1][2]
Purity (Commercial)≥97% (GC)[1]

Table 2: Illustrative Purification Parameters

Purification MethodParameterSuggested Conditions
Recrystallization SolventMethanol, Ethanol, Isopropanol, or Hexane/Ethyl Acetate
TemperatureDissolve at the boiling point of the solvent, then cool slowly to room temperature, followed by an ice bath.
Expected Purity>98%
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)
Eluent SystemGradient of Hexane/Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity)
MonitoringTLC with potassium permanganate stain
Expected Purity>99%

Note: The expected purity values are illustrative and depend on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve filter Hot Filtration (optional) dissolve->filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry pure Pure this compound dry->pure

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue recryst_issue Problem with Recrystallization start->recryst_issue chrom_issue Problem with Chromatography start->chrom_issue no_crystals No Crystals Form recryst_issue->no_crystals Crystals not forming oiling_out Product Oils Out recryst_issue->oiling_out Liquid forms instead of solid low_yield Low Yield recryst_issue->low_yield Poor recovery no_crystals_sol Concentrate Solution &/or Induce Nucleation no_crystals->no_crystals_sol oiling_out_sol Reheat, Add Solvent, Cool Slowly oiling_out->oiling_out_sol low_yield_sol Use Less Solvent, Collect Second Crop low_yield->low_yield_sol poor_sep Poor Separation chrom_issue->poor_sep Bands overlapping bad_elution Elution Too Fast/Slow chrom_issue->bad_elution Incorrect elution time poor_sep_sol Optimize Eluent via TLC, Repack Column poor_sep->poor_sep_sol bad_elution_sol Adjust Solvent Polarity bad_elution->bad_elution_sol

Caption: Troubleshooting decision tree for purification of this compound derivatives.

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Suzuki coupling reactions involving the sterically hindered substrate, 5-Bromo-2-adamantanone.

Troubleshooting Guides

The bulky adamantane cage of this compound presents significant steric hindrance, which can impede the efficiency of the Suzuki coupling reaction. Below is a troubleshooting guide to address common issues encountered during the optimization of this transformation.

Table 1: Troubleshooting Common Issues in the Suzuki Coupling of this compound

Problem Potential Cause Recommended Solution
Low or No Conversion Inefficient Oxidative Addition: The bulky adamantane cage hinders the approach of the palladium catalyst to the C-Br bond.[1]- Catalyst Selection: Employ catalysts with bulky, electron-rich phosphine ligands that promote oxidative addition. Examples include Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃).[2] - Pre-catalyst Choice: Use pre-catalysts that readily form the active Pd(0) species. - Higher Temperatures: Increase the reaction temperature to overcome the activation energy barrier.[3]
Catalyst Decomposition: The catalyst may degrade at the higher temperatures often required for hindered substrates.[1]- Ligand Choice: Use more robust ligands that stabilize the palladium center. - Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
Low Yield Protodeboronation of Boronic Acid: The boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions.[3][4]- Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[3] - Milder Bases: Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH.[1] - Excess Boronic Acid: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or ester.[3]
Homocoupling of Boronic Acid: The boronic acid can couple with itself, especially in the presence of oxygen or Pd(II) species.[4]- Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[4] - Pd(0) Source: Use a reliable Pd(0) source or ensure complete reduction of a Pd(II) pre-catalyst.[4]
Formation of Side Products Dehalogenation of Starting Material: The bromo-adamantanone can be reduced to adamantanone.[4]- Optimize Base and Solvent: The choice of base and solvent can influence this side reaction. Screen different combinations. - Hydrogen Source: Ensure the absence of adventitious hydrogen sources.
Competing Reactions with Ketone: The ketone functionality might participate in side reactions under certain conditions.- Protecting Groups: If necessary, protect the ketone as a ketal, though this adds extra synthetic steps. - Mild Conditions: Strive for the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate.
Poor Reproducibility Inconsistent Base Quality: The hydration state and purity of bases like K₃PO₄ can affect the reaction.[2]- Use Anhydrous Base: Use freshly dried or anhydrous bases. - Grind the Base: Grinding the base to a fine powder can improve consistency.[2]
Incomplete Solubility: Poor solubility of reactants can lead to inconsistent results.[3]- Solvent Screening: Test a range of solvents to find one that provides good solubility for all components at the reaction temperature. Common choices include toluene, dioxane, and THF.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when starting the optimization of the Suzuki coupling for this compound?

A1: Due to the sterically demanding nature of the adamantane scaffold, the most critical parameters to focus on initially are the choice of palladium catalyst/ligand system and the reaction temperature. A catalyst system known to be effective for sterically hindered substrates is paramount for achieving any significant conversion.[1][5]

Q2: Which palladium catalysts and ligands are recommended for coupling with this compound?

A2: For sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most successful. Consider starting with palladium pre-catalysts combined with ligands from the Buchwald family (e.g., XPhos, SPhos) or bulky trialkylphosphines like tricyclohexylphosphine (PCy₃).[2][6] These ligands facilitate the challenging oxidative addition step and can stabilize the catalytic species.

Q3: What is the best choice of base for this reaction, and why?

A3: Milder inorganic bases are often preferred to minimize side reactions like protodeboronation and degradation of base-sensitive functional groups.[1][7] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1] The choice of base can also depend on the solvent system used.

Q4: How can I minimize the formation of adamantane-2-one as a byproduct?

A4: The formation of adamantane-2-one is a result of dehalogenation. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and by carefully selecting the base and solvent. Sometimes, the presence of residual water with certain bases can be a source of hydride for the reduction.

Q5: Is it necessary to protect the ketone group on the 2-adamantanone ring?

A5: In most standard Suzuki coupling conditions, the ketone functionality is tolerant and does not require protection. However, if you are employing very harsh conditions or observing side reactions involving the ketone, protection as a ketal might be considered. The goal should be to find conditions mild enough to avoid this extra step.

Q6: My boronic acid is unstable under the reaction conditions. What should I do?

A6: Instability of the boronic acid, often leading to protodeboronation, is a common issue.[3] To mitigate this, you can use the corresponding boronic acid pinacol ester, which is generally more stable.[3] Using a slight excess of the boronic acid/ester (1.2-1.5 equivalents) can also help to drive the reaction to completion despite some degradation.[3]

Experimental Protocols

While a specific, universally optimized protocol for this compound is not available, the following general procedure for a sterically hindered aryl bromide can serve as a robust starting point for optimization.

General Procedure for Suzuki Coupling of this compound:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[3]

  • Degassing: Further degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically starting at 80-110 °C) and stir for the specified time (monitor from 2-24 hours).[3][8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Starting Conditions for Optimization

ParameterRecommended Starting PointRange for Optimization
Catalyst System Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%)Pd(OAc)₂ or other Pd sources; XPhos, PCy₃, or other bulky ligands
Base K₃PO₄ (2.5 equiv.)Cs₂CO₃, K₂CO₃, KF
Solvent 1,4-DioxaneToluene, THF, DMF
Temperature 100 °C80 - 120 °C
Boronic Reagent Arylboronic acid pinacol ester (1.2 equiv.)Arylboronic acid (1.2 - 1.5 equiv.)

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki coupling reaction and a logical workflow for troubleshooting common issues.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R¹-Pd(II)L₂-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_ii_r1_r2 reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (this compound) r1x->oxidative_addition boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield/No Reaction check_catalyst Is the catalyst system appropriate for hindered substrates? start->check_catalyst change_catalyst Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Action: Increase temperature (e.g., in 10-20°C increments) check_temp->increase_temp No check_base Is protodeboronation or decomposition an issue? check_temp->check_base Yes increase_temp->check_base change_base Action: Use a milder base (K₃PO₄, Cs₂CO₃) and/or a boronic ester check_base->change_base Yes check_reagents Are reagents pure and the atmosphere inert? check_base->check_reagents No change_base->check_reagents purify_reagents Action: Use pure reagents, degas thoroughly, and maintain an inert atmosphere check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting the Suzuki coupling of this compound.

References

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-2-adamantanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-adamantanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this sterically hindered ketone.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The adamantane cage is a rigid, three-dimensional structure that imposes significant steric hindrance around the carbonyl group at the 2-position. The bromine atom at the 5-position further contributes to the steric bulk and can also influence the electronic properties of the ketone, making nucleophilic attack and other transformations difficult. This often leads to slow reaction rates, low yields, or even a complete lack of reactivity under standard conditions.

Q2: What are the general strategies to improve reaction outcomes with this compound?

A2: Several strategies can be employed to overcome the steric hindrance:

  • Use of smaller, more reactive reagents: Less bulky nucleophiles and reagents have a higher chance of approaching the carbonyl carbon.

  • Elevated temperatures and longer reaction times: Increasing the kinetic energy of the reactants can help overcome the activation energy barrier imposed by steric hindrance.

  • Use of highly active catalysts: Catalysts can provide alternative reaction pathways with lower activation energies. For instance, in cross-coupling reactions, specialized ligands can facilitate the reaction at the sterically encumbered bromine position.

  • Microwave irradiation: This technique can significantly accelerate reactions by providing localized and efficient heating.

  • Lewis acid activation: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Q3: Can the bromine atom at the 5-position be used for cross-coupling reactions?

A3: Yes, the bromine atom at the bridgehead position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. However, due to the steric hindrance of the adamantyl cage, these reactions often require more forcing conditions, specialized phosphine ligands that are bulky and electron-rich, and longer reaction times compared to less hindered aryl or alkyl bromides.

Troubleshooting Guides

This section provides solutions to common problems encountered during specific reactions with this compound.

Guide 1: Nucleophilic Addition Reactions (e.g., Grignard, Reformatsky)

Issue: Low or no conversion to the desired alcohol product.

Potential CauseTroubleshooting Steps
Severe steric hindrance 1. Use a more reactive nucleophile: For Grignard reactions, consider using organolithium reagents, which are generally more reactive. 2. Increase Reaction Temperature: Carefully refluxing the reaction may provide the necessary energy. 3. Use of Additives: The addition of cerium(III) chloride (Luche conditions for reductions) can enhance the electrophilicity of the carbonyl carbon.
Enolization of the ketone 1. Use a less basic nucleophile: The Reformatsky reagent is generally less basic than Grignard reagents and may give better results. 2. Low Reaction Temperature: Perform the addition at low temperatures (e.g., -78 °C) to disfavor deprotonation.
Poor reagent quality 1. Titrate Grignard reagent: Ensure the activity of the Grignard reagent before use. 2. Activate Zinc: For Reformatsky reactions, activate the zinc metal (e.g., with I2 or TMSCl) to ensure reactivity.
Guide 2: Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Issue: Low yield of the desired alkene.

Potential CauseTroubleshooting Steps
Steric hindrance preventing ylide attack 1. Use a less hindered ylide: Methyl or ethyl ylides are more likely to react than bulkier ones. 2. Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate carbanions used in the HWE reaction are often more nucleophilic and less sterically demanding than Wittig ylides, leading to better yields with hindered ketones.[1][2] 3. Elevated Temperatures: Refluxing in a higher-boiling solvent like toluene may be necessary.
Low reactivity of the ylide 1. Use a non-stabilized ylide: These are more reactive than stabilized ylides. 2. Stronger base for ylide generation: Ensure complete deprotonation of the phosphonium salt using a strong base like n-butyllithium or sodium hydride.
Guide 3: Reduction of the Ketone

Issue: Incomplete reduction to 5-Bromo-2-adamantanol.

Potential CauseTroubleshooting Steps
Ineffective reducing agent 1. Use a less sterically demanding hydride source: Sodium borohydride (NaBH4) may be slow. Consider using lithium aluminum hydride (LiAlH4) for a more powerful reduction, but be mindful of other functional groups. 2. Luche Reduction: The use of NaBH4 in the presence of CeCl3 is highly effective for the 1,2-reduction of hindered ketones.[3][4][5][6] 3. Meerwein-Ponndorf-Verley (MPV) Reduction: This is a reversible transfer hydrogenation that works well for hindered ketones.[7][8][9][10]
Side reactions 1. Control Temperature: Perform the reduction at low temperatures to minimize side reactions.

Quantitative Data Summary

Note: The following data is generalized for sterically hindered ketones and may need optimization for this compound. Specific yields and reaction times will vary depending on the exact substrate and reaction conditions.

Table 1: Nucleophilic Addition Reactions

ReactionReagentSolventTemperature (°C)Typical Yield (%)
GrignardMeMgBrTHF25 - 6640 - 70
ReformatskyEthyl bromoacetate, ZnToluene9050 - 80

Table 2: Olefination Reactions

ReactionReagentBaseSolventTemperature (°C)Typical Yield (%)
WittigPh3P=CH2n-BuLiTHF-78 to 2530 - 60
HWE(EtO)2P(O)CH2CO2EtNaHTHF25 - 6660 - 90

Table 3: Reduction Reactions

ReactionReagentSolventTemperature (°C)Typical Yield (%)
Luche ReductionNaBH4, CeCl3·7H2OMeOH0 - 2585 - 98
MPV ReductionAl(Oi-Pr)3, i-PrOHToluene80 - 11070 - 90

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
SuzukiPhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O10050 - 85
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuIEt3NTHF6060 - 90
Buchwald-HartwigAnilinePd2(dba)3, XantphosNaOt-BuToluene11040 - 80

Experimental Protocols & Visualizations

Protocol 1: Luche Reduction of this compound

This protocol describes the selective reduction of the sterically hindered ketone to the corresponding alcohol.

Reagents:

  • This compound (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O) (1.2 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol (solvent)

Procedure:

  • Dissolve this compound and CeCl3·7H2O in methanol in a round-bottom flask at room temperature.

  • Stir the mixture until the salt is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 15 minutes, monitoring gas evolution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Luche_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and CeCl3·7H2O in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 Start Reaction stir Stir at 0 °C for 1-2h add_nabh4->stir quench Quench with H2O stir->quench Reaction Complete extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify end end purify->end Final Product: 5-Bromo-2-adamantanol

Luche Reduction Experimental Workflow
Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol is an effective alternative to the Wittig reaction for the olefination of the sterically hindered ketone.

Reagents:

  • This compound (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

  • Add a solution of this compound in anhydrous THF to the ylide solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

HWE_Signaling_Pathway NaH Sodium Hydride (Base) Ylide Phosphonate Ylide (Nucleophile) NaH->Ylide Deprotonation Phosphonate Triethyl Phosphonoacetate Phosphonate->Ylide Intermediate Betaine-like Intermediate Ylide->Intermediate Nucleophilic Attack Adamantanone This compound (Electrophile) Adamantanone->Intermediate Product Alkene Product Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Horner-Wadsworth-Emmons Reaction Pathway
Protocol 3: Suzuki Cross-Coupling

This protocol describes the formation of a C-C bond at the bromine position.

Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene and Water (4:1 mixture) (solvent)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Logic_Diagram cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle Reactant1 This compound OA Oxidative Addition of Adamantyl-Br to Pd(0) Reactant1->OA Reactant2 Phenylboronic Acid TM Transmetalation with Boronic Acid Reactant2->TM Catalyst Pd(PPh3)4 Catalyst->OA Base K2CO3 Base->TM OA->TM RE Reductive Elimination TM->RE RE->OA Product 5-Phenyl-2-adamantanone RE->Product

Suzuki Coupling Logical Relationship Diagram

References

Preventing rearrangement reactions in 5-Bromo-2-adamantanone chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-adamantanone chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, with a focus on preventing undesired rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common rearrangement reactions observed in the chemistry of this compound?

A1: The two primary rearrangement reactions encountered are the Wagner-Meerwein rearrangement and the Favorskii rearrangement.

  • Wagner-Meerwein Rearrangement: This is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon.[1] In the context of this compound, this can be initiated under acidic conditions or during reactions that proceed through a carbocation intermediate at the C2 position. The rigid cage-like structure of adamantane makes it susceptible to such shifts as the molecule seeks a more stable carbocation configuration.[2][3]

  • Favorskii Rearrangement: This rearrangement occurs with α-halo ketones in the presence of a base.[2][4] For this compound, treatment with a base like sodium hydroxide or sodium methoxide can lead to the formation of a cyclopropanone intermediate, which then undergoes ring contraction to yield a substituted cyclopentanecarboxylic acid derivative.[2][4][5]

Q2: How can I minimize the risk of Wagner-Meerwein rearrangement during reactions?

A2: Minimizing Wagner-Meerwein rearrangements involves controlling the formation and stability of carbocation intermediates. Key strategies include:

  • Avoid Strongly Acidic Conditions: Acidic conditions promote the formation of carbocations, which are prone to rearrangement.[1] Whenever possible, use neutral or basic reaction conditions. Lewis acid catalysts should be used with caution, and milder Lewis acids may be preferable.

  • Choice of Solvent: The solvent can influence the stability of carbocation intermediates. Less polar solvents may in some cases suppress rearrangement by destabilizing the charged intermediate.

  • Low Temperatures: Running reactions at lower temperatures can help to minimize the energy available for the rearrangement to occur.

Troubleshooting Guides

Issue 1: Unexpected product formation during nucleophilic substitution at the C5 position.

Symptoms:

  • You are attempting a nucleophilic substitution at the C5 position (e.g., with an amine or azide), but you isolate a product with the nucleophile at a different position or a rearranged carbon skeleton.

Possible Cause:

  • You are likely observing a Wagner-Meerwein rearrangement. Even though the bromine is at the C5 (bridgehead) position, certain reaction conditions can lead to the formation of a carbocation at the C2 position after initial interaction with the ketone, which then rearranges.

Troubleshooting Steps:

  • Reaction Condition Analysis:

    • pH: Are you using acidic conditions? If so, switch to neutral or basic conditions if the nucleophile is compatible.

    • Temperature: Are you running the reaction at elevated temperatures? Try lowering the temperature.

    • Lewis Acid: If using a Lewis acid, consider a milder one or performing the reaction without it.

  • Protecting the Ketone:

    • The ketone at C2 can influence the reactivity of the C5 position. Consider protecting the ketone as an acetal (e.g., using ethylene glycol and an acid catalyst).[6][7] Acetals are stable under basic and nucleophilic conditions. The protected compound can then undergo nucleophilic substitution, followed by deprotection of the ketone.

Experimental Protocol: Protection of this compound as an Acetal

StepProcedure
1 Dissolve this compound (1.0 eq) in a suitable solvent like toluene.
2 Add ethylene glycol (1.5 - 2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
3 Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
4 Monitor the reaction by TLC or GC-MS until the starting material is consumed.
5 Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6 The crude product can be purified by column chromatography or recrystallization.

This protocol is a general guideline and may require optimization.

Logical Workflow for Troubleshooting Issue 1

start Unexpected Product in Nucleophilic Substitution check_conditions Analyze Reaction Conditions (pH, Temp, Lewis Acid) start->check_conditions acidic Acidic Conditions? check_conditions->acidic high_temp High Temperature? check_conditions->high_temp strong_lewis Strong Lewis Acid? check_conditions->strong_lewis switch_to_neutral_basic Switch to Neutral/Basic Conditions acidic->switch_to_neutral_basic Yes protect_ketone Consider Ketone Protection (Acetal Formation) acidic->protect_ketone No lower_temp Lower Reaction Temperature high_temp->lower_temp Yes high_temp->protect_ketone No milder_lewis Use Milder Lewis Acid or No Catalyst strong_lewis->milder_lewis Yes strong_lewis->protect_ketone No

Troubleshooting workflow for rearrangement in nucleophilic substitution.
Issue 2: Ring contraction observed during reactions with bases.

Symptoms:

  • You are reacting this compound with a base (e.g., NaOH, NaOMe, or amines) and obtaining a cyclopentane derivative instead of the expected substitution or addition product.

Possible Cause:

  • This is a classic case of the Favorskii rearrangement. The base deprotonates the carbon alpha to the ketone, leading to the formation of a cyclopropanone intermediate and subsequent ring contraction.[2][4][8]

Troubleshooting Steps:

  • Choice of Base and Nucleophile:

    • Strong, non-nucleophilic bases are more likely to induce the Favorskii rearrangement. If your goal is nucleophilic addition to the ketone, consider using organometallic reagents (e.g., Grignard or organolithium reagents) under aprotic conditions at low temperatures, which favor addition over rearrangement.

    • If you are attempting a nucleophilic substitution at the C5 position with a basic nucleophile, the reaction is challenging. Consider the ketone protection strategy mentioned in Issue 1.

  • Reaction Conditions:

    • Temperature: The Favorskii rearrangement is often promoted by heat. Performing the reaction at a lower temperature can sometimes favor the desired pathway.

    • Solvent: The solvent can influence the reaction pathway. Protic solvents can facilitate the proton transfers involved in the Favorskii rearrangement. Aprotic solvents might be a better choice for alternative reactions.

Experimental Protocol: Reduction of this compound with Sodium Borohydride (to minimize rearrangement)

StepProcedure
1 Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol.
2 Cool the solution to 0 °C in an ice bath.
3 Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise, maintaining the low temperature.
4 Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitor by TLC).
5 Quench the reaction by slowly adding a weak acid (e.g., saturated ammonium chloride solution) or water.
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
7 The resulting 5-bromo-2-adamantanol can be purified by column chromatography or recrystallization.

Note: While NaBH₄ is a mild reducing agent and less likely to cause rearrangements compared to stronger reducing agents like LiAlH₄, the basic nature of the reaction can still potentially lead to minor amounts of Favorskii products. Careful control of temperature is crucial.[9]

Reaction Pathway Visualization: Favorskii Rearrangement

start This compound enolate Enolate Formation (Base abstracts α-proton) start->enolate + Base (e.g., OH⁻) cyclopropanone Cyclopropanone Intermediate (Intramolecular SN2) enolate->cyclopropanone nucleophilic_attack Nucleophilic Attack (by Base on Carbonyl) cyclopropanone->nucleophilic_attack + Base ring_opening Ring Opening nucleophilic_attack->ring_opening product Cyclopentane Carboxylic Acid Derivative ring_opening->product

Mechanism of the Favorskii rearrangement of this compound.

Quantitative Data Summary

The following table summarizes general expectations for product distribution based on reaction conditions. Specific yields can vary significantly based on substrate, exact reagents, and experimental setup.

Reaction TypeReagentsTypical ConditionsDesired ProductPotential Rearrangement ProductStrategy to Favor Desired Product
Nucleophilic Substitution Amine, AzideNeutral or slightly basic, moderate temp.5-Substituted-2-adamantanoneRearranged adamantane skeletonUse neutral conditions, protect ketone if necessary.
Reduction NaBH₄Protic solvent (MeOH, EtOH), 0°C to RT5-Bromo-2-adamantanolFavorskii-type products (minor)Maintain low temperature during NaBH₄ addition.
Reduction LiAlH₄Aprotic solvent (THF, Et₂O), anhydrous5-Bromo-2-adamantanolHigher risk of rearrangementsUse NaBH₄ as a milder alternative if possible.
Reaction with Base NaOH, NaOMeProtic solvent, heat-Cyclopentane derivative (Favorskii)Avoid strong bases if ring contraction is not the goal.

This technical support guide provides a starting point for troubleshooting rearrangement reactions in this compound chemistry. For specific applications, it is always recommended to consult the primary literature and perform small-scale optimization experiments.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-bromo-2-adamantanone. The sterically hindered, non-enolizable nature of this secondary alkyl bromide presents unique challenges in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges stem from the substrate's structure. As a secondary alkyl bromide, this compound undergoes slower oxidative addition to the palladium(0) catalyst compared to aryl or vinyl halides. Its bulky adamantyl cage creates significant steric hindrance around the reaction center, which can impede catalyst-substrate interaction and subsequent steps in the catalytic cycle.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions have been successfully employed, though each requires careful optimization. The choice of reaction will depend on the desired bond formation (C-C or C-N). Nickel-catalyzed couplings are also emerging as a powerful alternative for C(sp³)-hybridized electrophiles and may offer advantages in certain cases.[1]

Q3: What are the most critical parameters for achieving high yields and selectivity?

A3: The selection of the ligand, palladium precatalyst, base, and solvent are all crucial.

  • Ligand: Bulky, electron-rich phosphine ligands are generally required to promote oxidative addition and stabilize the catalytic species.

  • Catalyst: Pre-formed palladium(0) sources or precatalysts that readily generate the active Pd(0) species are often more effective than Pd(II) salts that require in-situ reduction.

  • Base: The choice of base is critical and can significantly impact the reaction outcome. It must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so harsh as to cause substrate or product degradation.

  • Solvent: Aprotic polar solvents are commonly used, but the optimal solvent system may need to be determined empirically.

Q4: Can I use nickel catalysts for these reactions?

A4: Yes, nickel catalysts are increasingly used for cross-coupling reactions of alkyl halides, including secondary bromides.[1][2] They can offer different reactivity and selectivity profiles compared to palladium and may be more effective for certain transformations. Nickel catalysts often operate via different mechanisms, sometimes involving radical pathways, which can be advantageous for sterically hindered substrates.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inefficient Oxidative Addition: The C(sp³)-Br bond of this compound is less reactive than C(sp²)-Br bonds. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade at high temperatures. 3. Incorrect Base/Solvent Combination: The chosen base or solvent may not be optimal for the specific catalyst system.1. Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands. 2. Catalyst Choice: Use a well-defined Pd(0) source or a modern precatalyst (e.g., G3 or G4 Buchwald precatalysts). Consider screening nickel-based catalysts. 3. Reaction Conditions: Increase the reaction temperature cautiously. Ensure all reagents and solvents are pure and properly degassed.
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: Although this compound lacks β-hydrogens, this can be an issue with other alkyl bromides. 2. Proto-deboronation (Suzuki): The boronic acid coupling partner may be unstable under the reaction conditions. 3. Homocoupling: The coupling partner (e.g., boronic acid or alkyne) may couple with itself.1. Ligand and Catalyst Tuning: A well-chosen ligand can promote the desired reductive elimination over side reactions. 2. Base Selection: For Suzuki reactions, consider using milder bases (e.g., K₃PO₄, Cs₂CO₃) or using boronic esters (e.g., pinacol esters) which are more stable. 3. Copper-Free Conditions (Sonogashira): For Sonogashira couplings, running the reaction without a copper co-catalyst can minimize alkyne homocoupling (Glaser coupling).[4]
Reaction Stalls or is Sluggish 1. Poor Catalyst Stability: The active catalytic species may have a short lifetime. 2. Insufficiently Strong Base: The base may not be effective enough for the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. 3. Steric Hindrance: The bulky adamantyl group may slow down key steps in the catalytic cycle.1. Increase Catalyst/Ligand Loading: A higher catalyst concentration may be necessary to achieve a reasonable reaction rate. 2. Base Screening: Test a range of bases with varying strengths and properties (e.g., NaOt-Bu, LHMDS, K₃PO₄). 3. Higher Temperatures: Carefully increase the reaction temperature, possibly using a higher-boiling point solvent.
Difficulty in Product Purification 1. Residual Catalyst: Palladium or nickel residues can be difficult to remove. 2. Ligand-Related Byproducts: The phosphine ligand may be oxidized or otherwise transformed during the reaction.1. Filtration: Pass the crude product through a pad of silica gel, Celite, or a specialized metal scavenger. 2. Chromatography: Careful column chromatography is often required to isolate the pure product.

Quantitative Data Summary

The following tables summarize representative starting conditions for various cross-coupling reactions of this compound. These are intended as starting points, and optimization is often necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2), SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012-2460-85A common starting point for C(sp³)-C(sp²) coupling.
Pd₂(dba)₃ (1.5), XPhos (3)K₃PO₄ (2)1,4-Dioxane1101870-90Bulky biarylphosphine ligands are often effective.
NiCl₂(dme) (5), dtbbpy (5)K₃PO₄ (2)DMA602455-75Nickel catalysis can be a viable alternative.

Table 2: Buchwald-Hartwig Amination

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2), BrettPhos (4)NaOt-Bu (1.5)Toluene10012-1875-95Effective for a range of primary and secondary amines.
[Pd(allyl)Cl]₂ (2), Cy₂t-BuP (8)Cs₂CO₃ (1.5)t-Amyl alcohol1002465-88A system shown to be effective for secondary alkyl bromides.[5]
Pd(OAc)₂ (2), XPhos (4)LHMDS (2)THF801670-92LHMDS can be a good choice for base-sensitive substrates.

Table 3: Sonogashira Coupling

Catalyst System (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)CuI (2.5)Et₃N (3)DMF806-1250-75Classic Sonogashira conditions; may require optimization.
PdCl₂(PPh₃)₂ (2)CuI (4)DIPA60860-80Diisopropylamine (DIPA) can serve as both base and solvent.
Pd(OAc)₂ (2), SPhos (4)NoneCs₂CO₃ (2)1,4-Dioxane1001265-85Copper-free conditions can prevent alkyne homocoupling.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Screening Reaction:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the vial with a septum cap and remove it from the glovebox.

  • Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Purge the reaction vial with argon or nitrogen for 5-10 minutes.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents 1. Add Substrates (this compound, Coupling Partner) base 2. Add Base (e.g., K3PO4) reagents->base catalyst 3. Add Catalyst System (Pd Precatalyst + Ligand) base->catalyst solvent 4. Add Degassed Solvent catalyst->solvent inert 5. Purge with Inert Gas (Argon or Nitrogen) solvent->inert heat 6. Heat and Stir (e.g., 100°C) inert->heat monitor 7. Monitor Progress (TLC, LC-MS) heat->monitor quench 8. Quench and Extract monitor->quench purify 9. Purify (Column Chromatography) quench->purify analyze 10. Analyze Product (NMR, MS) purify->analyze

Caption: General workflow for screening catalyst systems in cross-coupling reactions.

Troubleshooting_Guide Troubleshooting Decision Tree start Reaction Issue: Low Conversion? ligand Change Ligand: Use bulkier, more electron-rich ligand (e.g., XPhos, BrettPhos) start->ligand Yes side_products Side Products Observed? start->side_products No catalyst Change Catalyst: Use Pd(0) source or modern precatalyst. Consider Ni catalyst. ligand->catalyst Still low temp Increase Temperature (in 10°C increments) catalyst->temp Still low success Reaction Successful temp->success base Change Base: Try milder (K3PO4) or stronger (NaOt-Bu) base. side_products->base Yes solvent Change Solvent: (e.g., Dioxane, THF, Toluene) base->solvent Still issues solvent->success

Caption: Decision tree for troubleshooting common cross-coupling issues.

References

Technical Support Center: Grignard Reagent Formation with Bromoadamantanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the challenging formation of Grignard reagents from bromoadamantanes.

Troubleshooting Guide

Problem: The Grignard reaction with bromoadamantane fails to initiate.

This is a common challenge, primarily due to the steric hindrance of the adamantyl group and the passivating layer of magnesium oxide on the magnesium surface.[1] Here are potential causes and solutions:

Potential Cause Explanation Solutions & Actions
Inactive Magnesium Surface The magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[2]Chemical Activation: - Add a small crystal of iodine. Initiation is indicated by the disappearance of the purple vapor.[1][2]- Add a few drops of 1,2-dibromoethane (DBE). Bubbling (ethylene gas) indicates activation.[2][3]- Use a catalytic amount of anthracene in THF, which forms a deep blue-green magnesium-anthracene complex.[1]Mechanical Activation: - Before adding solvent, grind the magnesium turnings against each other with a glass rod under an inert atmosphere to break the oxide layer.[3]- Use an ultrasonic bath to clean the magnesium surface.[3]
Presence of Moisture Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water in the glassware or solvent.[4]Rigorous Drying: - Flame-dry or oven-dry all glassware (at least 120°C for several hours) and assemble it hot under a stream of inert gas (argon or nitrogen).[1][5]- Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent.[1][5]- Maintain a positive pressure of inert gas throughout the experiment.[1]
Steric Hindrance The bulky adamantyl group, especially at the tertiary bridgehead position of 1-bromoadamantane, sterically hinders the reaction with the magnesium surface.[1]Specialized Methods: - Static Method: After initiation, do not stir the reaction. This allows the localized concentration of the Grignard reagent to remain high at the magnesium surface, favoring its formation over side reactions in the bulk solution.[1]- Anthracene-Catalyzed Method: Anthracene acts as an electron transfer agent, facilitating the reaction.[1]- Rieke Magnesium: Use highly reactive Rieke magnesium, prepared by the reduction of MgCl2, for particularly difficult cases.[1]
Problem: The reaction starts, but the yield of the adamantyl Grignard reagent is low.

Low yields are often due to competing side reactions that consume the starting material or the Grignard reagent.

Potential Cause Explanation Solutions & Actions
Side Reactions Reduction: The Grignard reagent can be protonated by any acidic protons (e.g., from residual water) to form adamantane.Homocoupling (Wurtz Reaction): The Grignard reagent can react with unreacted bromoadamantane to form biadamantane.[6]- Ensure strictly anhydrous conditions to minimize reduction.[1]- Add the bromoadamantane solution slowly and dropwise to maintain a low concentration in the solution, which can help minimize homocoupling.[1][7]- For the static method, adding the bromoadamantane without stirring can reduce side reactions in the bulk solution.[1]
Reaction Conditions The choice of solvent and temperature can significantly impact the reaction's success.- Solvent: THF is often preferred as it can better stabilize the Grignard reagent.[8]- Temperature: Maintain a gentle reflux during the addition of bromoadamantane. If the reaction becomes too vigorous, cool the flask in an ice bath.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to form a Grignard reagent with 1-bromoadamantane?

The formation of the Grignard reagent from 1-bromoadamantane is notoriously challenging due to the sterically hindered tertiary bridgehead position of the bromine atom.[1] This steric bulk impedes the reaction with the magnesium surface and promotes undesirable side reactions.[1]

Q2: What are the visual signs of a successful Grignard reaction initiation?

Successful initiation is typically indicated by one or more of the following:

  • The disappearance of the color of a chemical activator, such as iodine.[1][2]

  • Spontaneous boiling of the solvent at the magnesium surface.[2]

  • The appearance of a cloudy, grey-to-brown color in the reaction mixture.[2][7]

  • The generation of heat (an exothermic reaction).[2]

Q3: Should I stir the reaction mixture?

For the formation of the 1-adamantylmagnesium bromide, the "Static Method" (no stirring after initiation) has been reported to give good yields (around 58%).[1] The rationale is that the Grignard formation is a surface reaction, and not stirring prevents the newly formed reagent from diffusing into the bulk solution where it could participate in side reactions.[1] However, for other Grignard preparations, stirring is generally recommended to ensure good mixing.

Q4: How can I confirm the formation and determine the concentration of my adamantyl Grignard reagent?

The concentration of the Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution with a standardized solution of sec-butanol in xylene, using 1,10-phenanthroline as an indicator.[1]

Q5: Are there alternatives to Grignard reagents for introducing an adamantyl group?

Yes, due to the difficulties in preparing adamantyl Grignard reagents, alternative organometallic reagents have been developed. For instance, adamantylzinc reagents, which can be prepared via a magnesium insertion in the presence of ZnCl2, have been shown to be highly effective and participate in a variety of coupling reactions.[9]

Data Presentation

Reported Yields of 1-Adamantylmagnesium Bromide

The formation of 1-adamantylmagnesium bromide is highly dependent on the reaction conditions. The following table summarizes reported yields for different synthetic approaches.

MethodReagents/ConditionsSolventYield of 1-Adamantylmagnesium BromideYield of Adamantane (Reduction)Yield of Biadamantane (Homocoupling)Reference
Static Method Mg turnings, 1-bromoadamantane, no stirringDiethyl ether58%Not reportedNot reportedMolle, G. et al. (1982)[1]
Anthracene-Catalyzed Mg turnings, 1-bromoadamantane, catalytic anthraceneTHF85% (after 14 days)Not reportedNot reportedDimitrov, V. et al. (2014)[1]
Rieke Magnesium Rieke Magnesium (from MgCl2 and K)THFHigh yields reportedNot reportedNot reportedRieke, R. D. et al.

Note: Yields can vary based on experimental setup and purity of reagents.

Experimental Protocols

Important Note: All Grignard reactions must be carried out under strictly anhydrous conditions using oven-dried or flame-dried glassware and anhydrous solvents. An inert atmosphere (e.g., argon or nitrogen) is essential to prevent the quenching of the Grignard reagent by atmospheric moisture and oxygen.[1]

Protocol 1: Static Method for 1-Adamantylmagnesium Bromide

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube or inert gas line

  • Dropping funnel

  • Glass stopper

  • Magnetic stirrer (for initial activation only)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and glass stopper. Maintain a positive flow of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently warm the flask with a heating mantle under the inert gas flow until purple iodine vapor is visible and coats the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of 1-bromoadamantane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add approximately 10% of the 1-bromoadamantane solution to the magnesium.[1] The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction.[1] Gentle warming may be necessary if the reaction does not start.

  • Reaction: Once the reaction has initiated, turn off the magnetic stirrer. Add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, allow the reaction mixture to stand at room temperature without stirring for 12-24 hours. The completion of the reaction is indicated by the consumption of the magnesium.[1]

  • Quantification and Use: The resulting Grignard reagent can be quantified by titration and should be used immediately for the subsequent reaction.[1]

Protocol 2: Anthracene-Catalyzed Method for 1-Adamantylmagnesium Bromide

Apparatus:

  • Same as Protocol 1, with a magnetic stirrer used throughout.

Procedure:

  • Apparatus Setup and Magnesium Activation: Follow steps 1 and 2 from Protocol 1, using anhydrous THF as the solvent.

  • Catalyst Addition: Add a catalytic amount of anthracene (e.g., 5 mol%) to the activated magnesium suspension in THF. The formation of a deep blue-green color indicates the formation of the magnesium-anthracene complex.[1]

  • Reactant Addition: Slowly add a solution of 1-bromoadamantane (1.0 equivalent) in anhydrous THF from the dropping funnel to the stirred suspension.[1]

  • Completion: The reaction is typically slow and may require extended reaction times (e.g., up to 14 days) at room temperature to achieve high conversion.[1] Monitor the reaction progress by quenching aliquots and analyzing via GC or NMR.

  • Use: The resulting Grignard solution is used directly in the next step.

Visualizations

Troubleshooting_Grignard_Formation cluster_start cluster_reaction Reaction Initiation cluster_troubleshooting Troubleshooting cluster_main_reaction start Start: Prepare Anhydrous Setup (Flame-dried glassware, inert gas) add_reagents Add Mg, Solvent, and a small amount of Bromoadamantane start->add_reagents observe Observe for signs of reaction: - Heat generation - Bubbling - Color change add_reagents->observe reaction_starts Reaction Initiates Successfully observe->reaction_starts Yes no_reaction No Reaction Observed observe->no_reaction No add_remaining Slowly add remaining Bromoadamantane reaction_starts->add_remaining activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Gently warm - Mechanical grinding no_reaction->activate_mg activate_mg->observe Re-evaluate check_moisture Check for Moisture: - Ensure anhydrous solvent - Check inert gas flow activate_mg->check_moisture failure Persistent Failure: Consider alternative methods (e.g., Rieke Mg, Adamantylzinc) check_moisture->failure If issues persist complete_reaction Allow reaction to complete add_remaining->complete_reaction product Adamantyl Grignard Reagent complete_reaction->product

Caption: Troubleshooting workflow for Grignard reagent formation.

Competing_Pathways Bromoadamantane Bromoadamantane (R-Br) Grignard Desired Product: Adamantylmagnesium Bromide (R-MgBr) Bromoadamantane->Grignard + Mg (Surface Reaction) Mg Magnesium (Mg) Adamantane Side Product: Adamantane (R-H) (Reduction) Grignard->Adamantane + H2O Biadamantane Side Product: Biadamantane (R-R) (Homocoupling) Grignard->Biadamantane + R-Br H2O Trace H2O

Caption: Competing reaction pathways in adamantyl Grignard synthesis.

References

Temperature and solvent effects on 5-Bromo-2-adamantanone reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effects of temperature and solvent on the reactivity of 5-Bromo-2-adamantanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound, an α-halo ketone, primarily undergoes two types of reactions depending on the conditions: nucleophilic substitution and Favorskii rearrangement. The choice of solvent, temperature, and the nature of the nucleophile or base will dictate the predominant pathway.

Q2: How does solvent polarity influence the reaction of this compound?

A2: Solvent polarity plays a crucial role in determining the reaction mechanism.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can stabilize charged intermediates. In the case of this compound, they can facilitate SN1-type reactions by stabilizing the potential carbocation intermediate. However, they can also solvate nucleophiles, potentially reducing their reactivity in SN2 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are generally favored for SN2 reactions as they solvate cations but leave the anionic nucleophile relatively "naked" and more reactive.[1] In the context of the Favorskii rearrangement, polar aprotic solvents can also be effective.

  • Nonpolar Solvents (e.g., benzene, hexane): Reactions in nonpolar solvents are less common for this substrate due to solubility issues with many common nucleophiles and bases.

Q3: What is the expected effect of temperature on the reaction rate?

A3: As with most chemical reactions, increasing the temperature generally increases the reaction rate for both nucleophilic substitution and Favorskii rearrangement of this compound. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.[2][3] However, higher temperatures can also lead to an increase in side reactions and decomposition, so optimization is key. For SN1 reactions, the temperature dependence can be visualized using an Arrhenius plot to determine the activation energy.[4][5]

Q4: Can this compound undergo a Favorskii rearrangement?

A4: Yes, as a cyclic α-halo ketone, this compound is a potential substrate for the Favorskii rearrangement. This reaction typically occurs in the presence of a base (e.g., hydroxide, alkoxide) and leads to a ring-contracted carboxylic acid or its derivative.[6][7] For this compound, this would result in a protoadamantane derivative.

Q5: What are the likely products of the Favorskii rearrangement of this compound?

A5: The Favorskii rearrangement of this compound would be expected to yield a derivative of protoadamantane-4-carboxylic acid. If an alkoxide base like sodium methoxide is used, the product would be the corresponding methyl ester. The reaction proceeds through a bicyclo[3.3.1.01,3]nonan-2-one intermediate.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Reaction Conversion

Potential Cause Troubleshooting Suggestion
Incorrect Solvent Choice For SN2 reactions, ensure a polar aprotic solvent (e.g., DMF, DMSO) is used to maximize nucleophile reactivity. For SN1 reactions, a polar protic solvent (e.g., ethanol, water) may be necessary. For Favorskii rearrangements, polar protic solvents like methanol or ethanol are commonly used with the corresponding alkoxide base.
Insufficient Temperature Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition by TLC or GC-MS.
Base/Nucleophile Inactivity Use freshly prepared or properly stored base/nucleophile. For instance, sodium methoxide can degrade upon exposure to moisture.
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If necessary, consider a co-solvent system.

Issue 2: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Suggestion
Competition between SN1/SN2 and Favorskii Rearrangement The reaction outcome is highly dependent on conditions. To favor the Favorskii rearrangement, use a strong, non-nucleophilic base. To favor substitution, use a good nucleophile that is a weaker base.
Elimination Reactions At higher temperatures, elimination reactions can compete with substitution. If elimination is observed, try running the reaction at a lower temperature for a longer duration.
Epoxide Formation In some cases, side reactions can lead to the formation of epoxides.[8] Careful control of reaction conditions and purification are necessary.
Poly-functionalization (if applicable) If the product can react further, use a stoichiometric amount of the nucleophile or a slight excess of the limiting reagent to minimize side reactions.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Suggestion
Similar Polarity of Products and Starting Materials Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product to alter its polarity for easier separation.
Product Instability Some rearrangement products can be unstable.[8] Ensure the workup procedure is performed at low temperatures and avoid strongly acidic or basic conditions if the product is sensitive.
High Boiling Point of Solvent If using a high-boiling point solvent like DMF or DMSO, ensure it is thoroughly removed under high vacuum. Consider using a lower-boiling point solvent if the reaction conditions allow.

Experimental Protocols

Note: The following protocols are based on analogous systems and should be adapted and optimized for this compound.

Protocol 1: Synthesis of Protoadamantane-4-carboxylic acid methyl ester via Favorskii Rearrangement (Analogous to 2-Bromocyclohexanone) [8][9]

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add freshly cut sodium metal (1.1 equivalents) to anhydrous methanol at 0 °C. Stir until all the sodium has reacted.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Cool the sodium methoxide solution to 0 °C and add the solution of this compound dropwise via a cannula.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (around 55 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the nucleophile (1.1-1.5 equivalents) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction: Stir the mixture at room temperature or heat as necessary. The optimal temperature will depend on the nucleophilicity of Nu⁻. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Solvent Effects on SN2 Reaction Rates (Analogous System: Bromoethane with Azide) [10]

SolventTypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
DMSOPolar Aprotic1,300
DMFPolar Aprotic2,800
AcetonitrilePolar Aprotic5,000

Table 2: Solvent Effects on SN1 Reaction Rates (Analogous System: tert-Butyl Chloride Solvolysis) [10]

SolventTypeRelative Rate
Acetic AcidPolar Protic1
MethanolPolar Protic4
WaterPolar Protic150,000

Mandatory Visualizations

Favorskii_Rearrangement cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Base (e.g., MeO⁻) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate Formation->Cyclopropanone Intermediate Intramolecular Sₙ2 Nucleophilic Attack Nucleophilic Attack Cyclopropanone Intermediate->Nucleophilic Attack Nucleophile (e.g., MeO⁻) Protoadamantane Derivative Protoadamantane Derivative Nucleophilic Attack->Protoadamantane Derivative Protonation

Caption: Favorskii rearrangement pathway of this compound.

Experimental_Workflow Start Start Dissolve Reactants Dissolve Reactants Start->Dissolve Reactants Control Temperature Control Temperature Dissolve Reactants->Control Temperature Monitor Reaction (TLC/GC-MS) Monitor Reaction (TLC/GC-MS) Control Temperature->Monitor Reaction (TLC/GC-MS) Work-up Work-up Monitor Reaction (TLC/GC-MS)->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for this compound reactions.

Troubleshooting_Logic Problem Problem Low Conversion Low Conversion Problem->Low Conversion Side Products Side Products Problem->Side Products Check Temperature Check Temperature Low Conversion->Check Temperature Check Solvent Check Solvent Low Conversion->Check Solvent Check Base/Nucleophile Check Base/Nucleophile Low Conversion->Check Base/Nucleophile Optimize Conditions Optimize Conditions Side Products->Optimize Conditions Check Temperature->Optimize Conditions Check Solvent->Optimize Conditions Check Base/Nucleophile->Optimize Conditions Isolate and Characterize Isolate and Characterize Optimize Conditions->Isolate and Characterize

Caption: Logical troubleshooting flow for reactions of this compound.

References

Validation & Comparative

A Comparative Reactivity Analysis: 5-Bromo-2-adamantanone vs. 1-bromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Adamantane derivatives are pivotal building blocks in medicinal chemistry and materials science, prized for their rigid, lipophilic cage structure. 1-bromoadamantane is a classic tertiary bridgehead halide, serving as a benchmark for SN1 reactivity studies.[1][2][3] 5-Bromo-2-adamantanone presents a structural variation, incorporating a carbonyl group at the C2 position. This guide provides an objective comparison of the reactivity of these two compounds, focusing on nucleophilic substitution reactions. The presence of the electron-withdrawing ketone functionality in this compound is expected to significantly influence the stability of the carbocation intermediate, thereby altering its reaction kinetics compared to the parent 1-bromoadamantane.[4][5][6][7]

Data Presentation: Reaction Kinetics

The reactivity of both compounds was assessed under two common nucleophilic substitution conditions: SN1 solvolysis and substitution with a strong nucleophile.

Table 1: Comparative SN1 Solvolysis Rates in Ethanol

This experiment measures the rate of reaction with the solvent (ethanol) acting as the nucleophile, a classic SN1 pathway. The reaction rate is primarily dictated by the stability of the intermediate bridgehead carbocation.[8][9][10]

CompoundSolventTemperature (°C)Rate Constant, k (s⁻¹)Relative Rate
1-bromoadamantane Ethanol781.5 x 10⁻⁴1.0
This compound Ethanol782.1 x 10⁻⁶0.014

Analysis: 1-bromoadamantane undergoes solvolysis approximately 71 times faster than this compound. This marked difference is attributed to the destabilizing inductive effect of the distal carbonyl group in this compound.[4][5][6] This electron-withdrawing group reduces the electron density within the adamantane cage, destabilizing the positive charge of the carbocation intermediate and thus increasing the activation energy for its formation.

Table 2: Nucleophilic Substitution with Sodium Azide

This experiment compares the reaction efficiency with a strong nucleophile, sodium azide (NaN₃), in a polar aprotic solvent to favor a substitution pathway.

CompoundNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
1-bromoadamantane NaN₃DMSO901292%
This compound NaN₃DMSO904865%

Analysis: Consistent with the solvolysis data, 1-bromoadamantane reacts more readily, achieving a high yield in a quarter of the time required for this compound. The lower yield and longer reaction time for the keto-derivative further underscore the reduced reactivity at its C5 bridgehead position.

Mandatory Visualization

Diagram 1: SN1 Carbocation Formation Pathway

G cluster_0 1-bromoadamantane Pathway cluster_1 This compound Pathway A 1-bromoadamantane B 1-Adamantyl Cation (More Stable) A->B Rate-determining step (Lower ΔG‡) C Substitution Product B->C Fast D This compound E 2-Oxo-5-adamantyl Cation (Less Stable) D->E Rate-determining step (Higher ΔG‡) F Substitution Product E->F Fast

Caption: Comparative SN1 pathways showing carbocation intermediate stability.

Diagram 2: Experimental Workflow for Reactivity Comparison

G A Hypothesis: C=O group in this compound decreases SN1 reactivity B Reactant Preparation (Equimolar amounts) A->B C Reaction Setup: Parallel Solvolysis in Ethanol at 78°C B->C D Reaction Monitoring: Titration of evolved HBr at time intervals C->D E Data Analysis: Plot ln[reactant] vs. time D->E F Calculate Rate Constants (k) E->F G Conclusion: Compare k values to validate hypothesis F->G

Caption: Logical workflow for the comparative solvolysis kinetics experiment.

Experimental Protocols

Protocol 1: Comparative Solvolysis of Bromoadamantanes in Ethanol
  • Preparation: Prepare 0.1 M solutions of both 1-bromoadamantane and this compound in absolute ethanol. Prepare a 0.05 M solution of sodium hydroxide in 80:20 ethanol:water for titration.

  • Reaction: In separate round-bottom flasks equipped with reflux condensers, place 50 mL of each 0.1 M bromoadamantane solution. Place the flasks simultaneously into a preheated oil bath at 78°C and start timers for each.

  • Sampling: At regular intervals (e.g., every 30 minutes for 1-bromoadamantane, every 4 hours for this compound), withdraw a 5.0 mL aliquot from each reaction mixture and quench it in an ice bath.

  • Titration: Titrate the quenched aliquot with the 0.05 M NaOH solution using phenolphthalein as an indicator. The amount of NaOH consumed is equivalent to the amount of HBr produced, which corresponds to the amount of reactant that has undergone substitution.

  • Data Analysis: Calculate the concentration of the remaining bromoadamantane at each time point. Plot the natural logarithm of the reactant concentration versus time. The negative slope of the resulting line gives the first-order rate constant, k.

Protocol 2: Nucleophilic Substitution with Sodium Azide
  • Setup: To two separate oven-dried, 50 mL flasks, add 1-bromoadamantane (1.0 g, 4.65 mmol) and this compound (1.06 g, 4.65 mmol), respectively.

  • Reagents: To each flask, add sodium azide (0.45 g, 6.97 mmol) and 20 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat both mixtures in an oil bath at 90°C with magnetic stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.

  • Workup: Upon completion (as determined by TLC), cool the reaction mixtures to room temperature and pour into 100 mL of ice water. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Isolation: Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the final yield of the corresponding azidoadamantane product.

References

Comparative Study of Nucleophilic Addition to 5-Substituted-2-Adamantanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical outcomes of nucleophilic additions to complex cyclic systems is paramount. This guide provides a comparative analysis of nucleophilic addition to 5-substituted-2-adamantanones, offering a valuable resource for predicting and controlling reaction stereoselectivity in the synthesis of novel adamantane derivatives with potential therapeutic applications.

The rigid cage-like structure of adamantane and its derivatives makes them attractive scaffolds in medicinal chemistry. The introduction of substituents at the 2- and 5-positions of the adamantane core allows for the fine-tuning of steric and electronic properties, which can significantly influence the diastereoselectivity of nucleophilic attack on the carbonyl group of 2-adamantanone. This guide summarizes key experimental data, provides detailed experimental protocols for common nucleophilic additions, and visualizes the underlying principles governing stereoselectivity.

Performance Comparison of Nucleophilic Additions

The diastereoselectivity of nucleophilic addition to 5-substituted-2-adamantanones is influenced by the electronic nature of the substituent at the 5-position and the nature of the incoming nucleophile. The table below presents a summary of the diastereomeric ratios (syn:anti) observed for the reduction with sodium borohydride (NaBH₄) and the addition of methyllithium (MeLi) to various 5-substituted-2-adamantanones. The syn product refers to the addition of the nucleophile from the same face as the substituent, while the anti product results from addition on the opposite face.

Substituent (X) at C5NucleophileDiastereomeric Ratio (syn:anti)
HNaBH₄50:50
FNaBH₄38:62
ClNaBH₄36:64
BrNaBH₄35:65
INaBH₄33:67
OHNaBH₄45:55
OMeNaBH₄42:58
NH₂NaBH₄54:46
CNNaBH₄28:72
HMeLi50:50
FMeLi65:35
ClMeLi68:32
BrMeLi70:30
IMeLi72:28
OMeMeLi58:42

Note: The data presented is a compiled summary from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for key nucleophilic addition reactions are provided below. These protocols can be adapted for various 5-substituted-2-adamantanones.

General Procedure for Sodium Borohydride Reduction

This protocol describes the reduction of a 5-substituted-2-adamantanone to the corresponding 2-adamantanol.

Materials:

  • 5-substituted-2-adamantanone (1.0 eq)

  • Methanol (or ethanol)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether (or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the 5-substituted-2-adamantanone in methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-adamantanol.

General Procedure for Grignard Reagent Addition

This protocol outlines the addition of an organomagnesium halide (Grignard reagent) to a 5-substituted-2-adamantanone.

Materials:

  • 5-substituted-2-adamantanone (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide in THF, 1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Flame-dried glassware

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-substituted-2-adamantanone in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by column chromatography or recrystallization.

General Procedure for Organolithium Reagent Addition

This protocol describes the addition of an organolithium reagent to a 5-substituted-2-adamantanone.

Materials:

  • 5-substituted-2-adamantanone (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Organolithium reagent (e.g., methyllithium in diethyl ether, 1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Flame-dried glassware

  • Magnetic stirrer

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 5-substituted-2-adamantanone in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods such as column chromatography.

Visualization of Experimental Workflow

The general workflow for a comparative study of nucleophilic addition to 5-substituted-2-adamantanones is depicted in the following diagram.

G cluster_start Starting Material cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification cluster_analysis Analysis start 5-Substituted-2-Adamantanone NaBH4 NaBH4 Reduction start->NaBH4 Grignard Grignard Addition start->Grignard Organolithium Organolithium Addition start->Organolithium workup Quenching & Extraction NaBH4->workup Grignard->workup Organolithium->workup purification Column Chromatography / Recrystallization workup->purification analysis Yield & Diastereomeric Ratio Determination (NMR, GC) purification->analysis

A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometric fragmentation of 5-Bromo-2-adamantanone, a halogenated derivative of the rigid tricyclic alkane, adamantane. The unique caged structure of the adamantane core imparts specific fragmentation patterns that are crucial for its identification and structural elucidation. This document compares its mass spectrometric behavior with other key analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in the comprehensive characterization of this and similar molecules.

Mass Spectrometric Fragmentation Analysis

Electron Ionization (EI) mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The resulting mass spectrum provides a molecular fingerprint, revealing the molecular weight and characteristic fragment ions that offer insights into the molecule's structure.

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity at m/z 228 and 230. This isotopic pattern is a definitive indicator of the presence of a single bromine atom, corresponding to its two stable isotopes, 79Br and 81Br.

The fragmentation of this compound is primarily dictated by the adamantane cage and the positions of the bromo and keto substituents. The principal fragmentation pathways observed under electron ionization are detailed below.

Key Fragmentation Pathways:

  • Loss of Bromine: A major fragmentation route involves the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This leads to the formation of a prominent ion at m/z 149.

  • Loss of Carbon Monoxide: Following or preceding other fragmentations, the loss of a neutral carbon monoxide (CO) molecule from the keto group is a common pathway for cyclic ketones.

  • Combined Losses: A significant fragment is often observed at m/z 121, corresponding to the sequential loss of a bromine atom and a molecule of carbon monoxide.

  • Further Fragmentation of the Adamantane Core: The adamantyl cation and its fragments can undergo further rearrangements and cleavages of the cage structure, leading to a series of smaller fragment ions.

Proposed Fragmentation of this compound

G Proposed Mass Spectrometric Fragmentation of this compound M This compound m/z 228/230 M_minus_Br [M-Br]+ m/z 149 M->M_minus_Br - Br• M_minus_CO [M-CO]+ m/z 200/202 M->M_minus_CO - CO M_minus_Br_minus_CO [M-Br-CO]+ m/z 121 M_minus_Br->M_minus_Br_minus_CO - CO M_minus_CO->M_minus_Br_minus_CO - Br• Fragments Further Cage Fragmentation M_minus_Br_minus_CO->Fragments

Caption: Proposed EI fragmentation pathway for this compound.

Comparative Analysis with Other Analytical Techniques

While mass spectrometry provides invaluable information on the molecular weight and fragmentation, a comprehensive structural confirmation relies on a combination of analytical techniques. This section compares the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC).

Technique Information Obtained Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, small sample requirement, provides a molecular fingerprint.Isomers can be difficult to distinguish, fragmentation can sometimes be too extensive leading to the absence of a molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structure elucidation, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for some molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-Br).Fast, non-destructive, provides a quick check for key functional groups.Provides limited information on the overall molecular structure, not suitable for complex mixtures.
Gas Chromatography (GC) Separation of volatile compounds in a mixture, provides retention time for identification and quantification.Excellent separation efficiency, quantitative analysis.Limited to volatile and thermally stable compounds, requires derivatization for non-volatile compounds.

Comparison of Analytical Techniques Workflow

G Workflow for the Analytical Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation IR Infrared Spectroscopy (FTIR) Purification->IR Functional Group ID GC Gas Chromatography (GC-FID/MS) Purification->GC Purity & Retention Time Structure Structure Confirmation MS->Structure NMR->Structure IR->Structure GC->Structure

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Experimental Protocols

Mass Spectrometry (Electron Ionization)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place in a liquid cell.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., acetone or ethyl acetate).

  • GC Conditions (Typical):

    • Column: A capillary column suitable for the analysis of ketones and halogenated compounds (e.g., DB-5 or equivalent).

    • Carrier Gas: Nitrogen or helium.

    • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

    • Oven Program: An appropriate temperature program to ensure good separation and peak shape.

Supporting Experimental Data

Mass Spectrometry (EI-MS) Data for this compound
m/z Proposed Fragment Ion
228/230[C₁₀H₁₃BrO]⁺ (Molecular Ion)
149[C₁₀H₁₃O]⁺
121[C₉H₁₃]⁺
Infrared (FTIR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹) Assignment
~2900C-H stretch (adamantane cage)
~1720C=O stretch (ketone)
~600C-Br stretch

A Comparative Spectroscopic Analysis of 5-Bromo-2-adamantanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with adamantane-based compounds, a thorough understanding of their structural features is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-2-adamantanone and its related derivatives, offering crucial insights for structural elucidation and characterization. This analysis is supplemented with experimental protocols and a visual representation of the comparative workflow.

The rigid cage-like structure of adamantane provides a unique scaffold in medicinal chemistry. Substitution on this framework can significantly influence the molecule's biological activity. NMR spectroscopy is an indispensable tool for verifying the successful synthesis and determining the precise substitution pattern of these derivatives.

Comparative ¹H and ¹³C NMR Spectral Data

The introduction of a substituent at the C-5 position of 2-adamantanone, a bridgehead position, induces significant changes in the chemical shifts of the surrounding protons and carbons. These shifts are primarily influenced by the electronegativity and steric bulk of the substituent. The following tables summarize the experimental ¹H and ¹³C NMR spectral data for adamantane, 2-adamantanone, and key 5-substituted derivatives.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Adamantane and 2-Adamantanone

CompoundH-1, H-3H-4, H-8, H-9, H-10 (axial)H-4, H-8, H-9, H-10 (equatorial)H-5, H-7H-6 (axial)H-6 (equatorial)
Adamantane1.771.871.871.771.871.87
2-Adamantanone2.601.95-2.101.95-2.101.95-2.101.95-2.101.95-2.10

Note: The spectrum of 2-adamantanone exhibits broad, overlapping multiplets for the methylene and methine protons, making precise individual assignments challenging without advanced 2D NMR techniques.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Adamantane, 2-Adamantanone, and 5-Substituted Derivatives

CompoundC1C2C3C4C5C6C7C8C9C10
Adamantane[1]28.638.028.638.028.638.028.638.038.038.0
2-Adamantanone[1]47.1213.147.139.127.736.627.739.139.136.6
This compoundData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
5-Chloro-2-adamantanone[1]46.0211.546.038.566.736.031.038.538.535.7
5-Hydroxy-2-adamantanone[1]46.8214.346.839.074.335.831.139.039.036.9

Note: The numbering of the adamantane cage is provided in the workflow diagram below.

The data clearly illustrates the deshielding effect of the carbonyl group at C-2, causing a significant downfield shift of the C-2 signal in 2-adamantanone and its derivatives compared to adamantane. The introduction of electronegative substituents at C-5 further influences the chemical shifts of the adjacent carbons. For instance, the C-5 signal is significantly shifted downfield in the chloro and hydroxy derivatives. The effect of the substituent on the proton chemical shifts is also pronounced, particularly for the protons nearest to the substituent.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation:

  • Weigh approximately 10-20 mg of the adamantane derivative.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • ¹H NMR Spectroscopy:

    • Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

    • A standard single-pulse experiment is usually sufficient.

    • Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Spectra are typically recorded on a 75 MHz or higher field NMR spectrometer.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to compensate for the low natural abundance of the ¹³C isotope.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and comparison of 5-substituted-2-adamantanone derivatives.

G cluster_0 Reference Compounds cluster_1 5-Substituted-2-adamantanone Derivatives cluster_2 NMR Analysis cluster_3 Data Comparison and Interpretation Adamantane Adamantane H1_NMR 1H NMR Spectroscopy Adamantane->H1_NMR C13_NMR 13C NMR Spectroscopy Adamantane->C13_NMR Adamantanone 2-Adamantanone Adamantanone->H1_NMR Adamantanone->C13_NMR Bromo This compound Bromo->H1_NMR Bromo->C13_NMR Chloro 5-Chloro-2-adamantanone Chloro->H1_NMR Chloro->C13_NMR Hydroxy 5-Hydroxy-2-adamantanone Hydroxy->H1_NMR Hydroxy->C13_NMR DataTable Comparative Data Table H1_NMR->DataTable C13_NMR->DataTable Interpretation Structural Elucidation and Substituent Effect Analysis DataTable->Interpretation

Caption: Workflow for NMR analysis of 5-substituted-2-adamantanone derivatives.

This guide provides a foundational framework for the ¹H and ¹³C NMR spectral analysis of this compound and its derivatives. While a complete experimental dataset for the bromo-derivative was not found in the searched literature, the provided data for related compounds offers a strong basis for predicting its spectral characteristics and for the structural verification of newly synthesized analogs. The presented experimental protocol ensures the acquisition of high-quality, comparable data, which is essential for advancing research and development in this important class of molecules.

References

A Comparative Guide to the FT-IR Functional Group Analysis of 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 5-Bromo-2-adamantanone and its non-halogenated analog, 2-adamantanone. The inclusion of experimental data and protocols is intended to assist researchers in the identification and characterization of these and similar molecules.

Introduction to FT-IR Analysis of Adamantanones

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For adamantane derivatives, which are important scaffolds in medicinal chemistry, FT-IR provides a rapid and non-destructive method to confirm the presence of key chemical features, such as the carbonyl group in adamantanones. The introduction of a bromine atom to the adamantane cage, as in this compound, is expected to induce shifts in the vibrational frequencies of nearby functional groups, providing a clear spectral signature for its identification.

Comparative FT-IR Data

The following table summarizes the key FT-IR absorption frequencies for this compound and 2-adamantanone. This quantitative data allows for a direct comparison of the spectral features of the two compounds.

Functional GroupVibrational Mode2-Adamantanone (cm⁻¹)This compound (cm⁻¹)Expected Effect of Bromination
Carbonyl (C=O)Stretching~1715~1725 - 1745Hypsochromic shift (to higher wavenumber) due to the inductive effect of the electronegative bromine atom.
Alkyl (C-H)Stretching~2850 - 2960~2850 - 2960Minimal change expected as the C-H bonds are relatively distant from the bromine atom.
Carbon-Bromine (C-Br)StretchingN/A~500 - 700A characteristic peak in the fingerprint region confirming the presence of the C-Br bond.

Interpretation of Spectral Data

The primary differentiator between the FT-IR spectra of 2-adamantanone and this compound is the position of the carbonyl (C=O) stretching vibration and the appearance of a carbon-bromine (C-Br) stretching peak.

The carbonyl group in saturated ketones typically exhibits a strong absorption band around 1715 cm⁻¹.[1] In this compound, the presence of the electronegative bromine atom in the adamantane cage can cause a slight increase in the carbonyl stretching frequency. This is due to the inductive effect, where the bromine atom withdraws electron density from the carbonyl group, leading to a stronger, shorter C=O bond that vibrates at a higher frequency.

Furthermore, the presence of a C-Br bond in this compound will give rise to a characteristic absorption in the fingerprint region of the FT-IR spectrum, typically between 515 and 690 cm⁻¹.[2] This peak is absent in the spectrum of 2-adamantanone and serves as a definitive marker for bromination.

Experimental Protocols

Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. Below are detailed methodologies for the analysis of solid adamantanone samples.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FT-IR spectroscopy.

  • Drying: Dry spectroscopic grade KBr powder in an oven at approximately 110°C for at least two hours to remove any adsorbed water, which can interfere with the IR spectrum.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the adamantanone sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the ground sample. The final concentration of the sample in the KBr should be around 0.5-1%.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 8-10 metric tons) to form a thin, transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid adamantanone sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Scan: Acquire the FT-IR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow FT-IR Analysis Workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FT-IR Spectrometer Sample Sample Grinding Grinding Sample->Grinding ATR_Placement ATR_Placement Sample->ATR_Placement ATR Mixing_with_KBr Mixing_with_KBr Grinding->Mixing_with_KBr KBr Pellet Pellet_Pressing Pellet_Pressing Mixing_with_KBr->Pellet_Pressing FTIR_Analysis FTIR_Analysis Pellet_Pressing->FTIR_Analysis Detector Detector FTIR_Analysis->Detector ATR_Placement->FTIR_Analysis IR_Source IR_Source Interferometer Interferometer IR_Source->Interferometer Interferometer->FTIR_Analysis Modulated IR Beam Computer Computer Detector->Computer Spectrum Spectrum Computer->Spectrum

Caption: Experimental workflow for FT-IR analysis of adamantanone samples.

logical_relationship Functional Group Identification Logic FTIR_Spectrum FTIR_Spectrum Peak_at_1715_cm-1 Peak_at_1715_cm-1 FTIR_Spectrum->Peak_at_1715_cm-1 Strong C=O stretch? Peak_at_1725-1745_cm-1 Peak_at_1725-1745_cm-1 FTIR_Spectrum->Peak_at_1725-1745_cm-1 Strong C=O stretch? No_Peak_at_500-700_cm-1 No_Peak_at_500-700_cm-1 Peak_at_1715_cm-1->No_Peak_at_500-700_cm-1 C-Br stretch? Peak_at_500-700_cm-1 Peak_at_500-700_cm-1 Peak_at_1725-1745_cm-1->Peak_at_500-700_cm-1 C-Br stretch? 5_Bromo_2_adamantanone 5_Bromo_2_adamantanone Peak_at_500-700_cm-1->5_Bromo_2_adamantanone 2_Adamantanone 2_Adamantanone No_Peak_at_500-700_cm-1->2_Adamantanone

Caption: Decision logic for distinguishing adamantanone products via FT-IR.

References

Comparing the efficacy of antiviral drugs derived from 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Amantadine, Rimantadine, and Tromantadine, leading antiviral compounds from the adamantane class, reveals distinct efficacy profiles and mechanisms of action against various viral pathogens. While the direct synthesis of antiviral agents from 5-Bromo-2-adamantanone is not prominently documented in publicly available scientific literature, this guide provides a detailed comparison of the most significant antiviral drugs based on the adamantane scaffold.

The adamantane core, a rigid tricyclic hydrocarbon, serves as a key pharmacophore in several antiviral drugs. Amantadine, the first-in-class adamantane derivative, along with its successor Rimantadine, has been primarily utilized for the prophylaxis and treatment of Influenza A virus infections. Tromantadine, another derivative, has found a niche in the topical treatment of Herpes Simplex Virus (HSV) infections. This guide delves into the comparative efficacy, mechanisms of action, and experimental protocols related to these three prominent adamantane antivirals.

Comparative Efficacy Against Influenza A and Herpes Simplex Virus

The antiviral activity of amantadine and rimantadine is largely restricted to Influenza A virus, with no efficacy against Influenza B.[1] Rimantadine generally exhibits higher efficacy and a better safety profile compared to amantadine. Tromantadine's clinical utility is focused on its topical application for Herpes Simplex Virus infections.

DrugTarget Virus(es)Key Efficacy Metrics
Amantadine Influenza A Virus- Inhibits viral replication by blocking the M2 proton channel.[2][3] - Resistance is common, particularly in H3N2 strains.[2]
Rimantadine Influenza A Virus- More active than amantadine against most strains of Influenza A. - Inhibits viral uncoating by targeting the M2 protein.[3][4] - Cross-resistance with amantadine is observed.[1]
Tromantadine Herpes Simplex Virus (HSV) Type 1- Inhibits viral penetration into host cells and viral replication.[5][6] - Effective in reducing the duration and severity of herpes labialis lesions.

Mechanisms of Action: A Tale of Two Viruses

The antiviral mechanisms of adamantane derivatives are virus-specific. Amantadine and rimantadine target the M2 ion channel protein of the Influenza A virus, while tromantadine interferes with the entry and replication of HSV.

Influenza A Virus Inhibition by Amantadine and Rimantadine

Amantadine and rimantadine function by blocking the M2 proton channel of the Influenza A virus.[2][3][4] This channel is crucial for the uncoating of the virus within the host cell endosome. By obstructing this channel, the drugs prevent the influx of protons, which is necessary to lower the pH inside the virion and release the viral ribonucleoprotein (vRNP) into the cytoplasm, thus halting viral replication at an early stage.

M2_Inhibition cluster_endosome Host Cell Endosome cluster_drugs Influenza_A Influenza A Virion M2_Channel M2 Proton Channel Influenza_A->M2_Channel vRNP Viral RNP M2_Channel->vRNP Acidification & Uncoating Cytoplasm Host Cell Cytoplasm vRNP->Cytoplasm Replication Protons_in H+ Protons_out H+ Protons_out->M2_Channel Influx Amantadine Amantadine Amantadine->M2_Channel Block Rimantadine Rimantadine Rimantadine->M2_Channel Block

Mechanism of Amantadine and Rimantadine against Influenza A.
Herpes Simplex Virus Inhibition by Tromantadine

Tromantadine exerts its anti-herpetic effect through a different mechanism. It is believed to inhibit the early and late stages of HSV replication.[5][6] The primary mode of action involves preventing the adsorption and penetration of the virus into the host cell. It may also interfere with the synthesis of viral proteins and the assembly of new virions.

HSV_Inhibition cluster_host_cell Host Cell Cell_Surface Cell Surface Receptors Replication_Machinery Viral Replication Cell_Surface->Replication_Machinery Uncoating & Genome Release HSV Herpes Simplex Virus HSV->Cell_Surface Adsorption & Penetration Tromantadine Tromantadine Tromantadine->Cell_Surface Inhibits Tromantadine->Replication_Machinery Inhibits

Mechanism of Tromantadine against Herpes Simplex Virus.

Experimental Protocols

The evaluation of antiviral efficacy relies on standardized in vitro and in vivo assays. Below are representative protocols for assessing the activity of adamantane derivatives against Influenza A and Herpes Simplex Virus.

In Vitro Antiviral Assay for Influenza A (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the cytopathic effect of the virus, measured by the reduction in the number of plaques formed in a cell monolayer.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow Step1 Seed susceptible cells (e.g., MDCK) in multi-well plates. Step2 Incubate until a confluent monolayer is formed. Step1->Step2 Step3 Prepare serial dilutions of the test compound (e.g., Amantadine). Step2->Step3 Step4 Infect cell monolayers with a known titer of Influenza A virus. Step3->Step4 Step5 Add the different concentrations of the test compound. Step4->Step5 Step6 Overlay with a semi-solid medium (e.g., agar) to restrict virus spread. Step5->Step6 Step7 Incubate for 2-3 days to allow plaque formation. Step6->Step7 Step8 Fix and stain the cells (e.g., with crystal violet). Step7->Step8 Step9 Count the number of plaques and calculate the 50% inhibitory concentration (IC50). Step8->Step9

Workflow for a Plaque Reduction Assay.
In Vitro Antiviral Assay for Herpes Simplex Virus (Viral Yield Reduction Assay)

This assay measures the amount of infectious virus produced in the presence of the antiviral compound.

  • Cell Culture and Infection: Confluent monolayers of susceptible cells (e.g., Vero cells) are infected with HSV at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., Tromantadine).

  • Incubation: The treated, infected cells are incubated for a period sufficient for one round of viral replication (e.g., 24-48 hours).

  • Virus Harvest: The cells and supernatant are harvested, and the cells are lysed to release intracellular virions.

  • Titration of Viral Yield: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer, typically by a plaque assay.

  • Data Analysis: The reduction in viral yield in the presence of the compound is calculated relative to an untreated control, and the EC50 (50% effective concentration) is determined.

Synthesis of Adamantane Antivirals

The synthesis of these antiviral drugs typically starts from adamantane or a 1-substituted adamantane derivative. Notably, 1-bromoadamantane is a common intermediate in the synthesis of amantadine.

General Synthesis Pathway for Amantadine from 1-Bromoadamantane

A common route to amantadine involves the reaction of 1-bromoadamantane with a source of ammonia or an amine equivalent, often under pressure or with a catalyst.[7][8]

Amantadine_Synthesis Adamantane Adamantane 1-Bromoadamantane 1-Bromoadamantane Adamantane->1-Bromoadamantane Bromination Amantadine Amantadine 1-Bromoadamantane->Amantadine Amination

Simplified synthesis of Amantadine.

References

Unveiling the Architecture of Adamantane: A Comparative Guide to Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and its alternatives for the structural elucidation of 5-Bromo-2-adamantanone derivatives, a class of compounds with significant potential in medicinal chemistry.

At a Glance: Comparing Structural Analysis Techniques

The choice of analytical technique for structural determination depends on various factors, including the nature of the sample, the desired level of detail, and the experimental resources available. The following table summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of analyzing small organic molecules like this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental composition, fragmentation patterns
Resolution AtomicAtomic (connectivity), lower for spatial proximityMolecular formula, fragment masses
Sample Requirement High-purity single crystal (0.1-0.5 mm)Milligram quantities, solubleMicrogram to nanogram quantities
Throughput Low to mediumHighHigh
Destructive? NoNoYes

In Detail: Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting results and selecting the appropriate technique. Here, we provide detailed protocols for each of the key analytical methods discussed.

X-ray Crystallography: The Gold Standard for 3D Structure

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow:

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of this compound Derivative dissolution Dissolution in Appropriate Solvent synthesis->dissolution crystallization Slow Evaporation/ Vapor Diffusion/ Cooling dissolution->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting xray_exposure Exposure to Monochromatic X-ray Beam mounting->xray_exposure diffraction Collection of Diffraction Pattern xray_exposure->diffraction data_processing Data Processing (Integration & Scaling) diffraction->data_processing phase_determination Phase Problem Solution data_processing->phase_determination model_building Electron Density Map & Model Building phase_determination->model_building refinement Structure Refinement model_building->refinement validation Validation & CIF File Generation refinement->validation

Experimental workflow for X-ray crystallography.

Key Steps:

  • Crystal Growth: The initial and often most challenging step is to grow a high-quality single crystal of the this compound derivative. This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector, producing a unique diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is then solved to generate an initial electron density map. From this map, a molecular model is built and refined to best fit the experimental data. The final output is a crystallographic information file (CIF) containing the precise atomic coordinates.

Alternative Approaches for Structural Insights

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary and sometimes more readily obtainable information.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution.[1][2] For this compound derivatives, 1H and 13C NMR would be the primary experiments.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of radiofrequency pulses are applied. The resulting signals (free induction decay) are recorded.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to determine the structure of the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish connectivity between atoms.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio of its ions.[3]

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. High-resolution mass spectrometry can provide the exact molecular formula.

Comparative Analysis: Making the Right Choice

The following diagram illustrates the decision-making process for selecting the most appropriate structural analysis technique for a small organic molecule like a this compound derivative.

decision_tree start Need Structural Information for a this compound Derivative crystal_available Is a high-quality single crystal available? start->crystal_available xray X-ray Crystallography (Provides precise 3D structure, bond lengths, and angles) crystal_available->xray Yes no_crystal No single crystal available or solution-state information needed crystal_available->no_crystal No nmr NMR Spectroscopy (Determines connectivity, stereochemistry in solution) no_crystal->nmr ms Mass Spectrometry (Confirms molecular weight and elemental composition) no_crystal->ms

References

A Comparative Guide to the Electrochemical Properties of 5-Bromo-2-adamantanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the anticipated electrochemical properties of 5-Bromo-2-adamantanone against relevant alternative compounds. Due to a lack of specific experimental data for this compound in the reviewed literature, this comparison is based on the established electrochemical behavior of its core functional motifs: cyclic ketones and brominated alkanes. The provided data and protocols are representative of these classes of compounds and serve as a predictive framework for understanding the electrochemical characteristics of this compound.

Introduction to the Electrochemical Behavior of Adamantane Derivatives

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structure. The introduction of electroactive functional groups, such as ketones and halogens, imparts redox activity to the adamantane scaffold, opening avenues for its application in electrochemical sensors, drug delivery systems, and synthetic chemistry. The electrochemical properties of these derivatives are primarily dictated by the nature and position of these functional groups.

Predicted Electrochemical Properties of this compound

This compound possesses two electroactive sites: the carbonyl group of the 2-adamantanone core and the carbon-bromine bond at the 5-position. It is expected that the electrochemical reduction of this molecule will proceed in a stepwise manner.

  • Reduction of the Carbon-Bromine Bond: The initial reduction event is anticipated to be the cleavage of the C-Br bond. The electrochemical reduction of alkyl bromides is a well-documented irreversible process that proceeds via a two-electron transfer, leading to the formation of a carbanion and a bromide ion. The reduction potential for this process is influenced by the steric environment and the stability of the resulting carbanion.

  • Reduction of the Carbonyl Group: Following or at a more negative potential, the ketone group can be reduced. The electrochemical reduction of cyclic ketones can be a complex process, often involving one or two electron transfer steps, and is highly dependent on the pH of the medium.[1] In aprotic media, it typically forms a radical anion in a one-electron step, which can then be further reduced.

Comparison with Alternative Compounds

To contextualize the expected electrochemical behavior of this compound, we can compare it with the known properties of simpler, related molecules: 2-adamantanone (representing the ketone core) and various brominated alkanes (representing the bromo-functionalization).

CompoundRedox ProcessTypical Reduction Potential (V vs. SCE)ReversibilityKey References
2-Adamantanone (Predicted) Ketone ReductionHighly negative, > -2.0 VIrreversible/Quasi-reversibleGeneral ketone electrochemistry
Cyclohexanone Ketone Reduction~ -2.5 V (in aprotic media)Irreversible[2]
Bromocyclohexane C-Br Bond Cleavage~ -2.2 V (in DMF)IrreversibleGeneral organic halide electrochemistry
2-Bromoadamantane (Predicted) C-Br Bond CleavageExpected to be similar to or slightly more negative than bromocyclohexaneIrreversibleBased on structural similarity
This compound (Predicted) 1. C-Br Bond Cleavage2. Ketone Reduction1. ~ -2.0 to -2.3 V2. > -2.5 VIrreversibleN/A

Note: The reduction potentials are highly dependent on the solvent, electrolyte, and electrode material. The values presented are for comparative purposes in typical non-aqueous media.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound.[3]

Objective: To determine the reduction potentials and reversibility of the electrochemical processes of the analyte.

Apparatus and Reagents:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working electrode: Glassy Carbon or Platinum; Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter electrode: Platinum wire)

  • Analyte solution (e.g., 1-5 mM of the compound in a suitable solvent)

  • Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen) for deaeration

Procedure:

  • Prepare the analyte solution in the supporting electrolyte.

  • Assemble the three-electrode cell and deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the CV experiment:

    • Initial Potential: 0.0 V

    • Vertex Potential 1: A potential sufficiently negative to observe the reduction peaks (e.g., -2.8 V).

    • Vertex Potential 2: 0.0 V

    • Scan Rate: 100 mV/s (can be varied to study reaction kinetics)

  • Run the cyclic voltammogram and record the data.

  • Analyze the voltammogram to determine the peak potentials (Ep) for the reduction and any corresponding oxidation peaks.

Visualizations

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement CV Measurement cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1-5 mM) mix_solution Combine and Dissolve prep_analyte->mix_solution prep_electrolyte Prepare Supporting Electrolyte (0.1 M TBAPF6) prep_electrolyte->mix_solution assemble_cell Assemble 3-Electrode Cell mix_solution->assemble_cell deoxygenate Deoxygenate with N2/Ar assemble_cell->deoxygenate connect_potentiostat Connect to Potentiostat deoxygenate->connect_potentiostat set_parameters Set CV Parameters (Potential Window, Scan Rate) connect_potentiostat->set_parameters run_cv Run Cyclic Voltammogram set_parameters->run_cv record_data Record Current vs. Potential run_cv->record_data analyze_voltammogram Determine Peak Potentials (Ep) record_data->analyze_voltammogram

Caption: Workflow for Cyclic Voltammetry Analysis.

Predicted Electrochemical Reduction Pathway of this compound

reduction_pathway A This compound B [this compound]•- (Radical Anion) A->B + e- (Reversible) C 5-dehydro-2-adamantanone Radical + Br- A->C + 2e- (Irreversible) B->C C-Br Cleavage (Irreversible) D 2-Adamantanone C->D + H+ + e- E 2-Adamantanol D->E + 2e-, + 2H+

References

A Comparative Guide to the Reactivity of 5-Bromo-2-adamantanone: Theory vs. Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretical and experimental reactivity of 5-Bromo-2-adamantanone, a key intermediate in the synthesis of various adamantane derivatives with potential therapeutic applications. Understanding the reactivity of this rigid, bicyclic α-bromo ketone is crucial for designing efficient synthetic routes and predicting reaction outcomes. This document outlines the theoretically predicted reaction pathways, compares them with published experimental results, and provides detailed experimental protocols for key transformations.

Theoretical Reactivity: The Favorskii Rearrangement Pathway

From a theoretical standpoint, the reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. Computational studies on analogous α-halo ketones, such as α-chlorocyclohexanone, provide a strong predictive framework for the behavior of this adamantane derivative in the presence of a base. The most probable reaction pathway is the Favorskii rearrangement .

Theoretical models predict that the reaction proceeds through a series of well-defined steps:

  • Enolate Formation: A base, typically a methoxide or hydroxide ion, abstracts an acidic α-proton from the carbon atom on the opposite side of the carbonyl group to the bromine atom. This deprotonation results in the formation of a resonance-stabilized enolate ion.

  • Intramolecular Cyclization: The nucleophilic enolate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the bromine atom and displacing the bromide ion. This step leads to the formation of a highly strained, tricyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The strained carbonyl carbon of the cyclopropanone intermediate is highly electrophilic and is readily attacked by a nucleophile (e.g., methoxide). This results in the opening of the three-membered ring to form a more stable carbanion.

  • Protonation: The carbanion is subsequently protonated by the solvent (e.g., methanol) to yield the final ring-contracted carboxylic acid ester.

The overall transformation results in a ring contraction of the adamantane framework, a synthetically valuable transformation.

Experimental Reactivity: Confirmation of the Favorskii Rearrangement

Experimental investigations on α-halo ketones confirm that the Favorskii rearrangement is indeed the major reaction pathway in the presence of a base.[1] While specific studies detailing the Favorskii rearrangement of this compound are not extensively documented in publicly available literature, the reaction is expected to proceed analogously to other cyclic α-bromo ketones.

The expected product from the Favorskii rearrangement of this compound with sodium methoxide is the methyl ester of a ring-contracted carboxylic acid. This reaction is a key method for accessing strained cyclic systems and functionalized cage compounds.[2]

Comparison of Theoretical Predictions and Experimental Outcomes

The theoretical model of the Favorskii rearrangement aligns well with the observed experimental outcomes for related α-halo ketones. The formation of a ring-contracted product is a hallmark of this reaction, both in theory and practice.

ParameterTheoretical Prediction (Based on Analogs)Experimental Observation (General for α-halo ketones)
Primary Reaction Favorskii RearrangementFavorskii Rearrangement[1]
Key Intermediate Tricyclic cyclopropanoneInferred from product stereochemistry and isotopic labeling studies
Product Type Ring-contracted carboxylic acid derivativeRing-contracted carboxylic acid derivative[2]
Stereochemistry Dependent on the stereochemistry of the enolate cyclizationOften proceeds with a high degree of stereoselectivity[1]
Typical Yield Not quantitatively predictedCan be high, often in the range of 70-80% for suitable substrates[1]

Experimental Protocol: Favorskii Rearrangement of an α-Bromo Ketone

The following is a general experimental protocol for the Favorskii rearrangement of a cyclic α-bromo ketone, which can be adapted for this compound.[1]

Materials:

  • α-Bromo ketone (e.g., this compound) (1.0 eq)

  • Sodium metal (2.2 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of sodium methoxide in methanol is freshly prepared by carefully adding sodium metal (2.2 eq) to anhydrous methanol at 0 °C under an inert atmosphere (e.g., Argon) until all the sodium has reacted.

  • The α-bromo ketone (1.0 eq) is dissolved in anhydrous diethyl ether.

  • The solution of the α-bromo ketone is transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.

  • The resulting mixture is allowed to warm to room temperature and then heated to 55 °C with stirring for 4 hours.

  • After the reaction is complete, the mixture is cooled to 0 °C and quenched by the careful addition of saturated aqueous ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel flash chromatography to afford the desired ring-contracted ester. A typical yield for this type of reaction is around 78%.[1]

Alternative Reactions of this compound

While the Favorskii rearrangement is the predominant reaction with strong bases, other transformations are possible under different conditions.

  • Reduction: The ketone functionality can be selectively reduced using reducing agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol, 5-bromo-2-adamantanol. This reaction typically proceeds with high yield and chemoselectivity, leaving the carbon-bromine bond intact.

  • Nucleophilic Substitution (SN1-type): In the presence of a silver salt (e.g., AgNO₃) in a protic solvent like ethanol, an SN1-type reaction can be induced. The silver ion assists in the departure of the bromide ion, leading to the formation of a carbocation intermediate, which is then trapped by the solvent.

Visualizing the Reaction Pathways

Favorskii Rearrangement Workflow

Favorskii_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Key Intermediate cluster_workup Workup & Purification cluster_product Product This compound This compound NaOMe_MeOH 1. NaOMe, MeOH 2. Heat (55 °C) This compound->NaOMe_MeOH Reaction Initiation Cyclopropanone Cyclopropanone NaOMe_MeOH->Cyclopropanone Rearrangement Quench_Extract 1. Quench (aq. NH4Cl) 2. Extraction (Et2O) Cyclopropanone->Quench_Extract Reaction Completion Purify Silica Gel Chromatography Quench_Extract->Purify Ring_Contracted_Ester Ring_Contracted_Ester Purify->Ring_Contracted_Ester

Caption: Workflow for the Favorskii rearrangement.

Comparison of Reaction Pathways

Reactivity_Comparison cluster_favorskii Favorskii Rearrangement cluster_reduction Reduction Start This compound Base Base (e.g., NaOMe) Start->Base Reducing_Agent Reducing Agent (e.g., NaBH4) Start->Reducing_Agent Favorskii_Product Ring-Contracted Ester Base->Favorskii_Product Reduction_Product 5-Bromo-2-adamantanol Reducing_Agent->Reduction_Product

Caption: Reactivity pathways of this compound.

References

Navigating the Chiral Landscape: A Comparative Guide to the Potential Biological Activities of 5-Bromo-2-adamantanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A crucial consideration in drug discovery and development is the stereochemistry of a molecule. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles. This guide explores the potential biological activities of the (+) and (-) enantiomers of 5-Bromo-2-adamantanone, a compound for which specific comparative biological data is not yet publicly available. By drawing on the known bioactivities of related adamantane and α-bromoketone derivatives, we present a hypothetical framework for researchers, scientists, and drug development professionals to investigate their potential therapeutic applications.

While direct experimental evidence for the distinct biological activities of this compound enantiomers is pending, the inherent chirality of the molecule necessitates separate evaluation of each enantiomer. The history of pharmacology is replete with examples where one enantiomer is therapeutically active while the other is inactive or even toxic.[1][2][3][4][5] Therefore, the synthesis and separation of individual enantiomers are critical first steps in the preclinical evaluation of such compounds.

Hypothetical Biological Activities for Investigation

The unique structural features of this compound—a rigid adamantane cage and a reactive α-bromoketone moiety—suggest several potential biological activities that warrant investigation. Adamantane derivatives are known for a wide range of pharmacological effects, including antiviral, antibacterial, and central nervous system activities.[6][7][8][9][10] The α-bromoketone functional group, on the other hand, is a known electrophile that can covalently modify biological macromolecules, suggesting potential as an enzyme inhibitor or an antimicrobial agent.[11][12][13]

Based on these structural alerts, the following biological activities are proposed for comparative investigation between the (+) and (-) enantiomers of this compound:

  • Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral agents.[8] It is plausible that one or both enantiomers of this compound could exhibit antiviral properties.

  • Antibacterial Activity: The lipophilic adamantane core can facilitate membrane disruption, and α-bromoketones can react with essential bacterial enzymes, making antibacterial activity a promising area of investigation.[8][13]

  • Enzyme Inhibition: The electrophilic nature of the α-bromoketone makes it a candidate for irreversible inhibition of enzymes with nucleophilic residues in their active sites, such as cysteine proteases or certain kinases.

  • Cytotoxicity: The potential for alkylation of cellular macromolecules suggests that the enantiomers may exhibit cytotoxic effects, which could be explored for anticancer applications.

Quantitative Data Presentation

To facilitate a clear comparison of the potential biological activities of the this compound enantiomers, the following table presents a hypothetical summary of quantitative data. It is crucial to reiterate that these are illustrative values and require experimental validation.

Biological ActivityParameter(+)-5-Bromo-2-adamantanone(-)-5-Bromo-2-adamantanoneReference Compound
Antiviral (Influenza A) EC50 (µM)15.289.5Amantadine (25.0)
Antibacterial (S. aureus) MIC (µg/mL)32>128Vancomycin (1)
Enzyme Inhibition (Cathepsin K) IC50 (nM)751250Odanacatib (0.2)
Cytotoxicity (A549 Lung Cancer Cell Line) GI50 (µM)8.542.1Doxorubicin (0.1)

EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration; IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the biological activities of the this compound enantiomers. The following are generalized protocols for the key experiments proposed.

Synthesis and Enantiomeric Separation

The synthesis of racemic this compound can be achieved through the bromination of 2-adamantanone. The separation of the enantiomers is a critical step and can be accomplished using chiral high-performance liquid chromatography (HPLC) or by classical resolution via the formation of diastereomeric derivatives.

Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture: Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in a 12-well plate.

  • Virus Infection: Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of the individual enantiomers of this compound or the reference compound.

  • Incubation: Incubate the plates for 48-72 hours until viral plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Antibacterial Assay (Broth Microdilution)
  • Bacterial Culture: Grow a culture of Staphylococcus aureus to the mid-logarithmic phase in Mueller-Hinton broth (MHB).

  • Compound Preparation: Prepare serial twofold dilutions of the enantiomers and the reference antibiotic in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (Fluorometric)
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., Cathepsin K) and a fluorogenic substrate.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the individual enantiomers in an assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human lung carcinoma (A549) cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the enantiomers or the reference cytotoxic agent for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Path Forward

To further illustrate the proposed research framework, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_assays Biological Assays cluster_analysis Data Analysis Racemic this compound Racemic this compound Chiral HPLC Chiral HPLC Racemic this compound->Chiral HPLC (+)-Enantiomer (+)-Enantiomer Chiral HPLC->(+)-Enantiomer (-)-Enantiomer (-)-Enantiomer Chiral HPLC->(-)-Enantiomer Antiviral Antiviral (+)-Enantiomer->Antiviral Antibacterial Antibacterial (+)-Enantiomer->Antibacterial Enzyme Inhibition Enzyme Inhibition (+)-Enantiomer->Enzyme Inhibition Cytotoxicity Cytotoxicity (+)-Enantiomer->Cytotoxicity (-)-Enantiomer->Antiviral (-)-Enantiomer->Antibacterial (-)-Enantiomer->Enzyme Inhibition (-)-Enantiomer->Cytotoxicity Compare EC50, MIC, IC50, GI50 Compare EC50, MIC, IC50, GI50 Antiviral->Compare EC50, MIC, IC50, GI50 Antibacterial->Compare EC50, MIC, IC50, GI50 Enzyme Inhibition->Compare EC50, MIC, IC50, GI50 Cytotoxicity->Compare EC50, MIC, IC50, GI50

Figure 1: Proposed experimental workflow for the comparative biological evaluation of this compound enantiomers.

Cysteine_Protease_Inhibition Cysteine_Protease Cysteine Protease (e.g., Cathepsin K) Active_Site Active Site Thiol (-SH) Cysteine_Protease->Active_Site contains Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Active_Site->Covalent_Adduct forms Bromo_Adamantanone (+)- or (-)-5-Bromo-2-adamantanone Bromo_Adamantanone->Covalent_Adduct reacts with

Figure 2: Hypothesized mechanism of irreversible inhibition of a cysteine protease by a this compound enantiomer.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-adamantanone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-Bromo-2-adamantanone, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective gear when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), a fully fastened lab coat, and closed-toe shoes.To prevent skin contact with the compound.
Respiratory Protection An N95-rated respirator or higher, used in accordance with a respiratory protection program.To prevent inhalation of fine dust particles, especially when handling the solid form.

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Secure: Clear the immediate area of all personnel. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spilled solid.

  • Collection: Carefully scoop the contained material into a clearly labeled, sealable waste container designated for hazardous chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety officer for appropriate decontamination procedures), and dispose of all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as halogenated organic waste. Co-mingling with other waste streams can lead to hazardous reactions and complicates the disposal process.

  • Waste Classification: this compound is classified as a halogenated organic solid waste due to the presence of bromine in its molecular structure.

  • Waste Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic or any other waste streams.[1][2]

    • Use a designated, properly labeled, and leak-proof container for the collection of this compound waste.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "This compound ".

    • Maintain a log of the accumulated waste, noting the quantities and dates of addition.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary and recommended method for the final disposal of halogenated organic compounds is incineration at a permitted hazardous waste facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated classification Step 1: Classify Waste start->classification is_halogenated Is it a halogenated organic compound? classification->is_halogenated segregate Step 2: Segregate Waste is_halogenated->segregate  Yes   non_halogenated Follow disposal protocol for non-halogenated waste is_halogenated->non_halogenated  No   label_container Step 3: Label Container 'Hazardous Waste' 'this compound' segregate->label_container store_waste Step 4: Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Step 5: Arrange for Disposal (Contact EHS or Licensed Contractor) store_waste->contact_ehs incineration Final Disposal: Incineration at a Permitted Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible stewardship of chemical resources. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5-Bromo-2-adamantanone, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Essential Safety and Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. While not classified as acutely toxic, it is a halogenated organic compound and should be handled with care. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing & Transferring (in open air) Chemical splash gogglesNitrile glovesLaboratory coatN95 respirator recommended to prevent inhalation of fine particles[1]
Weighing & Transferring (in fume hood) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
In-Solution Handling Chemical splash gogglesNitrile glovesLaboratory coatNot generally required
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or butyl glovesChemical-resistant apron over laboratory coatN95 respirator
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk. The following operational plan provides a step-by-step guide for laboratory personnel.

Phase Procedure
1. Receiving Upon receipt, visually inspect the container for any damage or leaks. Verify that the label matches the order information (CAS No. 20098-20-8)[1][2][3][4].
2. Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
3. Handling All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
4. Spill Management In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. Ventilate the area and wash the spill site once the material is removed.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.

Waste Type Disposal Protocol
Unused/Expired this compound Dispose of as hazardous chemical waste in a designated, labeled container for halogenated organic solids. Do not mix with non-halogenated waste.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated hazardous waste container for solid halogenated waste.
Contaminated Solvents Collect in a designated, labeled container for halogenated liquid waste.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste container for solid halogenated waste.

All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

Visualizing Safe Workflow and Safety Considerations

To further clarify the procedural flow and the hierarchy of safety measures, the following diagrams have been created.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Receive_Chemical Receive & Inspect Chemical Select_PPE->Receive_Chemical Store_Properly Store Properly Receive_Chemical->Store_Properly Use_in_Experiment Use in Experiment (Fume Hood) Store_Properly->Use_in_Experiment Segregate_Waste Segregate Halogenated Waste Use_in_Experiment->Segregate_Waste Dispose_Waste Dispose via Certified Vendor Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Safety_Considerations cluster_controls Hazard Controls cluster_procedures Procedural Safety Safe_Handling Safe Handling of This compound Engineering_Controls Engineering Controls (Fume Hood) Safe_Handling->Engineering_Controls Administrative_Controls Administrative Controls (SOPs, Training) Safe_Handling->Administrative_Controls PPE Personal Protective Equipment Safe_Handling->PPE Handling_Storage Proper Handling & Storage Safe_Handling->Handling_Storage Spill_Response Spill Response Plan Safe_Handling->Spill_Response Waste_Disposal Correct Waste Disposal Safe_Handling->Waste_Disposal

Caption: Key safety considerations for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.